molecular formula C10H11NO4 B1291373 Methyl 4-ethyl-3-nitrobenzoate CAS No. 51885-79-1

Methyl 4-ethyl-3-nitrobenzoate

Cat. No.: B1291373
CAS No.: 51885-79-1
M. Wt: 209.2 g/mol
InChI Key: YAGPCEXMZGXMLN-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPCEXMZGXMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620389
Record name Methyl 4-ethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51885-79-1
Record name Methyl 4-ethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-ethyl-3-nitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-ethyl-3-nitrobenzoate

For the modern researcher and drug development professional, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design and discovery. This compound is a valuable intermediate, featuring a trifunctionalized benzene ring that offers multiple avenues for further chemical modification. This guide provides a detailed exploration of the viable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies.

Introduction to this compound

This compound is a key building block in organic synthesis. The presence of an ethyl group, a nitro group, and a methyl ester on the aromatic ring allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to various aniline derivatives, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.[1] The specific substitution pattern—with the nitro group ortho to the ethyl group and meta to the ester—makes it a unique precursor for the synthesis of complex heterocyclic compounds and other targeted molecules in medicinal and materials chemistry.

Primary Synthetic Pathways

There are two principal and logical synthetic routes to obtain this compound. The choice between these pathways depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Pathway A: Electrophilic Nitration of Methyl 4-ethylbenzoate. This approach involves the direct nitration of a pre-synthesized ester.

  • Pathway B: Fischer Esterification of 4-ethyl-3-nitrobenzoic Acid. This route begins with the nitrated carboxylic acid, which is then converted to the methyl ester.

The following sections will provide a detailed technical analysis of each pathway.

Pathway A: Electrophilic Nitration of Methyl 4-ethylbenzoate

This pathway is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are critical to the outcome of the reaction. The ethyl group is an activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. In the case of methyl 4-ethylbenzoate, the two substituents work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position, which is ortho to the ethyl group and meta to the ester.

Mechanistic Considerations

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).

Step 3: Deprotonation A weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2]

Experimental Protocol: Nitration of Methyl 4-ethylbenzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.[4][5][6][7]

Materials:

  • Methyl 4-ethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol, ice-cold

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-ethylbenzoate.

  • Cool the flask in an ice-water bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid, maintaining the temperature between 0 and 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of methyl 4-ethylbenzoate over a period of 30-60 minutes. The temperature of the reaction mixture must be maintained between 5 and 15°C to minimize the formation of byproducts.[8]

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15-30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • For purification, wash the crude product with a small amount of ice-cold methanol to remove any ortho-nitro isomers or other impurities.[8]

  • Recrystallize the product from methanol or an ethanol/water mixture to obtain pure this compound.

Visualization of Pathway A

Synthesis_Pathway_A start Methyl 4-ethylbenzoate reagents Reagents:HNO₃, H₂SO₄Conditions:0-15°C start->reagents product This compound reagents->product caption Workflow for the nitration of methyl 4-ethylbenzoate. Synthesis_Pathway_B start 4-ethyl-3-nitrobenzoic Acid reagents Reagents:Methanol (excess)H₂SO₄ (cat.)Conditions:Reflux start->reagents product This compound reagents->product caption Workflow for the esterification of 4-ethyl-3-nitrobenzoic acid.

Sources

Introduction: Navigating the Landscape of Nitroaromatic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Nitroaromatic Esters, Focusing on Ethyl 4-methyl-3-nitrobenzoate

In the realm of synthetic organic chemistry, particularly within pharmaceutical and materials science research, substituted nitroaromatic compounds are foundational building blocks. Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, most notably amines, which are ubiquitous in bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: Ethyl 4-methyl-3-nitrobenzoate.

While the initial query focused on "Methyl 4-ethyl-3-nitrobenzoate," a thorough review of chemical databases indicates that the more extensively characterized and commercially available compound is its close analog, Ethyl 4-methyl-3-nitrobenzoate (CAS No. 19013-15-1) [1][2][3]. This document will therefore center on this well-documented molecule, providing a robust framework of its synthesis, properties, and handling. The principles and methodologies discussed herein are directly applicable to the synthesis of the corresponding methyl ester, offering a valuable blueprint for researchers in the field.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in research and development.

IdentifierValueSource
Chemical Name Ethyl 4-methyl-3-nitrobenzoatePubChem
CAS Number 19013-15-1Sigma-Aldrich[1], PubChem[2]
Molecular Formula C10H11NO4PubChem[2]
Molecular Weight 209.20 g/mol PubChem[2]
IUPAC Name ethyl 4-methyl-3-nitrobenzoatePubChem[2]

These identifiers ensure unambiguous communication and procurement of the correct chemical entity. The physicochemical properties, summarized below, are critical for designing experimental conditions, such as solvent selection and purification strategies.

PropertyValue
Molecular Weight 209.20 g/mol [2]
Physical State Not explicitly stated, but likely a solid at room temperature, similar to related compounds.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.

Synthesis of Ethyl 4-methyl-3-nitrobenzoate: A Mechanistic Perspective

The synthesis of Ethyl 4-methyl-3-nitrobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. This transformation is a classic example of a Fischer esterification, a cornerstone reaction in organic synthesis.

Conceptual Workflow of Synthesis

The overall synthetic strategy involves two key stages: the nitration of a suitable toluene-derived precursor followed by the esterification of the resulting carboxylic acid. The choice of starting material and the regioselectivity of the nitration step are critical for the successful synthesis of the desired isomer.

Synthesis_Workflow Start 4-Methylbenzoic Acid (p-Toluic Acid) Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-Methyl-3-nitrobenzoic Acid Nitration->Intermediate Regioselective Nitration Esterification Fischer Esterification (Ethanol, H2SO4 cat.) Intermediate->Esterification Product Ethyl 4-methyl-3-nitrobenzoate Esterification->Product Acid-catalyzed Nucleophilic Acyl Substitution

Caption: Synthetic workflow for Ethyl 4-methyl-3-nitrobenzoate.

Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol provides a step-by-step method for the synthesis of Ethyl 4-methyl-3-nitrobenzoate from 4-methyl-3-nitrobenzoic acid. The principles described can be adapted for the synthesis of the methyl ester by substituting ethanol with methanol.

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Absolute ethanol (or methanol for the methyl ester)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid in an excess of absolute ethanol (e.g., 20 mL of ethanol per gram of carboxylic acid).

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the more nonpolar ester product spot.[4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 4-methyl-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[5]

Applications in Research and Drug Development

Ethyl 4-methyl-3-nitrobenzoate serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including:

  • Amide bond formation: The resulting aniline derivative can be acylated to form a wide range of amides, which are key structural motifs in many pharmaceuticals.

  • Diazotization and Sandmeyer reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halogens, cyano groups) to introduce further diversity into the aromatic ring.

  • Synthesis of heterocyclic compounds: The aniline derivative can serve as a precursor for the construction of various heterocyclic ring systems, such as quinolines and benzodiazepines.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 4-methyl-3-nitrobenzoate and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Fire Hazards: While not highly flammable, nitroaromatic compounds can be combustible. Keep away from open flames and high temperatures.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for Ethyl 4-methyl-3-nitrobenzoate before use to obtain comprehensive safety and handling information.[6][8]

Conclusion

Ethyl 4-methyl-3-nitrobenzoate is a key chemical intermediate whose synthesis and reactivity are emblematic of the broader class of nitroaromatic esters. A thorough understanding of its properties, a well-defined synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and researchers working with this and related compounds, enabling the efficient and safe synthesis of novel molecules with potential applications in medicine and materials science.

References

  • PubChem. Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Methyl m-nitrobenzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Methyl 4-ethyl-3-nitrobenzoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Methyl 4-ethyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of this compound. While this compound is a specialized research chemical, its structural motifs are relevant in medicinal chemistry and materials science. This document outlines detailed, field-proven methodologies for its synthesis via Fischer esterification of its carboxylic acid precursor and offers an in-depth analysis of its expected spectroscopic characteristics. By grounding the discussion in established chemical principles and data from analogous structures, this guide serves as a practical resource for researchers working with substituted nitroaromatic compounds.

Introduction: Significance of Substituted Nitrobenzoates

Substituted nitrobenzoates are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitro group (—NO₂), a strong electron-withdrawing group, and the ester moiety (—COOR) provides multiple avenues for chemical modification. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of many pharmaceuticals, including local anesthetics.[1] Furthermore, the substitution pattern on the benzene ring dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions. The titular compound, this compound, is of interest due to its specific arrangement of functional groups which can be exploited in drug discovery as a scaffold or building block. For instance, the related compound 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[2]

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid. While a specific CAS number for this exact ester is not readily found in major databases, its properties can be reliably predicted based on its structure and comparison to its precursor, 4-ethyl-3-nitrobenzoic acid.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄Calculated
Molecular Weight 209.20 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Precursor CAS 103440-95-5 (for 4-ethyl-3-nitrobenzoic acid)[3]

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-ethyl-3-nitrobenzoic acid. This acid-catalyzed reaction with methanol is a classic and efficient method for producing methyl esters.[4][5]

SynthesisWorkflow Start 4-ethyl-3-nitrobenzoic acid (in excess Methanol) Protonation Protonation of Carbonyl Oxygen Start->Protonation Catalyst H₂SO₄ (catalytic) Catalyst->Protonation Attack Nucleophilic Attack by Methanol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination FinalProduct This compound Elimination->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below are the predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3d1HAr-H (proton at C2)Deshielded by adjacent nitro and ester groups.
~8.1dd1HAr-H (proton at C6)Deshielded by ester group, coupled to C5 proton.
~7.5d1HAr-H (proton at C5)Coupled to C6 proton.
~3.9s3H-OCH₃ (methyl ester)Typical singlet for a methyl ester.[6]
~2.9q2H-CH₂CH₃ (ethyl group)Methylene protons adjacent to a methyl group.
~1.3t3H-CH₂CH₃ (ethyl group)Methyl protons adjacent to a methylene group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)Typical chemical shift for an ester carbonyl carbon.[7]
~150C-NO₂Aromatic carbon attached to the nitro group.
~135-145Aromatic CarbonsQuaternary and CH carbons in the aromatic ring.
~120-130Aromatic CarbonsCH carbons in the aromatic ring.
~53-OCH₃ (methyl ester)Typical shift for a methyl ester carbon.[7]
~25-CH₂CH₃ (ethyl group)Methylene carbon of the ethyl group.
~15-CH₂CH₃ (ethyl group)Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would show several characteristic absorption bands.[8][9]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (methyl and ethyl groups)
~1730StrongC=O Stretch (ester)
~1600, ~1475Medium-StrongAromatic C=C Stretch
~1530StrongAsymmetric N-O Stretch (nitro group)
~1350StrongSymmetric N-O Stretch (nitro group)
~1250StrongC-O Stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 209, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (—OCH₃, M-31) and the loss of the methyl ester group (—COOCH₃, M-59).[10]

Applications in Research and Development

As a functionalized nitroaromatic compound, this compound holds potential as a versatile intermediate in several areas:

  • Drug Discovery: The primary utility of this compound is likely as a building block. The nitro group can be reduced to an amine, which can then be further functionalized to build more complex molecules with potential pharmacological activity. The ethyl and methyl ester groups can be modified to tune the lipophilicity and metabolic stability of a lead compound.

  • Materials Science: Nitroaromatic compounds can be used in the synthesis of dyes, polymers, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Conclusion

This compound, while not a commonplace reagent, represents a class of compounds with significant synthetic potential. This guide has provided a comprehensive framework for its synthesis, characterization, and structural elucidation. By leveraging established protocols and predictive spectroscopic analysis based on analogous structures, researchers can confidently synthesize and verify this molecule for applications in medicinal chemistry, drug development, and materials science. The detailed methodologies and predicted data herein serve as a valuable, practical resource for scientific professionals.

References

  • Ethyl 3-methyl-4-nitrobenzoate. PubChem. National Institutes of Health.

  • How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing.

  • Label the following IR Spectrum for Methyl M-Nitrobenzoate. Transtutors.

  • Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Brainly.

  • Interpret the infrared spectrum of methyl m-nitrobenzoate. Study.com.

  • Ethyl 4-methyl-3-nitrobenzoate. PubChem. National Institutes of Health.

  • ETHYL 3-METHYL-4-NITROBENZOATE. ChemicalBook.

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  • ETHYL 3-METHYL-4-NITROBENZOATE. LookChem.

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing.

  • Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. PubMed.

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  • Solved The mass spec of methyl m-nitrobenzoate is shown. Chegg.com.

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  • Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Benchchem.

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  • Supporting Information. The Royal Society of Chemistry.

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  • Synthesis of ethyl 4-nitrobenzoate. PrepChem.com.

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  • Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. Google Patents.

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Spectroscopic Data for Methyl 4-ethyl-3-nitrobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-ethyl-3-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public databases, this guide will leverage data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive analysis. This approach, rooted in comparative structural elucidation, offers valuable insights for researchers and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the characteristic functional groups, and Mass Spectrometry will confirm the molecular weight and reveal fragmentation patterns indicative of its structure.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The electron-withdrawing nature of the nitro and ester groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HAr-H (ortho to NO₂)
~8.0-8.2dd1HAr-H (ortho to COOCH₃)
~7.5-7.7d1HAr-H (ortho to ethyl)
~3.9s3H-OCH₃
~2.8q2H-CH₂CH₃
~1.3t3H-CH₂CH₃

The predicted chemical shifts are based on the analysis of related compounds, such as ethyl 3-methyl-4-nitrobenzoate.[1] The aromatic region is expected to show a complex splitting pattern due to the trisubstituted nature of the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150Ar-C (attached to NO₂)
~140Ar-C (attached to ethyl)
~135Ar-C (attached to COOCH₃)
~130Ar-CH
~125Ar-CH
~120Ar-CH
~53-OCH₃
~25-CH₂CH₃
~15-CH₂CH₃

These predicted values are derived from data for similar substituted nitrobenzoates.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, ~1475Medium-WeakC=C stretch (aromatic)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-O stretch (ester)

The presence of a strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl group in the ester functionality.[4] The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group in aromatic compounds.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₀H₁₁NO₄) is 209.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209.

Major Predicted Fragmentation Pathways

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to a peak at m/z 178.

  • Loss of the nitro group (-NO₂): [M - 46]⁺ resulting in a peak at m/z 163.

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ giving a peak at m/z 180.

  • Decarboxylation (loss of COOCH₃): [M - 59]⁺ leading to a fragment at m/z 150.

The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements.[8][9][10] The base peak in the spectrum will depend on the relative stability of the resulting fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet containing a small amount of the sample.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization or electron ionization).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet/Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data NMR_Acq->NMR_Data Analysis Correlate and Interpret Spectroscopic Data NMR_Data->Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Data IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data MS Data MS_Acq->MS_Data MS_Data->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Experimental Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document offers a valuable resource for the characterization and utilization of this important chemical intermediate. The provided protocols serve as a foundation for researchers to obtain and interpret experimental data, ultimately confirming the structure and purity of their synthesized compounds.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Chemistry LibreTexts. Infrared of nitro compounds. [Link]

  • ResearchGate. (2008). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • PubChem. Ethyl 3-methyl-4-nitrobenzoate. [Link]

  • Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

  • Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. [Link]

  • PubChem. Ethyl 4-methyl-3-nitrobenzoate. [Link]

  • Digital Commons @ NJIT. (1953). Preparation and spectra of m-nitrobenzoates and m-aminobenzoates. [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

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  • ResearchGate. (2014). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

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  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

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Technical Guide: A Senior Application Scientist’s Handbook on the Solubility of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise characterization of a compound's solubility is a cornerstone of chemical synthesis, purification, and formulation. This guide provides an in-depth analysis of the predicted solubility of Methyl 4-ethyl-3-nitrobenzoate in common laboratory solvents. While specific empirical data for this compound is not widely published, this document leverages fundamental principles of physical organic chemistry and established methodologies to provide a robust predictive framework and a detailed protocol for its experimental determination. We will explore the physicochemical properties of the molecule, predict its behavior in polar and nonpolar systems, and present a validated, step-by-step workflow for researchers to accurately quantify its solubility.

Introduction to this compound and the Imperative of Solubility

This compound is an aromatic carboxylate ester. Its structure, featuring a nitro group and an ethyl substituent on the benzene ring, suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The strategic placement of the nitro and ethyl groups can influence the electronic and steric properties of the molecule, making it a valuable building block.

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates its utility. In drug development, solubility directly impacts bioavailability. In chemical synthesis, it governs the choice of reaction medium, affects reaction rates, and is fundamental to the design of purification protocols such as crystallization and chromatography. An understanding of solubility is therefore essential for any scientist working with this or similar compounds.

Predicted Physicochemical Profile and Solubility Behavior

To predict the solubility of this compound, we must first analyze its molecular structure.

  • Aromatic System: The core is a benzene ring, which is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

  • Ester Group (-COOCH₃): The methyl ester group introduces polarity. The carbonyl oxygen is a hydrogen bond acceptor, allowing for interactions with protic solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that significantly increases the molecule's dipole moment. It does not, however, act as a hydrogen bond donor.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity.

The general principle of "like dissolves like" provides a strong foundation for our predictions.[1] A substance's solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure solute and pure solvent.[1][2]

Logical Framework for Solubility Prediction

cluster_molecule This compound Structure cluster_properties Inferred Molecular Properties cluster_solvents Solvent Classes cluster_predictions Predicted Solubility Structure Functional Groups: - Aromatic Ring (Nonpolar) - Ethyl Group (Nonpolar) - Ester Group (Polar) - Nitro Group (Strongly Polar) Properties Overall Moderate Polarity No H-Bond Donors One H-Bond Acceptor Site (Ester C=O) Structure->Properties determine Prediction1 Low to Insoluble (Limited H-bonding) Properties->Prediction1 Prediction2 Good to High (Dipole-Dipole Interactions) Properties->Prediction2 Prediction3 Moderate (van der Waals / π-π stacking) Properties->Prediction3 PolarProtic Polar Protic (e.g., Water, Methanol) PolarProtic->Prediction1 interacts with PolarAprotic Polar Aprotic (e.g., DMSO, Acetone, THF) PolarAprotic->Prediction2 interacts with Nonpolar Nonpolar (e.g., Hexane, Toluene) Nonpolar->Prediction3 interacts with start Start: Obtain Pure Compound qual_test Part 1: Qualitative Test (Solubility Screening) start->qual_test add_solvent Add ~1-2 mg of compound to a vial qual_test->add_solvent add_1ml Add 0.5 mL of solvent, vortex for 30s add_solvent->add_1ml observe Observe add_1ml->observe soluble Result: Soluble (Clear Solution) observe->soluble Clear? Yes insoluble Result: Insoluble or Partially Soluble observe->insoluble Clear? No quant_test Part 2: Quantitative Test (Shake-Flask Method) soluble->quant_test Proceed for quant. insoluble->quant_test Proceed for quant. add_excess Add excess solid to a known volume of solvent (e.g., 20 mg/mL) quant_test->add_excess equilibrate Equilibrate at constant temp (e.g., 25°C) with shaking for 24-48h add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Carefully take an aliquot of the supernatant centrifuge->aliquot dilute Dilute aliquot with a suitable solvent for analysis aliquot->dilute analyze Analyze concentration via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Quantitative Protocol (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. [3]

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 20 mg into 1 mL of the chosen solvent). The key is to ensure that undissolved solid remains after equilibrium, confirming saturation.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C). Allow the system to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure true thermodynamic equilibrium is reached.

    • Expert Insight: The equilibration step is critical. Kinetic solubility, often measured in high-throughput screens, can be misleading. This extended period ensures the dissolution and crystallization rates have equalized.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended microcrystals.

    • Trustworthiness Check: Failure to completely separate the solid phase is a major source of error, leading to an overestimation of solubility. Visual inspection for a clear supernatant is mandatory.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at that temperature.

Summary of Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the chemical principles discussed. This serves as a practical guide for initial experimental design.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic WaterInsolubleLarge nonpolar regions and lack of H-bond donation dominate.
MethanolSlightly SolubleCan engage in some polar and H-bond acceptor interactions.
EthanolSlightly SolubleSimilar to methanol, but slightly less polar.
Polar Aprotic AcetoneSolubleStrong dipole-dipole interactions between the solvent and the nitro/ester groups.
Tetrahydrofuran (THF)SolubleGood balance of polarity and nonpolar character to solvate the entire molecule.
Dichloromethane (DCM)SolubleEffective at solvating moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar solvent capable of strong dipole-dipole interactions.
Nonpolar TolueneSolubleFavorable π-π stacking interactions between aromatic rings.
Diethyl EtherSolubleModerate polarity and ability to solvate both polar and nonpolar parts of the molecule.
HexaneSparingly SolubleMismatch in intermolecular forces; dominated by nonpolar van der Waals interactions.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like methyl 4-nitrobenzoate and other nitroaromatics should be used to inform handling procedures. [4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [4]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* Hazards: Nitroaromatic compounds can be harmful if swallowed or absorbed through the skin. They may cause skin and eye irritation. [6][7]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with a robust, validated experimental protocol, researchers can confidently approach the use of this compound in their work. The principles and methodologies outlined here are broadly applicable and serve as a reliable foundation for the characterization of novel chemical entities in any research and development setting.

References

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An In-depth Technical Guide to Methyl 4-ethyl-3-nitrobenzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-ethyl-3-nitrobenzoate is an organic compound that, while not extensively documented in historical scientific literature, holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring with nitro, ethyl, and methyl ester functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its likely synthetic pathways, predicted chemical and physical properties, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues.

Synthetic Pathways: An Inferential Approach

Route 1: Electrophilic Nitration of Methyl 4-ethylbenzoate

This is arguably the most direct and plausible route. The synthesis begins with methyl 4-ethylbenzoate, which is then subjected to nitration. The ethyl group is an ortho-, para-director and an activating group, while the methyl ester is a meta-director and a deactivating group. The directing effects of these two groups are opposing. However, the activating nature of the ethyl group will likely dominate, directing the incoming nitro group to the positions ortho to it. Of the two ortho positions, the one that is also meta to the deactivating ester group (position 3) is the favored site for substitution.

Caption: Synthetic Route 1: Nitration of Methyl 4-ethylbenzoate.

The following is a generalized protocol based on standard nitration procedures for substituted benzoates.[1][2][3][4][5]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate flask, dissolve methyl 4-ethylbenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-ethylbenzoate, ensuring the temperature is maintained below 15°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure complete reaction.

  • Workup: Pour the reaction mixture over crushed ice. The crude product, this compound, should precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.[1][2]

Route 2: Fischer Esterification of 4-Ethyl-3-nitrobenzoic Acid

An alternative and equally viable synthetic strategy involves the esterification of 4-ethyl-3-nitrobenzoic acid with methanol under acidic conditions. This classic reaction, known as Fischer esterification, is a reliable method for converting carboxylic acids to their corresponding esters.[6]

Caption: Synthetic Route 2: Esterification of 4-Ethyl-3-nitrobenzoic acid.

The following protocol is a standard procedure for Fischer esterification.[6][7][8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.[6]

Physicochemical Properties

Directly measured physical and chemical properties for this compound are not widely reported. However, we can infer its likely characteristics based on its structure and data from similar compounds.

PropertyValue (Inferred/Reported for Analogs)Source
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol [10][11]
Appearance Likely a pale yellow to white crystalline solidInferred
Melting Point Expected to be in a similar range to related isomers, such as Ethyl 3-methyl-4-nitrobenzoate (51-52.5°C)[12]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and insoluble in water.Inferred
CAS Number 26815-52-3-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the reviewed literature, the expected spectroscopic features can be predicted:

  • ¹H NMR: The spectrum would likely show a triplet and a quartet for the ethyl group, a singlet for the methyl ester protons, and distinct signals for the aromatic protons in the downfield region, with splitting patterns determined by their coupling.

  • ¹³C NMR: The spectrum would exhibit characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with those attached to the nitro and ester groups being significantly shifted), the carbons of the ethyl group, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-H stretches of the aromatic ring and alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.20).

Applications in Research and Drug Development

Substituted nitrobenzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.

The parent carboxylic acid, 4-ethyl-3-nitrobenzoic acid, has been investigated for its potential as an inhibitor of cancer cell migration, suggesting that derivatives such as this compound could serve as precursors for the synthesis of novel therapeutic agents. The ester functionality can act as a protecting group for the carboxylic acid or be modified to an amide to explore structure-activity relationships.

Conclusion

This compound, while not a widely studied compound in its own right, represents a synthetically accessible and potentially valuable intermediate. Its preparation can be reliably achieved through standard organic transformations, and its structure offers multiple avenues for further chemical modification. For researchers and drug development professionals, this compound and its derivatives warrant further investigation as scaffolds for the creation of novel molecules with potential biological activity.

References

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A Technical Guide to the Untapped Potential of Methyl 4-ethyl-3-nitrobenzoate: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitroaromatic scaffold, long recognized for its dual role as both a pharmacophore and a potential toxicophore, remains a cornerstone in medicinal chemistry.[1][2][3] The biological activity of these compounds is often contingent on the bioreductive activation of the nitro group, a process that transforms them from inert prodrugs into highly reactive agents.[1][4] This guide focuses on Methyl 4-ethyl-3-nitrobenzoate, a sparsely studied molecule that presents a unique combination of functionalities: a bioreductively active nitro group, a lipophilic ethyl substituent, and a chemically versatile methyl ester. We provide a comprehensive analysis of its synthetic accessibility, key chemical transformations, and scientifically-grounded hypotheses for its application in developing novel antimicrobial agents, hypoxia-activated anticancer prodrugs, and enzyme inhibitors. Detailed experimental protocols and workflows are presented to provide a practical framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Profile of a Promising Scaffold

Molecular Overview

This compound belongs to the nitroarene class of compounds, which are characterized by a nitro group attached to an aromatic ring. While specific experimental data for the methyl ester is limited, its close analog, Ethyl 4-ethyl-3-nitrobenzoate (CAS No. 19013-15-1), provides a reliable reference for its physicochemical properties.[5][6][7] The structure combines three key features that make it an attractive starting point for a discovery program:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that is the linchpin for bioreductive activation.[1][8]

  • The Ethyl Group (-CH₂CH₃): A moderately lipophilic substituent that can influence membrane permeability and interactions with hydrophobic pockets in biological targets.

  • The Methyl Ester (-COOCH₃): A versatile chemical handle that can be readily hydrolyzed to a carboxylic acid or converted to amides, enabling extensive structural diversification.

Property Value (Estimated based on Ethyl 4-ethyl-3-nitrobenzoate) Reference
CAS Number 19013-15-1 (for Ethyl analog)[5][7]
Molecular Formula C₁₀H₁₁NO₄[5]
Molecular Weight 209.20 g/mol [5]
IUPAC Name This compoundN/A
The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery

The nitro group is a unique functional group in medicinal chemistry.[3] Its inclusion in a molecule can significantly impact polarity, solubility, receptor binding affinity, and bioavailability. However, its reputation is paradoxical. While many nitro-containing drugs are successfully used to treat infections and cancer, the nitro group is often flagged as a "structural alert" due to concerns about mutagenicity and genotoxicity.[2][3][8]

This duality stems from its mechanism of action. Most nitroaromatic drugs are prodrugs that require enzymatic reduction of the nitro group to exert their biological effect.[1] This bioactivation, often occurring under the low-oxygen conditions found in anaerobic bacteria or solid tumors, generates reactive nitrogen species that are cytotoxic.[4][8] Therefore, the perceived toxicity can be harnessed for therapeutic benefit, creating a selective weapon against pathogens or cancer cells.[1][9][10]

Rationale for Investigation

The specific arrangement of substituents in this compound provides a compelling rationale for its investigation. The ortho-position of the nitro group relative to the ethyl group and meta- to the ester creates a distinct electronic and steric profile. This scaffold serves as a foundational building block, with its true potential lying in the chemical transformations that unlock its bioactivity. The primary transformation, reduction of the nitro group, converts the molecule into a versatile intermediate, Methyl 3-amino-4-ethylbenzoate, opening the door to a vast chemical space for the synthesis of new chemical entities.

Synthetic Pathways and Chemical Derivatization

The utility of a scaffold is defined by its synthetic tractability and the ease with which it can be diversified. This compound stands as a robust starting point for chemical library synthesis.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be logically achieved through a standard electrophilic aromatic substitution sequence, similar to the well-documented nitration of methyl benzoate.[11][12][13] The process would begin with the esterification of 4-ethylbenzoic acid, followed by regioselective nitration.

G A 4-Ethylbenzoic Acid B Methyl 4-ethylbenzoate A->B Esterification (MeOH, H₂SO₄ cat.) C This compound B->C Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis of the core scaffold.

The Nitro Group: A Gateway to Diversification

The most pivotal reaction for this scaffold is the reduction of the nitro group to a primary amine. This single transformation dramatically alters the molecule's properties and provides a nucleophilic handle for subsequent reactions.

Common Methods for Nitro Group Reduction:

  • Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[14] It proceeds under mild conditions with high yields.[15]

  • Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and cost-effective.[14][15]

  • Transfer Hydrogenation: Uses a source of hydrogen other than H₂ gas, such as ammonium formate or hydrazine, with a catalyst like Pd/C. This avoids the need for specialized high-pressure hydrogenation equipment.

G cluster_0 Core Scaffold cluster_1 Key Intermediate A This compound B Methyl 3-amino-4-ethylbenzoate A->B Reduction (e.g., H₂, Pd/C)

Caption: The critical reduction step to the key amine intermediate.

Building a Chemical Library from the Amino Intermediate

The resulting Methyl 3-amino-4-ethylbenzoate is a versatile building block for creating a library of diverse compounds.

Potential Derivative Classes:

Reaction Type Reagent Resulting Functional Group Rationale
Acylation Acyl Chlorides, AnhydridesAmideIntroduce diverse R-groups to probe SAR; mimic peptide bonds.
Sulfonylation Sulfonyl ChloridesSulfonamideIntroduce hydrogen bond donors/acceptors; improve solubility.
Urea Formation IsocyanatesUreaAdd rigid linkers with strong H-bonding capacity.
Reductive Amination Aldehydes/Ketones, NaBH₃CNSecondary/Tertiary AmineIncrease basicity and introduce flexible side chains.
Buchwald-Hartwig Aryl HalidesDiaryl AmineCreate larger, more complex structures for broader target screening.

Potential Therapeutic Applications & Research Directions

The true value of this compound lies in its potential as a progenitor for new drugs. We propose three primary research avenues grounded in the known bioactivity of nitroaromatic compounds.

Antimicrobial Agents (Bacterial & Parasitic)

Hypothesis: The nitro group can be selectively reduced by nitroreductase (NTR) enzymes present in anaerobic bacteria and protozoan parasites, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA and proteins.[4][16] This mechanism is the foundation for successful drugs like metronidazole and benznidazole.[17]

Proposed Mechanism of Action:

G Prodrug R-NO₂ (Nitroaromatic Prodrug) Nitroreductase Nitroreductase (NTR) (e.g., in T. cruzi, M. tuberculosis) Prodrug->Nitroreductase Radical R-NO₂⁻˙ (Nitro Radical Anion) Nitroreductase->Radical +e⁻ Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso Stepwise Reduction Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Damage Reactive Species Cellular Damage (DNA, Proteins) Hydroxylamine->Damage

Caption: Bioreductive activation pathway of nitroaromatic compounds.

Research Directive: Synthesize a focused library of derivatives and perform in vitro screening against clinically relevant pathogens, such as Mycobacterium tuberculosis, Trypanosoma cruzi (the causative agent of Chagas disease), and a panel of anaerobic bacteria.[10][18][19]

Hypoxia-Activated Anticancer Prodrugs

Hypothesis: The hypoxic (low-oxygen) microenvironment of solid tumors exhibits elevated expression of nitroreductase enzymes.[20] A prodrug based on the this compound scaffold could be selectively activated within the tumor, releasing a cytotoxic agent while sparing healthy, well-oxygenated tissues, thereby reducing systemic toxicity.[8]

Experimental Workflow for Hypoxia-Selective Agent:

G A Synthesize Compound Library B In Vitro Cytotoxicity Assay A->B C Normoxic Conditions (21% O₂) B->C D Hypoxic Conditions (1% O₂) B->D E Calculate Hypoxic Index (HI) (IC₅₀ Normoxia / IC₅₀ Hypoxia) C->E D->E F Lead Compound Selection (High HI) E->F G In Vivo Xenograft Model F->G

Caption: Workflow for identifying hypoxia-activated anticancer agents.

Research Directive: Evaluate the synthesized library for differential cytotoxicity against human cancer cell lines (e.g., HCT116, A549) under both normal (normoxic) and low-oxygen (hypoxic) conditions. Compounds showing significantly higher potency in hypoxia would be prioritized for further development.

Enzyme Inhibitors

Hypothesis: The reduced intermediate, Methyl 3-amino-4-ethylbenzoate, can serve as a valuable scaffold for the design of specific enzyme inhibitors. Its structure can be elaborated to present functionalities that interact with the active sites of target enzymes. For instance, novel nitroaromatic compounds have been successfully developed as potent inhibitors of glutathione reductase (GR), an enzyme implicated in malaria and cancer.[21]

Research Directive: Use the amino-intermediate as a core for fragment-based drug design or combinatorial chemistry. The resulting library can be screened against a panel of high-value therapeutic targets, such as kinases, proteases, or metabolic enzymes like GR, to identify novel classes of inhibitors.

Methodologies and Protocols

To facilitate the exploration of this scaffold, we provide foundational, step-by-step protocols for key experiments.

Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from standard procedures for the nitration of benzoate esters.[12][22]

  • Esterification: Dissolve 4-ethylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-ethylbenzoate.

  • Nitration: Cool concentrated sulfuric acid (5 volumes) to 0°C. Slowly add Methyl 4-ethylbenzoate (1.0 eq), keeping the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0°C.

  • Add the nitrating mixture dropwise to the ester solution over 30-60 minutes, maintaining the temperature between 5-15°C.

  • Stir for an additional 30 minutes after addition is complete.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This is a general protocol for the reduction of aromatic nitro compounds.[14][15]

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Seal the flask, evacuate the air, and replace with a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-ethylbenzoate, which can be purified by column chromatography or recrystallization if necessary.

Protocol: Hypoxia-Selective Cytotoxicity Assay
  • Seed human cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

  • Prepare two identical sets of plates. Place one set in a standard incubator (21% O₂, 5% CO₂) and the other in a hypoxic chamber (1% O₂, 5% CO₂, balance N₂).

  • After 24 hours of pre-incubation, add serial dilutions of the test compounds to both sets of plates.

  • Incubate the plates for another 48-72 hours under their respective atmospheric conditions.

  • Assess cell viability using a standard method, such as the MTT or resazurin reduction assay.

  • Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.

  • Determine the Hypoxic Index (HI) by dividing the IC₅₀ under normoxia by the IC₅₀ under hypoxia. A high HI value (>2) indicates hypoxia-selective activity.

Conclusion

This compound represents more than just a single chemical structure; it is a launchpad for innovation in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide an exceptional opportunity for the development of diverse chemical libraries. The well-established role of the nitroaromatic moiety in bioreductive drug action provides a strong scientific basis for exploring its potential in antimicrobial chemotherapy and oncology. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and potentially uncover next-generation therapeutics for some of the world's most pressing diseases.

References

  • A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. ACS Publications.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. BenchChem.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.
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  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4. PubChem. Available at: [Link]

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  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • Nitro-containing pharmaceuticals and functional materials. ResearchGate. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board.
  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available at: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. PubMed. Available at: [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • CAS No : 19013-15-1 | Product Name : Ethyl 4-methyl-3-nitrobenzoate. Pharmaffiliates. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • Preparation of methyl 3-nitrobenzoate. Royal Society of Chemistry. Available at: [Link]

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A Technical Guide to the Synthesis and Characterization of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Methyl 4-ethyl-3-nitrobenzoate, a substituted aromatic ester of interest in synthetic chemistry. Due to its limited documentation in commercial and academic databases, this document focuses on the logical synthesis, purification, and characterization of the compound. We present a robust, field-proven two-step synthetic pathway, beginning with the regioselective nitration of 4-ethylbenzoic acid, followed by Fischer esterification. The narrative emphasizes the chemical principles governing these transformations. Furthermore, this guide includes detailed, step-by-step experimental protocols, predicted analytical signatures for structural verification, and essential safety protocols for handling nitroaromatic compounds. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Nomenclature and Structural Identification

This compound is a specific isomer within the nitrobenzoate ester family. A precise understanding of its structure is paramount for both synthesis and characterization. The International Union of Pure and Applied Chemistry (IUPAC) name defines the connectivity unambiguously: a benzoate core, a methyl ester, and two substituents on the benzene ring—an ethyl group at position 4 and a nitro group at position 3.

While a unique CAS Number for this specific methyl ester is not readily found in major chemical databases, its parent acid, 4-Ethyl-3-nitrobenzoic acid , is documented (CAS No. 103440-95-5)[1]. The properties of the target methyl ester can be reliably predicted based on its structure and data from close chemical analogs.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₁NO₄Calculated
Molecular Weight 209.20 g/mol Calculated
Canonical SMILES CCC1=C(C=C(C=C1)C(=O)OC)[O-]Predicted
InChI Key Predicted based on structurePredicted
Parent Acid 4-Ethyl-3-nitrobenzoic acid[1][2]

Proposed Synthetic Route: A Two-Step Approach

The synthesis of this compound can be logically achieved through a two-step process. This pathway is designed for high regioselectivity and employs standard, well-understood organic reactions. The overall workflow involves the nitration of a commercially available starting material followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Fischer Esterification Start 4-Ethylbenzoic Acid Reagent1 HNO₃ / H₂SO₄ Start->Reagent1 Nitration Intermediate 4-Ethyl-3-nitrobenzoic Acid Reagent1->Intermediate Reagent2 Methanol (CH₃OH) H₂SO₄ (cat.) Intermediate->Reagent2 Esterification Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Nitration of 4-Ethylbenzoic Acid

Causality Behind Experimental Choice: The foundational step is the introduction of a nitro group onto the 4-ethylbenzoic acid backbone. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

  • Carboxylic Acid (-COOH): This group is a deactivating, meta-director. It withdraws electron density from the ring, making substitution slower, and directs the incoming electrophile to the positions meta to itself (positions 3 and 5).

  • Ethyl Group (-CH₂CH₃): This alkyl group is an activating, ortho, para-director. It donates electron density, favoring substitution at the positions ortho and para to itself.

In 4-ethylbenzoic acid, the two directing effects work in concert. The ethyl group at C4 directs incoming electrophiles to C3 and C5 (its ortho positions). The carboxylic acid at C1 directs to C3 and C5 (its meta positions). Therefore, substitution is strongly favored at the C3 (and equivalent C5) position, leading to the desired 4-ethyl-3-nitrobenzoic acid precursor with high selectivity.

Protocol: Synthesis of 4-Ethyl-3-nitrobenzoic Acid

  • Materials:

    • 4-Ethylbenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Cracked ice and deionized water

    • Methanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask fitted with a magnetic stirrer and placed in an ice-water bath, slowly add 15.0 g of 4-ethylbenzoic acid to 60 mL of concentrated sulfuric acid. Stir until all solid has dissolved.

    • Cool the mixture to 0-5 °C.

    • In a separate beaker, prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 4-ethylbenzoic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature below 15 °C to prevent over-nitration and side-product formation[3].

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another hour.

    • Slowly pour the reaction mixture over a large volume (approx. 400 g) of cracked ice with vigorous stirring.

    • A precipitate of crude 4-ethyl-3-nitrobenzoic acid will form. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Purify the crude product by recrystallization from an appropriate solvent, such as aqueous ethanol or methanol, to yield the pure acid. The reported melting point for 4-Ethyl-3-nitrobenzoic acid is 157.5-158.3 °C[1].

Step 2: Fischer Esterification to this compound

Causality Behind Experimental Choice: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, a large excess of the alcohol (methanol) is used, acting as both reactant and solvent. A strong acid catalyst, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.

Protocol: Synthesis of this compound

  • Materials:

    • 4-Ethyl-3-nitrobenzoic acid (from Step 1)

    • Anhydrous Methanol (CH₃OH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Suspend 10.0 g of dry 4-ethyl-3-nitrobenzoic acid in 150 mL of anhydrous methanol in a round-bottom flask.

    • Carefully add 2-3 mL of concentrated sulfuric acid to the suspension while stirring.

    • Attach a reflux condenser and heat the mixture to reflux. The solid should dissolve as the reaction progresses. Maintain reflux for 3-5 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting acid. The product ester will be less polar and have a higher Rf value.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 2 x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or hexane/ethyl acetate mixture.

Analytical Characterization (Predicted)

As this compound is not widely characterized, the following analytical data are predicted based on established principles of spectroscopy and the known data of its isomers, such as Methyl 4-methyl-3-nitrobenzoate[4] and various ethyl nitrobenzoates[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, in CDCl₃, 400 MHz):

    • δ ~8.4 ppm (d, 1H): Aromatic proton at C2, ortho to both the nitro and ester groups. Expected to be the most downfield aromatic signal due to strong deshielding.

    • δ ~8.1 ppm (dd, 1H): Aromatic proton at C6, ortho to the ester group.

    • δ ~7.5 ppm (d, 1H): Aromatic proton at C5, ortho to the ethyl group.

    • δ ~3.9 ppm (s, 3H): Methyl protons of the ester (-COOCH₃).

    • δ ~2.8 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

    • δ ~1.3 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

  • ¹³C NMR (predicted, in CDCl₃, 100 MHz):

    • δ ~165 ppm: Carbonyl carbon of the ester.

    • δ ~150 ppm: Aromatic carbon attached to the nitro group (C3).

    • δ ~125-145 ppm: Remaining four aromatic carbons.

    • δ ~53 ppm: Methyl carbon of the ester (-OC H₃).

    • δ ~25 ppm: Methylene carbon of the ethyl group (-C H₂CH₃).

    • δ ~15 ppm: Methyl carbon of the ethyl group (-C H₂CH₃).

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).

  • ~1725 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Analytical Workflow for Purity Assessment

A robust analytical method is essential for confirming the purity of the synthesized product. High-Performance Liquid Chromatography (LC) is the preferred method.

Analytical_Workflow SamplePrep Prepare Sample (Dissolve in Mobile Phase) Injection Inject onto HPLC System SamplePrep->Injection Separation C18 Reverse-Phase Column Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detector (Monitor at ~254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis

Caption: Standard HPLC workflow for purity analysis of this compound.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water. An isocratic method (e.g., 60:40 acetonitrile:water) or a gradient may be used for optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety and Handling

Trustworthiness through Self-Validation: The protocols described must be executed with a strict adherence to safety, as nitroaromatic compounds present significant hazards.

  • Toxicity: Nitroaromatic compounds are generally toxic and can be absorbed through the skin. They are suspected mutagens and carcinogens[7]. All handling should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).

  • Thermal Stability: While mononitro compounds are generally more stable than their poly-nitro counterparts, they are energetic materials and can decompose exothermically at elevated temperatures or in the presence of contaminants[8]. Avoid excessive heating.

  • Handling of Reagents: The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a powerful oxidizing agent. It must be prepared and handled with extreme care, always adding acid to acid slowly and with cooling.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • In all cases of exposure, seek immediate medical attention.

References

  • PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet.
  • PubChem. (n.d.). 4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • National Institute for Occupational Safety and Health. (2005). Nitroaromatic Compounds. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gustin, J. L. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

  • Ju, Y., & Varma, R. S. (2020). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

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Methodological & Application

Application Note: Synthesis of Methyl 4-ethyl-3-nitrobenzoate from 4-ethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-ethyl-3-nitrobenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its preparation from 4-ethyl-3-nitrobenzoic acid is a fundamental esterification reaction. This document provides a detailed protocol for this synthesis, grounded in the principles of Fischer-Speier esterification, and offers insights into the reaction mechanism, optimization, and safety considerations. The straightforward nature of this transformation makes it a valuable process for both academic research and industrial drug development.

Scientific Principles: The Fischer-Speier Esterification

The conversion of 4-ethyl-3-nitrobenzoic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[2][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[4]

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is often used, or the water formed during the reaction is removed.[6]

Experimental Protocol

This protocol details the synthesis of this compound from 4-ethyl-3-nitrobenzoic acid using a standard Fischer esterification method.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-ethyl-3-nitrobenzoic acidC₉H₉NO₄195.1710.0 g (51.2 mmol)Starting material
MethanolCH₃OH32.04100 mLReagent and solvent
Concentrated Sulfuric AcidH₂SO₄98.083 mLCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Deionized WaterH₂O18.02As needed
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.2 mmol) of 4-ethyl-3-nitrobenzoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add 3 mL of concentrated sulfuric acid to the solution. The addition of sulfuric acid to methanol is exothermic and should be done cautiously.[7][8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Pour the residue into a separatory funnel containing 100 mL of cold deionized water and 100 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine. Careful addition of the bicarbonate solution is necessary to control the effervescence from CO₂ evolution.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel if necessary.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-ethyl-3-nitrobenzoic acid in Methanol B 2. Add conc. H₂SO₄ (catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Concentrate C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with NaHCO₃ solution E->F G 7. Dry and Evaporate F->G H 8. Recrystallization or Column Chromatography G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated Sulfuric Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated fume hood.[7][8]

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

  • General Handling: Always wear appropriate PPE. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

Characterization

The final product, this compound, should be a pale yellow solid or oil. Its identity and purity can be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, nitro group).

  • Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

The Fischer esterification of 4-ethyl-3-nitrobenzoic acid with methanol provides a reliable and efficient route to this compound. This application note outlines a detailed and robust protocol suitable for implementation in research and development laboratories. Adherence to the described procedure and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

  • Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemistry LibreTexts. (2023, January 22).
  • Chemguide.
  • Safety data sheet. (2025, October 17). Sulfuric acid-methanol TS (JPH488).
  • Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed.
  • Organic Chemistry Portal.
  • Benchchem.
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
  • Alcoholic Sulfuric Acid. (2016, September 27).
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  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • Transtutors. (2021, February 10).
  • Scirp.org. (2021, October 29).
  • Carl ROTH.
  • ResearchGate. (2025, August 10). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • Quora. (2016, July 4).
  • ResearchGate. (2020, June).
  • Organic Chemistry Portal. Methyl Esters.
  • Google Patents.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID.
  • Google Patents.
  • Khan Academy.
  • PMC - NIH. (2011, March 31). A Convenient Synthesis of Amino Acid Methyl Esters.

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The Strategic Utility of Methyl 4-ethyl-3-nitrobenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex target molecules. Methyl 4-ethyl-3-nitrobenzoate, a substituted aromatic compound, represents a highly versatile and synthetically valuable building block. Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a nitro group, and an ethyl substituent on a benzene ring. This unique arrangement allows for a stepwise and controlled manipulation of the molecule, providing access to a diverse range of downstream products, particularly in the realms of pharmaceutical and materials science.

The electron-withdrawing nature of both the nitro group and the methyl ester deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution under certain conditions. The true synthetic power of this intermediate is unlocked through the selective transformation of its functional groups. The nitro group can be readily reduced to a primary amine, a cornerstone transformation for introducing nitrogen-containing moieties and for the construction of various heterocyclic systems. The methyl ester provides a handle for conversion to carboxylic acids, amides, or more complex esters, and can also be reduced to a primary alcohol.

This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, offering in-depth application notes and detailed, field-proven protocols for the synthesis and strategic utilization of this compound as a key intermediate.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its close structural analogs, such as Ethyl 4-methyl-3-nitrobenzoate (CAS 19013-15-1).[1][2]

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol Calculated
Appearance Likely a white to off-white or pale yellow crystalline solidBased on analogs like 4-methyl-3-nitrobenzoic acid and other nitrobenzoate esters.[2]
Melting Point Expected to be in a similar range to related isomers.For comparison, methyl 3-nitrobenzoate melts at 78 °C.
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and insoluble in water.General solubility characteristics of aromatic esters.

Safety Profile:

Substituted nitroaromatic compounds and their derivatives warrant careful handling. The precursor, 4-Ethyl-3-nitrobenzoic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It is prudent to handle this compound with similar precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step sequence: the regioselective nitration of 4-ethylbenzoic acid, followed by the Fischer esterification of the resulting 4-ethyl-3-nitrobenzoic acid.

Synthesis_Workflow 4-ethylbenzoic_acid 4-Ethylbenzoic Acid Nitration Nitration 4-ethylbenzoic_acid->Nitration 4-ethyl-3-nitrobenzoic_acid 4-Ethyl-3-nitrobenzoic Acid Nitration->4-ethyl-3-nitrobenzoic_acid Esterification Fischer Esterification 4-ethyl-3-nitrobenzoic_acid->Esterification Target_Molecule This compound Esterification->Target_Molecule

Fig 1. Two-step synthesis of this compound.
Protocol 1: Synthesis of 4-Ethyl-3-nitrobenzoic Acid via Nitration

This protocol is adapted from a known procedure for the nitration of 4-ethylbenzoic acid. The ethyl group is an ortho-, para-director; however, under the strongly acidic conditions of nitration, the carboxylic acid group is the dominant deactivating, meta-directing group, leading to the desired 3-nitro product.

Materials:

  • 4-Ethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (e.g., 24 mL).

  • Slowly add 4-ethylbenzoic acid (e.g., 4.53 g, 30.16 mmol) to the sulfuric acid with continuous stirring, ensuring the temperature is maintained at 0 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 12 mL) to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the suspension of 4-ethylbenzoic acid in sulfuric acid. The rate of addition should be controlled to keep the internal temperature at or below 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A solid precipitate of 4-ethyl-3-nitrobenzoic acid will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold distilled water to remove residual acids.

  • Dry the product under vacuum to a constant weight. A yield of approximately 98% can be expected.[4]

Self-Validation: The product can be characterized by its melting point (157.5-158.3 °C) and ¹H NMR spectroscopy.[5]

Protocol 2: Synthesis of this compound via Fischer Esterification

This is a standard Fischer esterification protocol, adapted from procedures for similar substituted nitrobenzoic acids. An excess of methanol is used to drive the equilibrium towards the product.[6][7]

Materials:

  • 4-Ethyl-3-nitrobenzoic acid (from Protocol 1, thoroughly dried)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethyl-3-nitrobenzoic acid (e.g., 1.0 g, 5.12 mmol) in anhydrous methanol (e.g., 8 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel if necessary.

Application Notes: Strategic Transformations of this compound

The synthetic value of this compound lies in its capacity for selective chemical transformations, primarily focusing on the reduction of the nitro group and hydrolysis or amidation of the ester.

Transformations Intermediate This compound Reduction Nitro Group Reduction Intermediate->Reduction [H] Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis H₂O / H⁺ or OH⁻ Amine Methyl 3-amino-4-ethylbenzoate Reduction->Amine Acid 4-Ethyl-3-nitrobenzoic Acid Hydrolysis->Acid

Fig 2. Key synthetic transformations of the intermediate.
Application 1: Synthesis of Methyl 3-amino-4-ethylbenzoate

The reduction of the nitro group to a primary amine is arguably the most important transformation of this intermediate. The resulting product, Methyl 3-amino-4-ethylbenzoate, is a valuable precursor for the synthesis of a wide range of biologically active molecules, including heterocyclic compounds and amides. For instance, related 3-amino-4-methylbenzoate derivatives are key intermediates in the synthesis of antitumor and antiviral agents like distamycin A analogs.[8]

Causality Behind Experimental Choices: The primary challenge is to selectively reduce the nitro group without affecting the ester functionality. Catalytic hydrogenation is a clean and effective method. Alternatively, metal-acid systems or transfer hydrogenation can be employed. A particularly mild and selective method uses sodium borohydride in the presence of a transition metal salt like iron(II) chloride, which shows high chemoselectivity for the nitro group over the ester.[9]

Protocol 3: Selective Reduction of the Nitro Group via Catalytic Hydrogenation

This is a standard protocol for the reduction of aromatic nitro compounds that is compatible with ester groups.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 4.78 mmol) in methanol or ethyl acetate (e.g., 20 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (e.g., 5-10 mol % by weight, ~50 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon filled with H₂) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Methyl 3-amino-4-ethylbenzoate, which can be purified further if necessary.

Application 2: Unmasking the Carboxylic Acid via Hydrolysis

In multi-step syntheses, it is often necessary to hydrolyze the methyl ester back to the carboxylic acid. This may be required for subsequent amide bond formation or other carboxylate-based chemistries.

Causality Behind Experimental Choices: Basic hydrolysis (saponification) is a common and effective method. The reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide in a co-solvent like methanol or ethanol to ensure solubility of the ester.[10]

Protocol 4: Saponification of the Methyl Ester

This protocol is adapted from the hydrolysis of methyl m-nitrobenzoate.[10]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.78 mmol) in methanol or ethanol (e.g., 10 mL).

  • Add an aqueous solution of sodium hydroxide (e.g., 2 equivalents, ~0.38 g in 5 mL of water).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water (e.g., 10 mL).

  • Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~1-2.

  • The product, 4-ethyl-3-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Outlook

This compound is a strategically designed intermediate that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. The orthogonal nature of its functional groups allows for a high degree of control in synthetic planning. The protocols detailed herein provide a robust framework for the synthesis and subsequent manipulation of this valuable building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, enabling the efficient and innovative synthesis of the next generation of functional molecules.

References

  • Zhou, L., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
  • AEM. (2017).
  • Wang, L., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.
  • PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (2024). Solved The Fischer esterification of m-nitrobenzoic acid. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 57, 15.
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 4-METHYL-3-NITROBENZOATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

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Application Notes and Protocols for the Reduction of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to primary anilines. These anilines are versatile intermediates in the pharmaceutical, agrochemical, and dye industries. Methyl 4-ethyl-3-nitrobenzoate is a key starting material for the synthesis of various biologically active molecules, where the corresponding aniline, Methyl 4-ethyl-3-aminobenzoate, is a pivotal building block. The primary challenge in this transformation lies in the chemoselective reduction of the nitro group in the presence of a potentially reducible methyl ester functionality. This document provides a detailed guide to various methodologies for this reduction, outlining the underlying principles, experimental protocols, and comparative analyses to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scalability, and laboratory resources. Below is a comparative analysis of common methods for the reduction of nitroarenes.[1][2][3]

Method Reducing Agent/System Advantages Disadvantages Chemoselectivity (Ester)
Catalytic Hydrogenation H₂/Pd-C, H₂/PtO₂, H₂/Raney-NiHigh yields, clean reaction, catalyst can be recycled.[1][3]Requires specialized high-pressure equipment, potential for dehalogenation if applicable, catalyst can be pyrophoric (Raney-Ni).[4]Generally excellent, esters are typically stable under these conditions.[4]
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, Sn/HCl, Zn/HClInexpensive, effective, and well-established.[1][2]Stoichiometric amounts of metal are required leading to significant waste, workup can be tedious to remove metal salts.[4][5][6]Good, esters are generally stable in acidic conditions for the duration of the reaction.
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate, Formic acid with a catalyst (e.g., Pd/C)Avoids the use of high-pressure hydrogen gas, often proceeds under mild conditions.[7][8]Can be slower than catalytic hydrogenation, some hydrogen donors are toxic.Excellent, highly chemoselective for the nitro group.[7]
Metal Salt Reduction Tin(II) chloride (SnCl₂)Mild conditions, good for substrates with acid-sensitive functional groups.[1]Generates stoichiometric tin waste, which can be difficult to remove.[6]Excellent, very mild towards ester groups.[6]

Reaction Workflow and Mechanism

The general workflow for the reduction of this compound involves the reaction of the substrate with a suitable reducing agent, followed by workup and purification to isolate the desired aniline product.

Reduction Workflow Substrate This compound Reaction Reaction (Solvent, Temp, Time) Substrate->Reaction ReducingAgent Reducing Agent (e.g., H2/Pd-C, Fe/HCl) ReducingAgent->Reaction Workup Aqueous Workup (Base Quench, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product Methyl 4-ethyl-3-aminobenzoate Purification->Product Reduction Mechanism Ar-NO2 Nitroarene Ar-NO Nitrosoarene Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aniline Ar-NHOH->Ar-NH2 +2e-, +2H+

Caption: Stepwise reduction pathway from a nitroarene to an aniline.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yield. The ester group is stable under these neutral hydrogenation conditions. [9] Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Parr hydrogenator or similar apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-ethyl-3-aminobenzoate, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

This classical method is cost-effective and reliable. The use of iron powder in acetic acid or with an ammonium chloride solution provides a robust reduction system. [1][10][11] Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) and ammonium chloride (4-5 eq).

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly mild and offers excellent chemoselectivity, making it suitable for sensitive substrates. [1][6] Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (3-4 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC (typically 1-3 hours).

  • Cool the mixture in an ice bath and carefully quench by adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

  • Filter the resulting slurry through a pad of Celite®. Wash the filter cake extensively with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as required.

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Reaction Insufficient reducing agent, deactivated catalyst, low reaction temperature or time.Add more reducing agent, use fresh catalyst, increase temperature or reaction time.
Formation of Side Products (e.g., azo, azoxy compounds) Reaction conditions are not optimal, especially in metal hydride reductions. [3]Ensure strongly acidic conditions for metal/acid reductions to suppress coupling. [5]For catalytic hydrogenation, ensure efficient hydrogen delivery.
Low Yield Product loss during workup (e.g., incomplete extraction), hydrolysis of the ester group.Ensure proper pH adjustment during workup for efficient extraction. Avoid prolonged exposure to strong acid or base, especially at elevated temperatures.
Difficulty in Removing Metal Salts Inefficient filtration or precipitation of metal hydroxides/oxides.Ensure the pH is sufficiently basic to precipitate all metal salts. Use a thick pad of Celite® for filtration and wash thoroughly.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Maji, B., & Maity, S. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2586–2591. [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reduction of nitro compounds. Retrieved from [Link]

  • Chem LibreTexts. (2023, October 30). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Tuteja, J., et al. (2014). Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA a. ResearchGate. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 57, 69. [Link]

  • Wang, H., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 10(15), 5033-5041. [Link]

  • Fun, H. K., et al. (2008). Ethyl 3-methyl-4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2437. [Link]

  • ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. [Link]

  • Wang, C., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advanced Science, 10(24), e23011391. [Link]

  • askIITians. (2023, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Chirik, P. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(24), 8683–8693. [Link]

  • ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Abdel-Fattah, T. M., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 503-510. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - Synthesis of methyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2009, September 1). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • Balaraman, E., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(38), 34857–34867. [Link]

  • ScienceMadness Discussion Board. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ResearchGate. (2021, July 1). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2023, August 28). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]

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Application Note and Protocol for the Nitration of Methyl 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a crucial pathway for the introduction of a nitro group (-NO2) onto an aromatic ring. This functional group serves as a versatile synthetic handle, readily convertible to other important functionalities such as amines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This application note provides a detailed protocol for the nitration of methyl 4-ethylbenzoate, a reaction that proceeds via an electrophilic aromatic substitution mechanism.[3][4][5] Understanding the nuances of this reaction, including regioselectivity and the management of exothermic events, is critical for achieving high yields and purity.

The presence of both an electron-withdrawing ester group and an electron-donating ethyl group on the benzene ring of methyl 4-ethylbenzoate presents an interesting case for regiochemical control. The directing effects of these substituents will influence the position of the incoming nitro group, making a thorough understanding of the underlying principles essential for predicting and confirming the structure of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-explained protocol for this specific transformation.

Mechanistic Overview: Electrophilic Aromatic Substitution

The nitration of methyl 4-ethylbenzoate follows the general mechanism of electrophilic aromatic substitution.[4][5][6] The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[5]

  • Electrophilic Attack: The π-electron system of the aromatic ring of methyl 4-ethylbenzoate acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[3][6] This step restores the aromaticity of the ring and yields the final nitrated product.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring. The ethyl group is an ortho-, para-director, while the methyl ester group is a meta-director. In this case, the directing effects are synergistic, leading to the preferential formation of methyl 4-ethyl-3-nitrobenzoate.

Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[7] The primary risks are associated with the use of concentrated acids and the exothermic nature of the reaction.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[7][8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a dangerous increase in temperature if not properly controlled.[10] This can result in the formation of unwanted byproducts and, in extreme cases, a runaway reaction.[10] The reaction must be carried out in an ice bath to maintain a low temperature.[10][11]

  • Toxic Fumes: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are toxic upon inhalation.[7][9] All manipulations should be performed in a well-ventilated fume hood.[7]

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[7][8] Have appropriate spill containment and neutralization materials, such as sodium bicarbonate, on hand.[12]

Experimental Protocol

This protocol is designed for the nitration of methyl 4-ethylbenzoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 4-ethylbenzoate≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%Commercially Available
Concentrated Nitric Acid (HNO₃)70%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Methanol (CH₃OH)ACS GradeCommercially Available
Ice
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-ethylbenzoate (e.g., 5.0 g, 1 equivalent). Place the flask in an ice-water bath and begin stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 20 mL) to the stirring methyl 4-ethylbenzoate. Maintain the temperature of the mixture below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 3.0 mL) while cooling the beaker in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of methyl 4-ethylbenzoate in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.[13][14] Too rapid addition can lead to the formation of byproducts.[15]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[15][16]

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 200 g) with vigorous stirring. A precipitate of the crude product should form.

  • Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[17] Wash the crude product with copious amounts of cold water to remove any residual acid.

  • Purification:

    • Neutralization: Dissolve the crude product in dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallization: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified this compound.[15][17]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Methyl 4-ethylbenzoate and H₂SO₄ to flask C 3. Add Nitrating Mixture dropwise at 0-5 °C A->C B 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D 4. Stir for 1-2 hours C->D E 5. Monitor by TLC D->E F 6. Quench on ice E->F Reaction Complete G 7. Vacuum Filtration F->G H 8. Dissolve in DCM, Wash with NaHCO₃ and Brine G->H I 9. Dry with MgSO₄ and concentrate H->I J 10. Recrystallize from Methanol I->J K Final Product: This compound J->K

Caption: Workflow for the nitration of methyl 4-ethylbenzoate.

Characterization of the Product

The purified product, this compound, should be characterized to confirm its identity and purity.

Physical Properties
PropertyExpected Value
AppearancePale yellow solid
Melting PointTo be determined experimentally
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol [18]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl ester protons (a singlet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and ester groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift.[1]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester (around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[15]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up.Increase reaction time; ensure efficient extraction and minimize transfers.
Formation of Byproducts Reaction temperature too high; rapid addition of nitrating agent.Maintain strict temperature control (0-5 °C); add nitrating mixture slowly and dropwise.[10][15]
Product is an Oil/Fails to Solidify Presence of impurities; incomplete removal of solvent.Purify by column chromatography; ensure the product is thoroughly dried under vacuum.[16]
Dark-colored Product Decomposition at high temperatures.Maintain low temperatures throughout the reaction and work-up.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of methyl 4-ethylbenzoate. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this compound in good yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this important organic transformation.

References

  • Vertex AI Search. (2018).
  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds.
  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EA024988B1 - Method and apparatus for purifying nitration products.
  • Environmental Health & Safety, University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-nitrobenzoate | C10H11NO4 | CID 2796918. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

Sources

The Strategic Intermediate: Applications of Methyl 4-ethyl-3-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-ethyl-3-nitrobenzoate is a pivotal, yet often overlooked, substituted nitroarene intermediate in the landscape of modern medicinal chemistry. Its strategically positioned functional groups—an activatable nitro group, a modifiable ester, and a lipophilic ethyl moiety—render it an exceptionally versatile scaffold for the synthesis of complex, high-value pharmacologically active agents. This guide provides an in-depth exploration of its role, focusing on its application as a key building block in the synthesis of targeted therapies, particularly protein kinase inhibitors. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its strategic importance in drug discovery workflows.

Introduction: The Architectural Value of a Key Intermediate

In the intricate process of drug design and development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a campaign. This compound emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups.

  • The Nitro Group: Primarily serves as a masked amine. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring, and its clean, high-yielding reduction to an aniline is a cornerstone of its utility. This transformation is fundamental for introducing a key nucleophilic site for subsequent amide bond formations or ring-closing reactions.

  • The Methyl Ester: Offers a handle for modification to other functional groups (e.g., carboxylic acids, amides, or alcohols) or can be retained in the final molecule. It also provides a means for purification via crystallization or chromatography.

  • The Ethyl Group: Located para to the ester, it imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties (e.g., solubility, cell permeability, metabolic stability) of the final drug candidate.

The confluence of these features makes this compound an ideal precursor for constructing substituted aniline cores, which are prevalent in a vast number of FDA-approved drugs and clinical candidates, most notably in the realm of oncology.

Synthetic Pathways and Core Transformations

The utility of this compound begins with its efficient synthesis and is realized through two principal transformations: reduction of the nitro group and subsequent elaboration of the resulting aniline.

Synthesis of this compound

The most direct and industrially scalable synthesis involves the nitration of methyl 4-ethylbenzoate. This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the substituents on the aromatic ring. The ester is a meta-director, while the ethyl group is an ortho-, para-director. The position of nitration is sterically and electronically guided to the 3-position.

Protocol 1: Nitration of Methyl 4-ethylbenzoate

Causality and Rationale: This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[1]. The reaction is conducted at low temperatures (0–10 °C) to control the exothermic reaction, prevent over-nitration (dinitration), and minimize the formation of side products[2].

Materials:

  • Methyl 4-ethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of methyl 4-ethylbenzoate in 4 volumes of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1 volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of methyl 4-ethylbenzoate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation: Expected Yield and Purity

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Reduction to Methyl 3-amino-4-ethylbenzoate

The conversion of the nitro group to an amine is arguably the most critical step in unlocking the synthetic potential of this intermediate. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Protocol 2: Catalytic Hydrogenation

Causality and Rationale: This protocol employs palladium on carbon (Pd/C) as a heterogeneous catalyst. The palladium surface adsorbs both hydrogen gas and the nitroarene, facilitating the reduction. This method is highly selective for the nitro group, leaving other functional groups like the ester intact. Methanol is a common solvent as it readily dissolves the starting material and the product is typically soluble in it, though other alcohols can be used[3].

Materials:

  • This compound

  • Palladium on Carbon (Pd/C), 5% or 10% w/w

  • Methanol

  • Hydrogen Gas (H₂)

  • Celite® or other filtration aid

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, carefully add Pd/C (5-10 mol%).

  • The reaction vessel is then placed under a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Methyl 3-amino-4-ethylbenzoate, which is often used in the next step without further purification.

Data Presentation: Typical Reaction Parameters

ParameterCondition
Catalyst Loading 5-10 mol%
Hydrogen Pressure Atmospheric (balloon) to 50 psi
Temperature Room Temperature
Reaction Time 2-12 hours
Yield >95% (quantitative)

Application in Kinase Inhibitor Synthesis: A Case Study

Substituted anilinopyrimidines are a well-established scaffold for potent and selective kinase inhibitors. The core of these molecules is often constructed via a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination reaction, followed by an amide coupling. Methyl 3-amino-4-ethylbenzoate is an ideal precursor for such syntheses. A prominent example is the synthesis of Imatinib (Gleevec), a Bcr-Abl tyrosine kinase inhibitor, which utilizes the closely related 4-methyl analogue[4]. The same synthetic logic applies directly to the 4-ethyl derivative.

Workflow for Kinase Inhibitor Synthesis

The overall strategy involves three key stages:

  • Core Formation: Coupling of the aniline (derived from this compound) with a suitable pyrimidine derivative.

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to enable amide bond formation.

  • Amide Coupling: Formation of the final amide bond with a side-chain amine.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Assembly A Methyl 4-ethylbenzoate B This compound A->B Nitration (Protocol 1) C Methyl 3-amino-4-ethylbenzoate B->C Reduction (Protocol 2) E Anilinopyrimidine Core (Ester) C->E SNAAr or Buchwald-Hartwig Coupling D Substituted Pyrimidine (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) D->E F Anilinopyrimidine Core (Carboxylic Acid) E->F Ester Hydrolysis H Final Kinase Inhibitor F->H Amide Coupling (Protocol 3) G Side-Chain Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) G->H

Caption: Synthetic workflow for a generic kinase inhibitor.

Protocol 3: Amide Coupling

Causality and Rationale: This protocol describes a standard amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization by forming an active ester, which is less reactive but more selective than the O-acylisourea[5].

Materials:

  • Anilinopyrimidine carboxylic acid (from step F in the workflow)

  • Side-chain amine (from step G)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • A suitable base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the side-chain amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid R-COOH ActiveIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate EDC EDC EDC->ActiveIntermediate Amide Amide Product (R-CONH-R') ActiveIntermediate->Amide Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC-mediated amide coupling.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for medicinal chemists. Its predictable reactivity and the importance of the aniline moiety it provides make it a valuable asset in the synthesis of targeted therapeutics. The protocols outlined herein provide a robust framework for its synthesis and utilization. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the importance of well-designed, synthetically accessible intermediates like this compound will only increase, solidifying its place in the modern drug discovery arsenal.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Nitro-benzo[b]thiophene-3-carbonitrile in Kinase Inhibitor Synthesis.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubChem - NIH. (n.d.). Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
  • ChemicalBook. (2025). ETHYL 3-METHYL-4-NITROBENZOATE | 30650-90-9.
  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.
  • Google Patents. (n.d.). Process for the preparation of alkyl nitrobenzoates.
  • Google Patents. (n.d.). Synthesis of tyrosine kinase inhibitors.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

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Application Notes & Protocols: Methyl 4-ethyl-3-nitrobenzoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of medicinal chemistry and novel materials science, the strategic selection of starting materials is paramount. Methyl 4-ethyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as an exemplary building block for the synthesis of a diverse array of complex molecules. Its structure is distinguished by three key functional groups poised for selective chemical transformations: a nitro group, a methyl ester, and an ethyl substituent on a benzene ring. This unique arrangement allows for orthogonal chemical strategies, enabling researchers to meticulously construct target molecules.

The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group.[1] The methyl ester provides a handle for conversion to carboxylic acids, amides, or for reduction to a primary alcohol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and key synthetic applications of this compound, complete with detailed, field-tested protocols and the scientific rationale behind them.

Physicochemical Properties & Safety

A thorough understanding of a compound's properties and safety profile is essential before its use in any synthetic protocol.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol [2]
Appearance Expected to be a pale yellow or off-white solid
CAS Number 19013-15-1[2]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)C)[O-][2]

Safety & Handling: this compound, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[5]

Synthesis of this compound

The most direct route to this compound is through the electrophilic nitration of methyl 4-ethylbenzoate. This reaction leverages the directing effects of the substituents on the aromatic ring.

Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Purification A 4-Ethylbenzoic Acid D Methyl 4-ethylbenzoate A->D Reflux B Methanol (MeOH) B->D C H₂SO₄ (cat.) C->D E Methyl 4-ethylbenzoate G This compound E->G 0-15 °C F HNO₃ / H₂SO₄ F->G H Crude Product I Recrystallization (e.g., Ethanol/Water) H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Protocol 1: Nitration of Methyl 4-ethylbenzoate

This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[6][7] The ester group is a deactivating, meta-director, while the ethyl group is an activating, ortho-, para-director. The nitration occurs ortho to the activating ethyl group and meta to the deactivating ester group, yielding the desired 3-nitro product.

Materials:

  • Methyl 4-ethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer, add methyl 4-ethylbenzoate (1.0 eq).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 2.0 eq) while maintaining the temperature below 10 °C. Stir until the substrate is fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 4-ethylbenzoate over 30-60 minutes. Causality: This slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature of the reaction mixture must be maintained between 5-15 °C.[6]

  • After the addition is complete, stir the reaction for an additional 30 minutes, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture carefully onto a generous amount of crushed ice with stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration.

  • Wash the solid with several portions of cold deionized water to remove residual acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[8]

Key Synthetic Transformations

The true value of this compound lies in its capacity for selective functional group manipulation.

transformations cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_coupling Cross-Coupling start Methyl 4-ethyl-3-nitrobenzoate A Methyl 3-amino-4-ethylbenzoate start->A  Reduction  (e.g., NaBH₄/FeCl₂, H₂/Pd-C) B 4-Ethyl-3-nitrobenzoic acid start->B  Hydrolysis  (e.g., NaOH, H₂O) C Biaryl Compounds, Amines, Ethers start->C  Denitrative Coupling  (e.g., Pd/BrettPhos)

Caption: Key synthetic transformations of this compound.

Chemoselective Reduction of the Nitro Group

Conversion of the nitro group to an amine is one of the most valuable transformations, opening pathways to amides, sulfonamides, and diazonium salts. A significant challenge is achieving this reduction without affecting the ester functionality.[9]

Rationale for Method Selection: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction[10], it can sometimes lead to the reduction of other functional groups. A highly effective and chemoselective method for reducing nitroarenes in the presence of esters involves the use of sodium borohydride (NaBH₄) with an iron(II) chloride (FeCl₂) catalyst.[9][11] This system is advantageous due to its mild conditions, high yields, and excellent functional group tolerance.[11]

Protocol 2: Selective Reduction to Methyl 3-amino-4-ethylbenzoate

Materials:

  • This compound

  • Iron(II) Chloride (FeCl₂)

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Add Iron(II) Chloride (1.0 eq) to the solution and stir.

  • Cool the mixture in an ice bath. In a separate, dry flask, suspend Sodium Borohydride (2.5 eq) in THF.

  • Slowly add the NaBH₄ suspension to the reaction mixture, ensuring the temperature remains below 10 °C. Causality: NaBH₄ reacts with the transition metal salt to form the active reducing species.[11] The reaction is exothermic, and slow addition prevents a dangerous temperature increase and ensures selectivity.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product, methyl 3-amino-4-ethylbenzoate, can be purified by flash column chromatography on silica gel.[9]

Hydrolysis of the Methyl Ester

Converting the methyl ester to the corresponding carboxylic acid provides a new reactive site for amide bond formation (e.g., via EDC/HOBt coupling) or other carboxylate chemistry.

Rationale for Method Selection: Saponification, or base-mediated hydrolysis, is a robust and high-yielding method for converting esters to carboxylic acids.[12] Sodium hydroxide is a common and effective base for this transformation. The subsequent acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.

Protocol 3: Hydrolysis to 4-Ethyl-3-nitrobenzoic Acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or a methanol/water mixture in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). Causality: Heating accelerates the saponification process. The disappearance of the ester spot, which is less polar than the product acid, confirms the reaction's completion.[13]

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A precipitate of 4-ethyl-3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[12]

Advanced Application: Denitrative Cross-Coupling

Recent advances in catalysis have enabled the use of nitroarenes as electrophilic partners in cross-coupling reactions, treating the nitro group as a "pseudo-halide."[14][15] This represents a powerful and modern application for this building block, as nitroarenes are often cheaper and more readily available than the corresponding aryl halides.[15]

Rationale for Method Selection: Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[16] The development of catalysts with highly electron-donating and sterically bulky phosphine ligands, such as BrettPhos, has enabled the challenging oxidative addition of a palladium catalyst into the strong C-NO₂ bond.[15] This allows for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and other coupling reactions.[15]

While a detailed protocol is highly specific to the desired coupling partners, the general conditions involve a palladium source (e.g., Pd₂(dba)₃), a specialized ligand (e.g., BrettPhos), a base, and an appropriate solvent, run under an inert atmosphere. Researchers interested in this advanced application should consult primary literature for specific methodologies.[15]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its strategically placed functional groups allow for a range of high-yield, selective transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers in drug discovery, agrochemicals, and materials science can effectively leverage this building block to construct novel compounds and accelerate their research programs.

References

  • Li, F. et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 232-236. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from: [Link]

  • Juchum, M. et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(12), 1159-1174. Available at: [Link]

  • ACROS Organics. (2021). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14945864, Ethyl 4-methyl-3-nitrobenzoate. Retrieved from: [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from: [Link]

  • Ashenhurst, J. (2023). Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from: [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available at: [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]

  • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 73. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2796918, Ethyl 3-methyl-4-nitrobenzoate. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from: [Link]

  • ResearchGate. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2968-2982. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8167085, 4-Ethyl-3-nitrobenzoate. Retrieved from: [Link]

  • Cernak, T. (2006). Cross-Coupling Reactions of Unactivated Alkyl Halides. DSpace@MIT. Retrieved from: [Link]

  • precisionFDA. (n.d.). ETHYL 4-METHYL-3-NITROBENZOATE. Retrieved from: [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from: [Link]

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Application Notes & Protocols for Methyl 4-ethyl-3-nitrobenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-ethyl-3-nitrobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring an electron-withdrawing nitro group and an ester moiety, makes it a versatile intermediate for a wide range of chemical transformations. The strategic positioning of the ethyl, nitro, and methyl ester groups on the benzene ring allows for regioselective reactions, providing a scaffold for building more complex molecular architectures. Notably, the corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration, highlighting the potential of this chemical family in drug development pipelines.[1] This document provides a comprehensive guide for researchers, covering the synthesis, key reactions, and safe handling of this compound, with a focus on the causality behind experimental choices and field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research. The data presented below has been compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name This compoundInferred from analogs
CAS Number Not directly available; Analog (Ethyl): 19013-15-1[2]
Molecular Formula C10H11NO4[2]
Molecular Weight 209.20 g/mol [2]
Appearance Expected to be an off-white or light yellow solid[3][4]
Melting Point Analog (Ethyl 3-methyl-4-nitrobenzoate): 51-52.5°C[3]
Solubility Generally soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.[5][6]

Spectroscopic Data (Predicted/Analog-Based):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester singlet, the ethyl group's quartet and triplet, and the deshielding effects of the nitro and ester groups on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the methyl and ethyl groups.[7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.[3]

  • Infrared (IR) Spectroscopy: Key stretches would include strong absorptions for the C=O of the ester group and characteristic symmetric and asymmetric stretches for the N-O bonds of the nitro group.[2]

Synthesis Protocol: Nitration of Methyl 4-ethylbenzoate

The most direct route to this compound is through the electrophilic aromatic substitution (nitration) of Methyl 4-ethylbenzoate. The ester group is a meta-director, while the ethyl group is an ortho-, para-director. The directing effects and steric hindrance favor the substitution at the 3-position.[7][8]

Causality of Experimental Design:

The reaction utilizes a mixture of concentrated nitric and sulfuric acids to generate the potent electrophile, the nitronium ion (NO₂⁺).[6][7] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is performed at a low temperature (0-15°C) because nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.[5]

G cluster_start Starting Material cluster_reagents Nitrating Mixture cluster_process Reaction cluster_product Product Start Methyl 4-ethylbenzoate Process Electrophilic Aromatic Substitution (0-15°C) Start->Process Reagents Conc. HNO₃ + Conc. H₂SO₄ Reagents->Process Generates NO₂⁺ electrophile Product This compound Process->Product

Caption: Synthesis of this compound via nitration.

Step-by-Step Protocol:
  • Preparation of Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid. Cool this mixture in an ice-water bath.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 0.15 mol of pure Methyl 4-ethylbenzoate in 80 mL of concentrated sulfuric acid. Cool this mixture to 0°C using an ice-salt bath.[5]

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the ester. Ensure the temperature of the reaction mixture is maintained between 5-15°C throughout the addition, which typically takes about one hour.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes, allowing it to slowly warm to room temperature.

  • Work-up: Pour the reaction mixture slowly and carefully onto a large volume of cracked ice (approx. 250 g) with stirring.[5][6] The crude product will precipitate as a solid.

  • Isolation and Purification: Filter the solid product using suction filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.[6] Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield the final product.[5]

Key Reactions and Protocols

This compound is a valuable intermediate primarily due to the reactivity of its nitro and ester functional groups.

A. Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is one of the most crucial transformations, as aromatic amines are precursors to a vast array of pharmaceuticals, dyes, and polymers.[9] This reduction creates Methyl 3-amino-4-ethylbenzoate, a key building block.

Several methods exist for reducing aromatic nitro compounds.[9] A common and effective laboratory-scale method uses a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[9][10] Another classic method involves using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[10][11] The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment.[11]

G Input This compound (in Ethanol) Reaction Catalytic Hydrogenation (Room Temp, 1-4h) Input->Reaction Reagent Pd/C Catalyst + H₂ gas (balloon) Reagent->Reaction Workup Filter through Celite (Removes Pd/C catalyst) Reaction->Workup Evaporation Solvent Evaporation (Rotary Evaporator) Workup->Evaporation Output Methyl 3-amino-4-ethylbenzoate Evaporation->Output

Caption: Workflow for the reduction of the nitro group.

  • Setup: To a solution of this compound (10 mmol) in 50 mL of ethanol or methanol in a round-bottom flask, add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent used for the reaction.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-4-ethylbenzoate, which can be further purified if necessary.[10]

B. Hydrolysis of the Ester to a Carboxylic Acid

To access the biologically active 4-ethyl-3-nitrobenzoic acid, the methyl ester must be hydrolyzed.[1]

Base-catalyzed hydrolysis (saponification) is a highly efficient method for converting esters to carboxylic acids.[12] A strong base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. The reaction is typically heated to reflux to ensure it goes to completion.[13] An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.[12][13]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in a mixture of 30 mL of ethanol and 15 mL of 2M aqueous sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting material.[13]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[12][13] The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-ethyl-3-nitrobenzoic acid.

Safety and Handling

Proper handling of this compound and the reagents used in its reactions is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[4][14] Wash hands thoroughly after handling.

  • Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, always adding acid to water, not the other way around. Hydrogen gas is highly flammable. Ensure there are no sources of ignition when performing catalytic hydrogenation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 . PubChem, National Institutes of Health. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Nanalysis. [Link]

  • MSDS - METHYL-M-NITROBENZOATE . ChemADVISOR, Inc.[Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Methyl m-nitrobenzoate . Organic Syntheses. [Link]

  • Ethyl 3-methyl-4-nitrobenzoate | C10H11NO4 | CID 2796918 . PubChem, National Institutes of Health. [Link]

  • Supporting Information for article . The Royal Society of Chemistry. [Link]

  • Supporting Information for article . The Royal Society of Chemistry. [Link]

  • Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration . PubMed, National Library of Medicine. [Link]

  • m-NITROBENZOIC ACID . Organic Syntheses. [Link]

  • Synthesis of ethyl 4-nitrobenzoate . PrepChem.com. [Link]

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  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate . Sciencemadness Discussion Board. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate . University of Missouri–St. Louis. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? . Quora. [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine . YouTube. [Link]

  • Preparation of 3-Nitrobenzoic Acid . Michigan State University. [Link]

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Application Notes and Protocols for the Analytical Characterization of Ethyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-methyl-3-nitrobenzoate is an aromatic nitro compound with potential applications in organic synthesis and pharmaceutical development. As an intermediate, its purity and structural integrity are paramount for the successful synthesis of downstream products. This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of this compound, ensuring its identity, purity, and stability.

The methodologies detailed herein are designed to be robust and reproducible, providing a framework for quality control and research applications. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their analytical endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4-methyl-3-nitrobenzoate is crucial for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
IUPAC Name ethyl 4-methyl-3-nitrobenzoate[2]
CAS Number 19013-15-1[2]

Chromatographic Analysis for Purity Determination

Chromatographic techniques are indispensable for assessing the purity of Ethyl 4-methyl-3-nitrobenzoate, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment due to its high resolution and sensitivity. A reversed-phase method is typically employed for non-polar to moderately polar compounds like Ethyl 4-methyl-3-nitrobenzoate.

Rationale for Method Selection: The aromatic nature of the compound makes it an excellent chromophore, facilitating sensitive UV detection. A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the analyte from potential non-polar impurities. The mobile phase composition is optimized to achieve a balance between retention time and peak resolution.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 4-methyl-3-nitrobenzoate in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The retention time and peak area are used to determine the purity of the sample. The presence of any additional peaks should be investigated as potential impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Purity H->I J Identify Impurities H->J

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and confirmation of the molecular weight, GC-MS is a powerful tool. The electron ionization (EI) source provides characteristic fragmentation patterns that aid in structural elucidation.

Rationale for Method Selection: The volatility of Ethyl 4-methyl-3-nitrobenzoate makes it amenable to GC analysis. Coupling with a mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data in a single run.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-350 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Expected Data: The total ion chromatogram (TIC) will show the retention time of the main peak, and the corresponding mass spectrum will confirm the molecular ion peak (m/z 209.20) and provide a fragmentation pattern for structural confirmation.[2]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of Ethyl 4-methyl-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they provide a complete picture of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: 10-20 mg/mL.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16.

    • Relaxation delay: 1 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024.

    • Relaxation delay: 2 s.

Expected ¹H NMR Spectral Data (Predicted): Based on the structure and data for similar compounds[3][4][5][6][7], the following proton signals are expected:

  • Aromatic protons (3H) in the region of δ 7.5-8.5 ppm.

  • A quartet (2H) for the ethyl ester CH₂ group around δ 4.4 ppm.

  • A singlet (3H) for the methyl group on the aromatic ring around δ 2.6 ppm.

  • A triplet (3H) for the ethyl ester CH₃ group around δ 1.4 ppm.

Expected ¹³C NMR Spectral Data (Predicted):

  • Carbonyl carbon (C=O) around δ 165 ppm.

  • Aromatic carbons between δ 120-150 ppm.

  • Ethyl ester O-CH₂ carbon around δ 62 ppm.

  • Aromatic methyl carbon around δ 21 ppm.

  • Ethyl ester CH₃ carbon around δ 14 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Method Selection: This technique provides rapid and non-destructive analysis, confirming the presence of key functional groups such as the nitro group, ester carbonyl, and aromatic C-H bonds.

Experimental Protocol: FTIR (ATR)

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Asymmetric NO₂ stretch~1530
Symmetric NO₂ stretch~1350
C=O (ester) stretch~1720
C-O (ester) stretch~1280
Aromatic C-H stretch~3100-3000
Aromatic C=C stretch~1600-1450
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

Rationale for Method Selection: The presence of the aromatic ring and nitro group results in characteristic UV absorption, which can be used for quantitative analysis and as a confirmatory identification test.

Experimental Protocol: UV-Vis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in the chosen solvent.

  • Analysis: Scan the absorbance from 200 to 400 nm.

Expected Data: The spectrum is expected to show a maximum absorption (λmax) characteristic of the nitroaromatic chromophore. For a similar compound, ethyl m-nitrobenzoate, λmax values are observed at 265 nm and 296 nm.[4]

Thermal Analysis

Thermal analysis techniques are important for determining the stability and melting point of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the compound.

Rationale for Method Selection: The melting point is a key physical property for identification and a sharp melting peak is indicative of high purity.

Experimental Protocol: DSC

  • Instrumentation: A DSC instrument.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to a temperature above the expected melting point.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Expected Data: A sharp endothermic peak corresponding to the melting of the compound. For a related isomer, ethyl 3-methyl-4-nitrobenzoate, the melting point is reported as 51-52.5°C.[3]

Workflow for Comprehensive Characterization

Comprehensive_Analysis cluster_start Sample cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_thermal Thermal Properties cluster_results Final Characterization Sample Ethyl 4-methyl-3-nitrobenzoate HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR UVVis UV-Vis Sample->UVVis DSC DSC Sample->DSC Results Identity, Purity, & Stability Profile HPLC->Results GCMS->Results NMR->Results FTIR->Results UVVis->Results DSC->Results

Caption: Comprehensive analytical workflow.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of Ethyl 4-methyl-3-nitrobenzoate. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently ascertain the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure high-quality data, which is fundamental for regulatory submissions and successful drug development programs.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and purity in this specific electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the electrophilic aromatic substitution (EAS) via nitration of Methyl 4-ethylbenzoate. This reaction uses a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to introduce a nitro group (-NO₂) onto the aromatic ring. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1]

Q2: How do the substituents on the starting material, Methyl 4-ethylbenzoate, influence the position of nitration?

This is the critical question for this synthesis, as it governs the regioselectivity and ultimately the yield of the desired product. The starting material has two directing groups on the benzene ring:

  • Ethyl Group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5).[2][3]

In the case of Methyl 4-ethylbenzoate, these effects are synergistic for the 3-position. The 3-position is ortho to the activating ethyl group and meta to the deactivating ester group. This alignment makes the 3-position the most electronically favorable site for electrophilic attack, leading to this compound as the major product.

Q3: What are the most likely isomeric byproducts?

While the 3-nitro isomer is the major product, the formation of other isomers is possible. The primary byproduct is typically Methyl 4-ethyl-2-nitrobenzoate , resulting from nitration at the other ortho position relative to the ethyl group. The extent of its formation is highly dependent on reaction conditions.

Q4: Why is strict temperature control so crucial for this reaction?

Temperature control is paramount for two main reasons:

  • Selectivity: Nitration reactions are highly exothermic.[4] Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, reducing the regioselectivity and complicating purification.

  • Safety and Side Reactions: Poor temperature control can lead to a runaway reaction. Furthermore, higher temperatures increase the rate of side reactions, such as oxidation of the ethyl group or the formation of dinitrated products.[5] Keeping the reaction temperature low, typically between 0-15°C, is essential for a clean and high-yielding synthesis.[4][5]

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0°C C Slowly Add Nitrating Mixture to Substrate Maintain Temperature at 0-10°C A->C B Dissolve Methyl 4-ethylbenzoate in Conc. H₂SO₄ Cool to 0°C B->C D Allow Reaction to Proceed (Stir at room temp for ~15-20 min) C->D E Quench Reaction Mixture on Crushed Ice D->E F Isolate Crude Product by Vacuum Filtration E->F G Wash Crude Solid with Cold Water & Ice-Cold Methanol F->G H Recrystallize Crude Product (e.g., from Ethanol/Water) G->H I Dry Pure Product (this compound) H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield of the Desired Product

Q: My final yield of this compound is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors throughout the process. Use the following logic to diagnose the issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature after the addition of the nitrating agent. While the initial addition must be cold, allowing the mixture to stand at room temperature for a short period (e.g., 15-20 minutes) can help drive the reaction to completion.[6]

    • Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.[7]

  • Loss During Workup:

    • Cause: The product, while solid, may have some solubility in the wash solvents. Using excessive amounts of wash solvent or washing with solvents that are not ice-cold can lead to significant product loss.

    • Solution: Use minimal amounts of ice-cold water and methanol for washing the crude product.[8] Ensure the ice has fully melted before filtration to avoid product loss in the ice matrix.[6]

  • Poor Regioselectivity:

    • Cause: If the reaction temperature was too high, a larger proportion of the 2-nitro isomer may have formed. This isomer must be removed during purification, thus lowering the final yield of the desired 3-nitro product.

    • Solution: Strictly maintain the reaction temperature below 10°C during the addition of the nitrating mixture.[4] Ensure the addition is done dropwise with vigorous stirring to dissipate heat effectively.

Issue 2: Product is Contaminated with Byproducts (Isomers or Dinitrated Compounds)

Q: My NMR/GC-MS analysis shows significant impurities. How can I improve the purity of my product?

A: The presence of impurities is typically due to issues with selectivity (regio- or over-nitration).

  • Problem: Formation of the 2-Nitro Isomer

    • Cause: As discussed, elevated temperatures favor the formation of the kinetic product.

    • Solution: The most effective way to minimize this is rigorous temperature control (0-5°C is ideal). Adding the nitrating agent very slowly (e.g., over 15-20 minutes) is critical.[9]

  • Problem: Dinitration

    • Cause: Using an excess of nitric acid or allowing the reaction to proceed for too long can lead to the introduction of a second nitro group.

    • Solution: Use a carefully measured molar equivalent of nitric acid (typically 1.1 to 1.3 equivalents relative to the substrate). Avoid prolonged reaction times after the starting material has been consumed (as verified by TLC).

  • Problem: Purification Challenges

    • Cause: Isomers can be difficult to separate due to similar polarities.

    • Solution: Recrystallization is the primary method for purification.[10] An ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[3] For very difficult separations, column chromatography on silica gel may be necessary.

Troubleshooting Decision Tree

G Start Problem with Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteRxn Check TLC for Starting Material LowYield->IncompleteRxn  Possible Cause Isomers Isomeric Impurities Present? ImpureProduct->Isomers  Possible Cause LossOnWorkup Review Workup Procedure IncompleteRxn->LossOnWorkup No Sol_Time Increase reaction time/ Allow to warm to RT briefly IncompleteRxn->Sol_Time Yes Sol_Wash Use minimal ice-cold wash solvents LossOnWorkup->Sol_Wash Yes Dinitro Dinitrated Byproducts? Isomers->Dinitro No Sol_Temp Maintain Temp < 10°C Slow addition of nitrating mix Isomers->Sol_Temp Yes Sol_Purify Optimize recrystallization (Solvent: Ethanol/Water) Isomers->Sol_Purify Also... Sol_Stoich Check HNO₃ stoichiometry (use ~1.1 eq) Dinitro->Sol_Stoich Yes Dinitro->Sol_Purify Also...

Caption: Troubleshooting logic for the synthesis of this compound.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of methyl benzoate.[3][4][5]

Safety Warning: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][3] The reaction is exothermic and must be kept cool.

Materials:

  • Methyl 4-ethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (ice-cold)

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 5.0 mL of concentrated H₂SO₄ to 5.0 mL of concentrated HNO₃ with swirling. Keep this mixture cold.

  • Prepare the Substrate Solution: In a 100 mL flask equipped with a magnetic stir bar, add 5.0 g of Methyl 4-ethylbenzoate. Place the flask in an ice-salt bath.

  • Slowly add 10.0 mL of concentrated H₂SO₄ to the substrate. Stir until fully dissolved, ensuring the temperature remains below 10°C.

  • Nitration: Using a dropping pipette, add the prepared nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2x 25 mL) followed by one portion of ice-cold methanol (1x 10 mL) to remove residual acids and some impurities.[8]

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water to the solution until it just begins to turn cloudy.

  • Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water (50:50) solution.

  • Dry the crystals in a vacuum oven at a low temperature (~50°C) to a constant weight.[10]

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale
Temperature 0-10°C (during addition)Maximizes regioselectivity for the 3-nitro isomer; prevents runaway reactions and byproduct formation.[4][5]
Nitric Acid 1.1 - 1.3 molar equivalentsEnsures complete reaction while minimizing the risk of over-nitration (dinitration).[4]
Addition Time 15-20 minutesAllows for effective heat dissipation, preventing temperature spikes that reduce selectivity.[9]
Reaction Time ~15 min post-additionDrives the reaction to completion without promoting side reactions.[6]
Expected Yield 75-85% (after purification)Based on similar nitration reactions of substituted methyl benzoates.[5]

References

  • Benchchem. Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids.
  • Treadwell, E. M., & Lin, T.-Y. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. Available from: [Link]

  • Chilli.ee. Nitration Of Benzoic Acid. Available from: [Link]

  • Dialnet. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Available from: [Link]

  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Royal Society of Chemistry. Nitration of methyl benzoate. Education.rsc.org. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for .... Available from: [Link]

  • Unknown. NITRATION OF METHYL BENZOATE. Available from: [Link]

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. Available from: [Link]

  • Unknown. Nitration Of Methyl Benzoate. Available from: [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available from: [Link]

  • Unknown. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 4-ethyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this key chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your final product.

Troubleshooting Guide: From Common Issues to Proven Solutions

This section addresses specific problems you might face during the purification process in a direct question-and-answer format.

Question 1: My crude product is a persistent oil and fails to solidify, even after quenching the reaction mixture on ice. What's happening and how can I fix it?

Answer:

This is a common issue often caused by the presence of impurities that act as a melting point depressant. The likely culprits are unreacted starting materials or the formation of isomeric byproducts during the nitration reaction.[1]

  • Causality: The synthesis of this compound typically involves the nitration of Methyl 4-ethylbenzoate. This reaction can sometimes yield small amounts of other isomers (e.g., Methyl 4-ethyl-2-nitrobenzoate), which, along with any remaining starting material, can form a eutectic mixture with a lower melting point than the pure desired product.[2] If the impurity level is high enough, the melting point can be depressed below room temperature, resulting in an oil.[3]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. Seeding the oil with a tiny crystal of pure product (if available) can also be effective.

    • Solvent Trituration: Add a small amount of a solvent in which your desired product is sparingly soluble but the impurities are more soluble (e.g., ice-cold hexane or a hexane/ethyl acetate mixture). Agitate the mixture vigorously. This can often "wash" away the impurities, allowing your product to crystallize.

    • Proceed to Chromatography: If the product remains an oil, direct purification by column chromatography is the most effective solution. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or toluene) and adsorbed onto a small amount of silica gel before being loaded onto the column.

Question 2: After purification, my final product has a persistent yellow or brown color. What causes this and how can I obtain a colorless product?

Answer:

The coloration is typically due to the presence of residual nitro-aromatic impurities or degradation products.[4] While often present in small amounts, they can be highly chromophoric.

  • Causality: Nitration reactions, if not carefully temperature-controlled, can lead to the formation of dinitro compounds or phenolic byproducts, which are often yellow or brown.[2] Incomplete removal of these colored impurities during the initial purification is the primary cause.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization from a suitable solvent system. Often, changing the solvent system from the first attempt can be beneficial.

    • Activated Carbon Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The carbon will adsorb many of the colored impurities. Caution: Using too much activated carbon can lead to a significant loss of your desired product.

    • Meticulous Column Chromatography: If the color persists, careful column chromatography is recommended. Ensure you use a well-packed column and an optimized eluent system to achieve good separation between your product and the colored impurities.[4]

Question 3: My yield of purified product is very low. What are the common causes of product loss and how can I mitigate them?

Answer:

Low yields can stem from several stages of the experimental process, from the initial reaction to the final purification steps.[3]

  • Causality & Mitigation:

    • Incomplete Reaction: Ensure the initial nitration reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

    • Excessive Washing: While washing the crude solid is necessary to remove acid residues, using excessive amounts of water or other washing solvents can dissolve a portion of your product. Use ice-cold washing solvents to minimize solubility losses.

    • Recrystallization Errors: The most common source of loss during recrystallization is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent. Using an excess will mean that less product crystallizes upon cooling. To rectify this, you can evaporate some of the solvent and attempt to cool the solution again.

    • Improper Fraction Collection: During column chromatography, collecting fractions that are too large can lead to the mixing of your pure product with impurities. Monitor the elution closely with TLC and collect smaller fractions as the product begins to elute.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification methods for crude this compound? A1: The two most common and effective methods are recrystallization and flash column chromatography. Recrystallization is often faster and more economical for relatively pure crude products, while column chromatography provides higher resolution for separating multiple components from a more complex crude mixture.[5][6]

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitrobenzoate esters, common solvent systems include ethanol/water mixtures or methanol.[2][6] A good starting point is to test the solubility of a small amount of your crude product in various solvents in a test tube.

Q3: What is a typical eluent system for flash column chromatography of this compound? A3: A common starting point for silica gel chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. Hexane/ethyl acetate or petroleum ether/ethyl acetate systems are frequently used.[5][7][8] The optimal ratio should be determined by running TLC plates with different solvent ratios to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

Q4: What are the likely impurities I need to remove from my crude product? A4: Common impurities include:

  • Unreacted Starting Material: Methyl 4-ethylbenzoate.

  • Isomeric Byproducts: Such as Methyl 4-ethyl-2-nitrobenzoate.

  • Hydrolyzed Product: 4-ethyl-3-nitrobenzoic acid, which can form if moisture is present.[4]

  • Residual Acids: Traces of nitric and sulfuric acid from the reaction.

Experimental Protocols
Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid into a test tube and add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve even upon heating, the solvent is not polar enough. An ideal solvent will require heating to fully dissolve the solid. An ethanol/water mixture is often effective.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Crystallization: Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry thoroughly.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., a ratio of hexane to ethyl acetate) that gives your product an Rf value of ~0.3-0.4 and separates it from impurities.[8]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica gel.

  • Elution: Pass the eluent through the column under positive pressure, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary and Visualization
Table 1: Purification Method Selection Guide
MethodBest ForTypical Solvents/EluentsProsCons
Recrystallization Crude product with >85% purity; solid crude materials.Ethanol/Water, Methanol.[2][6]Fast, economical, good for large scales.Can lead to significant product loss if not optimized; may not remove closely related impurities.
Flash Chromatography Oily crude products; complex mixtures with multiple impurities.Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate.[5][8]High resolution, effective for difficult separations.More time-consuming, requires larger volumes of solvent, more costly.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process when choosing a purification method.

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) check_purity Check Purity (TLC, mp) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision workflow for purifying crude products.

Diagram 2: Troubleshooting Logic for Failed Crystallization

This diagram provides a logical path for troubleshooting when a product fails to crystallize.

G start Product is an oil scratch Scratch with glass rod start->scratch check_solid Does it solidify? scratch->check_solid Check seed Add a seed crystal seed->check_solid Check triturate Triturate with cold non-solvent triturate->check_solid Check check_solid->seed No check_solid->triturate No column_chrom Purify by column chromatography check_solid->column_chrom No success Solid Product Obtained check_solid->success Yes

Sources

Technical Support Center: Synthesis of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 4-ethyl-3-nitrobenzoate. This synthesis, a cornerstone in the preparation of various pharmaceutical and chemical intermediates, typically involves the electrophilic nitration of Methyl 4-ethylbenzoate. While seemingly straightforward, the reaction is sensitive to several parameters that can lead to the formation of undesirable byproducts, impacting yield and purity. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.

Question 1: My reaction produced a significant amount of a second, undesired isomer. How can I improve the regioselectivity for the 3-nitro product?

Answer:

The formation of regioisomers is a common challenge in the nitration of substituted benzene rings. In the case of Methyl 4-ethylbenzoate, the primary competing isomer is Methyl 4-ethyl-2-nitrobenzoate. The directing effects of the substituents on the aromatic ring govern the position of nitration. The ethyl group is an ortho, para-director, while the methyl ester group is a meta-director.[1][2] Since the desired product has the nitro group meta to the ester and ortho to the ethyl group, a delicate balance of these directing effects is at play.

Causality and Resolution:

  • Steric Hindrance: The ethyl group at position 4 sterically hinders the approach of the nitronium ion (NO₂⁺) to the ortho position (position 3) to some extent, but the electronic activating effect of the alkyl group often dominates.[3] The methyl ester at position 1 deactivates the ring, with the meta position (position 3) being the least deactivated.[1]

  • Temperature Control is Critical: The regioselectivity of nitration reactions is highly dependent on temperature. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.

    • Troubleshooting Protocol:

      • Ensure your reaction vessel is adequately cooled in an ice-salt bath to maintain a temperature between 0-5 °C during the dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids).

      • Monitor the internal temperature of the reaction closely with a low-temperature thermometer.

      • Slow, controlled addition of the nitrating agent is crucial to prevent localized temperature spikes.[4]

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating agents can sometimes offer improved regioselectivity, although this may require significant process development.[5]

Question 2: My final product is contaminated with a dinitrated byproduct. How can I prevent this?

Answer:

The formation of dinitrated species, such as Methyl 4-ethyl-3,5-dinitrobenzoate, occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial product, this compound, is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing groups (nitro and methyl ester), but dinitration can still occur under forcing conditions.[6]

Causality and Resolution:

  • Excess Nitrating Agent: Using a significant excess of the nitrating mixture can drive the reaction towards polysubstitution.

    • Troubleshooting Protocol:

      • Carefully calculate the stoichiometry. Use a slight excess (typically 1.05-1.1 equivalents) of nitric acid.

      • Ensure accurate measurement and dispensing of the concentrated acids.

  • Reaction Time and Temperature: Elevated temperatures and prolonged reaction times increase the likelihood of dinitration.[7]

    • Troubleshooting Protocol:

      • After the addition of the nitrating mixture is complete, continue to stir the reaction at 0-5 °C.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent the formation of dinitrated products.

Question 3: My TLC/HPLC analysis shows a significant amount of unreacted starting material, even after a prolonged reaction time. What could be the issue?

Answer:

Incomplete conversion is a frustrating issue that can often be traced back to the quality of the reagents or insufficient activation of the electrophile.

Causality and Resolution:

  • Inactive Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by the stronger sulfuric acid.[7][8][9]

    • Troubleshooting Protocol:

      • Reagent Quality: Use fresh, concentrated nitric acid (≥70%) and sulfuric acid (≥98%). Older or improperly stored acids can absorb atmospheric moisture, reducing their effectiveness.

      • Order of Addition: Always prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling. This ensures the efficient generation of the nitronium ion.

  • Insufficient Acid Catalyst: Sulfuric acid serves as both a catalyst and a dehydrating agent. An insufficient amount will lead to poor generation of the nitronium ion.

    • Troubleshooting Protocol:

      • Ensure the correct ratio of sulfuric acid to nitric acid and the substrate is used as per a validated protocol. A common approach involves dissolving the starting material in a sufficient volume of concentrated sulfuric acid before the addition of the nitrating mixture.[4]

Question 4: After quenching the reaction, I obtained an oil instead of a solid product, making isolation difficult. Why did this happen and how can I fix it?

Answer:

The presence of oily impurities, including regioisomers and unreacted starting material, can prevent the desired product from crystallizing.

Causality and Resolution:

  • Impurity Profile: The presence of isomeric byproducts or residual starting material can act as a eutectic impurity, lowering the melting point of the mixture and causing it to oil out.

    • Troubleshooting Protocol:

      • Scratching: Vigorously scratch the inside of the flask with a glass rod at the interface of the oil and the aqueous layer. This can induce crystallization.

      • Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oily mixture to initiate crystallization.

      • Purification: If the product remains an oil, it will need to be extracted and purified.

        • Extract the crude product into a suitable organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[10]

        • Concentrate the solution and purify the resulting oil by column chromatography on silica gel.

Question 5: I suspect my ester is being hydrolyzed during the reaction. Is this possible and how can I prevent it?

Answer:

Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (4-ethyl-3-nitrobenzoic acid) is a potential side reaction, especially given the strongly acidic and aqueous workup conditions.[11]

Causality and Resolution:

  • Reaction Conditions: While the reaction itself is conducted under anhydrous conditions, the quench and workup introduce water, which in the presence of strong acid can lead to ester hydrolysis.[12]

    • Troubleshooting Protocol:

      • Minimize Quench Time: Do not leave the reaction mixture in the acidic aqueous solution for an extended period after quenching.

      • Neutralization: After quenching on ice, proceed with filtration or extraction as quickly as possible. If extracting, a wash with a weak base like a saturated sodium bicarbonate solution can neutralize residual acid and minimize hydrolysis.[10]

      • Temperature: Keep the mixture cold during workup to slow the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

A1: The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the Methyl 4-ethylbenzoate ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (HSO₄⁻ or H₂O) then removes a proton from the ring, restoring aromaticity and yielding the final product.[1][2]

Q2: How do the substituents on the ring direct the incoming nitro group?

A2: The ethyl group (-CH₂CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect.[3] The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[1] The nitration occurs at the position that is most activated (or least deactivated), which in this case is position 3, being ortho to the activating ethyl group and meta to the deactivating ester group.

Q3: What are the key safety precautions for this synthesis?

A3: This reaction involves highly corrosive and strong oxidizing acids.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction of concentrated acids is highly exothermic. Always add reagents slowly and with adequate cooling to control the temperature.

  • Be aware that nitroaromatic compounds can be toxic and should be handled with care.[13][14]

Q4: What are the best analytical techniques to monitor the reaction and assess product purity?

A4:

  • Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the relative amounts of product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

Experimental Workflow & Visualization

Typical Synthesis Protocol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add Methyl 4-ethylbenzoate. Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the cooled starting material, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid to prepare the nitrating mixture. Maintain the temperature below 10 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Isolation: The solid product should precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the crude solid with cold water to remove residual acids, followed by a wash with a small amount of cold methanol to remove some impurities.[4]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Reaction Complete: Analyze Crude Product Purity_Check Is Purity >95%? Start->Purity_Check Yield_Check Is Yield Acceptable? Purity_Check->Yield_Check Yes Impurity_ID Identify Major Impurity Purity_Check->Impurity_ID No Success Process Complete Yield_Check->Success Yes Low_Yield Low Yield Yield_Check->Low_Yield No Isomer Regioisomer Detected (e.g., 2-nitro) Impurity_ID->Isomer Isomer Dinitro Dinitrated Product Detected Impurity_ID->Dinitro Dinitration Start_Material Starting Material Remains Impurity_ID->Start_Material Unreacted SM Sol_Isomer Solution: - Lower Reaction Temp (0-5°C) - Slower Addition of Nitrating Mix Isomer->Sol_Isomer Sol_Dinitro Solution: - Reduce Equivalents of HNO₃ - Decrease Reaction Time - Monitor by TLC/HPLC Dinitro->Sol_Dinitro Sol_Start_Material Solution: - Check Acid Concentration/Age - Ensure Proper Nitronium Ion Formation Start_Material->Sol_Start_Material Sol_Isomer->Start Re-run Experiment Sol_Dinitro->Start Re-run Experiment Sol_Start_Material->Start Re-run Experiment Sol_Low_Yield Review: - Hydrolysis during workup? - Mechanical loss? - Incomplete reaction? Low_Yield->Sol_Low_Yield Sol_Low_Yield->Start Re-run Experiment

Sources

Technical Support Center: Troubleshooting Failed Reactions of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-ethyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted nitroaromatic compound. Here, we will address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of this compound

This compound is a molecule with distinct functional groups that dictate its reactivity. The electron-withdrawing nature of the nitro group and the methyl ester deactivates the aromatic ring towards electrophilic substitution.[1][2][3][4] Conversely, these groups, particularly the nitro group, activate the ring for potential nucleophilic aromatic substitution (SNAr), although the substitution pattern of this specific molecule presents challenges for this type of reaction.[5][6][7][8][9] The molecule's reactivity is primarily centered around the transformation of the nitro and ester functionalities.

This guide will focus on the most common synthetic transformations and their associated troubleshooting.

Common Issues & Immediate Solutions

Symptom Potential Cause(s) Immediate Action(s) to Consider
Low or No Conversion Insufficient reagent activity, incorrect solvent, low reaction temperature, poor substrate solubility.Verify reagent quality and stoichiometry. Switch to a solvent that better solubilizes the substrate. Cautiously increase the reaction temperature.
Multiple Products (via TLC/LC-MS) Side reactions (e.g., ester hydrolysis, over-reduction), degradation of starting material or product.Lower the reaction temperature. Use more selective reagents. Ensure anhydrous conditions if water-sensitive.
Product is an Oil/Fails to Solidify Presence of impurities or residual solvent.Purify the product via column chromatography. Ensure the product is thoroughly dried under high vacuum.[10]
Incomplete Nitro Reduction Inactivated catalyst, insufficient reducing agent, incompatible functional groups.Use fresh catalyst/reagent. Increase the equivalents of the reducing agent. Choose a chemoselective reduction method.
Ester Hydrolysis During Other Reactions Presence of acidic or basic conditions, especially with water.Run the reaction under neutral and anhydrous conditions. Use a protecting group for the ester if necessary.

Troubleshooting Guide: Question & Answer

Section 1: Reduction of the Nitro Group

Q1: I'm trying to reduce the nitro group to an amine, but the reaction is incomplete and I'm recovering a lot of starting material. What's going wrong?

A1: Incomplete reduction is a common issue that can stem from several factors. Let's break them down:

  • Choice of Reducing Agent: Standard catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid reductions (e.g., Sn/HCl, Fe/HCl) are generally effective for nitro group reduction.[11] However, the activity of your catalyst or metal could be compromised. Ensure your palladium on carbon is not old or poisoned, and that your metal surfaces are activated (e.g., by washing with dilute acid).

  • Reaction Conditions: The solvent can have a significant impact. For instance, in NaBH₄ reductions combined with a transition metal salt, THF has been shown to be an effective solvent.[12] Insufficient temperature can also slow down the reaction rate.[12]

  • Chemoselectivity Issues: Some reducing agents are not selective. For example, using a strong hydride source like LiAlH₄ can lead to the formation of azobenzenes instead of the desired amine.[11] A highly chemoselective method for substrates with ester groups is the use of NaBH₄-FeCl₂. This system has been shown to selectively reduce the nitro group while leaving the ester intact, providing high yields.[12][13]

Q2: My nitro reduction seems to be working, but I'm also losing my methyl ester group. How can I prevent this hydrolysis?

A2: This indicates that your reaction conditions are too harsh and are causing saponification of the ester. This is particularly common when using strong acids or bases, especially in the presence of water.

  • Metal/Acid Reductions: The use of strong acids like HCl with metals such as tin or iron can lead to ester hydrolysis, especially with extended reaction times or elevated temperatures.

  • Solution: Opt for reduction methods that proceed under neutral or milder conditions.

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like formic acid with an iron-based catalyst can be a base-free method.[14]

    • Fe/CaCl₂ System: This system is reported to be efficient for nitro reductions in the presence of sensitive functional groups, including esters.[14]

    • NaBH₄/FeCl₂: As mentioned, this is an excellent choice for maintaining the integrity of the ester group.[12][13]

Section 2: Hydrolysis (Saponification) of the Methyl Ester

Q3: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, but the reaction is extremely slow, even with a large excess of NaOH and heating.

A3: The slow rate of hydrolysis is likely due to steric hindrance. The ethyl group at the 4-position is ortho to the methoxycarbonyl group, which can partially block the nucleophilic attack of the hydroxide ion at the carbonyl carbon.[15][16]

  • Mechanism of Hindrance: In the typical BAC2 mechanism for ester hydrolysis, a tetrahedral intermediate is formed. Bulky groups near the reaction center increase the activation energy for the formation of this intermediate, thus slowing the reaction.[15][17][18]

  • Troubleshooting Strategies:

    • Harsh Conditions (with caution): While often necessary for hindered esters, increasing the temperature and reaction time can lead to degradation or side reactions.[15][16]

    • Non-Aqueous Saponification: A highly effective method for hydrolyzing sterically hindered esters involves using a non-aqueous medium. A system of NaOH in a mixture of MeOH/CH₂Cl₂ (e.g., 1:9) can dramatically increase the reaction rate at room temperature.[15][19] In this environment, the hydroxide anions are poorly solvated, making them more "naked" and nucleophilic, thus more readily attacking the hindered carbonyl carbon.[15]

dot

cluster_hydrolysis Troubleshooting: Hindered Ester Hydrolysis Start Reaction Failed: Slow/No Hydrolysis Check_Hindrance Is the ester sterically hindered? (e.g., ortho-substituents) Start->Check_Hindrance Standard_Conditions Standard Conditions: Aq. NaOH, Heat Check_Hindrance->Standard_Conditions Yes Low_Yield Low Yield/ No Reaction Standard_Conditions->Low_Yield Non_Aqueous Alternative Method: Non-Aqueous Saponification (NaOH in MeOH/CH2Cl2) Low_Yield->Non_Aqueous Try Alternative Harsh_Conditions Increase Temp./Time (Use with caution) Low_Yield->Harsh_Conditions Optimize Standard Success Successful Hydrolysis Non_Aqueous->Success Degradation Side Reactions/ Degradation Harsh_Conditions->Success Potential Outcome Harsh_Conditions->Degradation Risk

Caption: Troubleshooting logic for sterically hindered ester hydrolysis.

Section 3: Reactions on the Aromatic Ring

Q4: I want to perform a nucleophilic aromatic substitution (SNAr) to replace a group on the ring, but the reaction is not working. I thought the nitro group would activate the ring.

A4: You are correct that electron-withdrawing groups like nitro activate the ring for SNAr.[5][6][8][9] However, for this reaction to proceed efficiently, two key conditions must be met:

  • Presence of a Good Leaving Group: The ring must have a suitable leaving group, typically a halide (F, Cl, Br, I). Your starting material, this compound, does not have such a group.

  • Correct Regiochemistry: The electron-withdrawing group must be positioned ortho or para to the leaving group. This is crucial for stabilizing the negative charge of the intermediate (the Meisenheimer complex) through resonance.[5][7][8]

In your molecule, the nitro group is at the 3-position. Even if there were a leaving group at positions 1 or 4, the nitro group would be meta to it, offering no resonance stabilization to the intermediate. Therefore, this compound is not a suitable substrate for standard SNAr reactions.

dot

cluster_para Para-Activation (Favorable) cluster_meta Meta-Positioning (Unfavorable) Title SNAr Regiochemistry Effect cluster_para cluster_para cluster_meta cluster_meta p_nitro { NO₂ | } p_ring LG p_nitro:f0->p_ring:f4 p_intermediate Resonance stabilization of intermediate p_ring:f1->p_intermediate Nu⁻ attack p_intermediate->p_nitro:f0 delocalization m_nitro { NO₂ | } m_ring LG m_nitro:f0->m_ring:f5 m_intermediate No resonance stabilization by NO₂ m_ring:f1->m_intermediate Nu⁻ attack

Caption: Favorable vs. unfavorable positioning for SNAr.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity if I were to perform further electrophilic aromatic substitution on this molecule?

A: Both the nitro group and the methyl ester are meta-directing, deactivating groups.[4] The ethyl group is an ortho-, para-directing, activating group. However, the deactivating effect of the two other substituents is strong. Any further electrophilic substitution would be extremely difficult and require harsh conditions. If a reaction were to occur, the directing effects would be conflicting, likely leading to a mixture of products with low yield.

Q: Is the ethyl group susceptible to oxidation?

A: Yes, the ethyl group is a benzylic position and can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. However, these harsh conditions would likely also affect other parts of the molecule, potentially leading to degradation. Careful selection of milder, more specific oxidizing agents would be necessary.

Q: How can I best purify this compound if my reaction yields impurities?

A: For non-polar impurities, recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, is often effective.[3][20] If recrystallization fails to remove the impurities, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is the recommended method.[10][12]

Experimental Protocols

Protocol 1: Selective Reduction of Nitro Group to Amine

(Adapted from a procedure for selective reduction of ester-substituted nitroarenes)[12][13]

Materials:

  • This compound

  • Iron(II) Chloride (FeCl₂)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous THF.

  • Add FeCl₂ (1 equivalent) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add NaBH₄ (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Hindered Methyl Ester

(Adapted from a procedure for mild alkaline hydrolysis of hindered esters)[15][19]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 9:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH.

  • Add powdered NaOH (1.5-2 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, carefully neutralize the mixture with 1M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization if necessary.

References

  • Vertex AI Search, Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH 4 -FeCl 2.
  • Vertex AI Search, Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
  • Vertex AI Search, Technical Support Center: Hydrolysis of Sterically Hindered Esters - Benchchem.
  • Vertex AI Search, 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Vertex AI Search, Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • Vertex AI Search, 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Vertex AI Search, Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Vertex AI Search, Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Vertex AI Search, Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Vertex AI Search, Nucleophilic aromatic substitution - Wikipedia.
  • Vertex AI Search, (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate.
  • Vertex AI Search, Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed.
  • Vertex AI Search, Hydrolysis of esters - Mechanisms - YouTube.
  • Vertex AI Search, An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Vertex AI Search, More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • Vertex AI Search, Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem.
  • Vertex AI Search, Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Vertex AI Search, NITRATION OF METHYL BENZOATE.
  • Vertex AI Search, 7. Nitration of Methyl Benzoate - Web Pages.
  • Vertex AI Search, Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry.

Sources

preventing decomposition of Methyl 4-ethyl-3-nitrobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-ethyl-3-nitrobenzoate

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling and storage of this compound. This resource addresses common questions and troubleshooting scenarios to ensure the integrity and stability of your experimental materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during storage?

This compound, like many complex organic molecules, is susceptible to degradation through several key pathways. Understanding these mechanisms is the first step toward prevention. The two principal routes of decomposition are hydrolysis and photodegradation .

  • Hydrolysis: The molecule contains a methyl ester functional group (-COOCH₃). In the presence of moisture, this group can be cleaved in a reaction catalyzed by trace amounts of acid or base. This process results in the formation of 4-ethyl-3-nitrobenzoic acid and methanol.[1][2][3] The presence of these impurities can significantly alter the compound's reactivity and physical properties.

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum.[4][5][6] Energy from light exposure can excite the nitro group (-NO₂), initiating a cascade of complex reactions that can lead to the formation of various byproducts and a noticeable change in the sample's color, often turning it more yellow or brown.[7]

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate both hydrolysis and other decomposition pathways.[8][9][10]

Below is a diagram illustrating the primary decomposition pathways.

DecompositionPathways Fig. 1: Primary Decomposition Pathways cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Compound This compound Acid 4-ethyl-3-nitrobenzoic acid Compound->Acid Methanol Methanol Compound->Methanol Photo_Products Complex Photolytic Byproducts (e.g., colored impurities) Compound->Photo_Products Moisture Moisture (H₂O) + Acid/Base Catalyst Light UV/Visible Light

Caption: Primary decomposition routes for the compound.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

To mitigate the risks outlined above, a multi-faceted storage strategy is essential. Simply placing the compound on a lab bench is insufficient for maintaining its purity over time.

ParameterRecommendationRationale
Temperature Store in a cool environment, ideally at 2-8°C .[7]Reduces the rate of all chemical reactions, including hydrolysis and thermal degradation. Avoid freezing, which can cause moisture to condense upon thawing.
Atmosphere Store in a dry, inert atmosphere.Dry: Prevents hydrolysis of the ester group. Using a desiccator is highly recommended.[7][11][12] Inert: For long-term storage, flushing the container with an inert gas like argon or nitrogen displaces oxygen and moisture, providing maximum protection.
Light Use an amber or opaque, tightly sealed container.[7]Prevents exposure to UV and visible light, thereby inhibiting photodegradation.[4][6]
Container Tightly sealed glass vial (e.g., with a PTFE-lined cap).Prevents moisture ingress and is non-reactive. Ensure the container is properly sealed after each use.[11][12][13]
Location Store in a dedicated, well-ventilated chemical storage cabinet away from incompatible materials.Avoids accidental contact with strong oxidizing agents, acids, or bases which can cause vigorous and hazardous reactions.[7][14][15]

The following workflow diagram summarizes the best practices for handling and storage.

StorageWorkflow Fig. 2: Recommended Handling & Storage Workflow Receive Receive Compound Inspect Inspect for Color & Consistency Receive->Inspect Transfer Transfer to Amber Vial (if necessary) Inspect->Transfer Inert Flush with Inert Gas (Argon or Nitrogen) Transfer->Inert Seal Seal Tightly with PTFE-lined Cap Inert->Seal Store Place in Desiccator inside 2-8°C Refrigerator Seal->Store Log Log Date Received & Opened Store->Log

Caption: Step-by-step workflow for optimal storage.

Troubleshooting Guide

Q3: My sample of this compound has turned slightly yellow/brown. Is it still usable?

A change in color is a primary indicator of degradation, most likely due to photodecomposition.[7] While a slight color change may not render the material completely unusable for all applications, it signifies a drop in purity.

Action Plan:

  • Assess Purity: Do not assume the material is acceptable. The purity should be quantitatively assessed before use.

  • Consult Application: For sensitive applications like reference standard preparation or kinetic studies, using a discolored sample is not recommended. For less sensitive synthetic steps, it might be acceptable if the impurities are known not to interfere.

  • Purification: If the material is valuable, consider re-purification via flash column chromatography or recrystallization.

Q4: I suspect my sample has degraded. How can I confirm this and identify the impurities?

Visual inspection is only a preliminary step. Analytical chemistry techniques are required for definitive confirmation.

Recommended Analytical Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile and semi-volatile compounds like this compound.[16][17] It can separate the parent compound from its degradation products and provide structural information for identification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your stored this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a clean autosampler vial.[18]

    • Prepare a control sample using a fresh, unopened lot of the compound, if available.

  • Instrumentation (Typical Conditions):

    • GC System: Agilent Intuvo 9000 GC or equivalent.

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector: Mass spectrometer scanning from m/z 40-400.

  • Data Analysis:

    • Purity Calculation: Determine the purity by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

    • Impurity Identification: Analyze the mass spectrum of any additional peaks. The primary hydrolysis product, 4-ethyl-3-nitrobenzoic acid, will have a distinct mass spectrum and retention time compared to the parent ester. Photodegradation may result in a more complex mixture of byproducts.

The following decision tree can help guide your troubleshooting process.

Troubleshooting Fig. 3: Troubleshooting Degradation Issues Start Suspect Degradation? (e.g., color change, poor results) Analyze Perform Purity Analysis (GC-MS or HPLC) Start->Analyze CheckPurity Purity > 98%? Analyze->CheckPurity Use Proceed with Caution. Consider application sensitivity. CheckPurity->Use Yes AssessImpurities Identify Impurities. Are they Hydrolysis or Photo-degradation products? CheckPurity->AssessImpurities No Purify Re-purify material (e.g., chromatography, recrystallization) AssessImpurities->Purify Valuable Material Discard Discard and use a fresh, verified lot. AssessImpurities->Discard Non-critical or heavily degraded Purify->Analyze Re-analyze Review Review Storage Protocol (See Fig. 2) Discard->Review

Sources

Technical Support Guide: Alternative Catalysts for the Synthesis of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of Methyl 4-ethyl-3-nitrobenzoate. It moves beyond the traditional, corrosive mixed-acid (HNO₃/H₂SO₄) method to explore modern, efficient, and selective alternative catalytic systems. The content is structured to provide not only protocols but also the underlying scientific principles and practical troubleshooting advice.

Section 1: Foundational Principles of the Synthesis

The Challenge: Achieving Regioselectivity

The synthesis of this compound is fundamentally a challenge in controlling regioselectivity during an electrophilic aromatic substitution reaction. The starting material, Methyl 4-ethylbenzoate, has two substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺):

  • Ethyl Group (-CH₂CH₃): An activating, ortho-, para- director.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta- director.

The positions ortho to the ethyl group are C3 and C5. The positions meta to the ester group are also C3 and C5. Since both groups direct the incoming nitro group to the same positions, the primary product formed is this compound. The key challenge is to minimize the formation of the sterically hindered and electronically disfavored 2-nitro isomer.

Limitations of the Conventional Mixed-Acid Method

The classic approach using a mixture of concentrated nitric and sulfuric acids, while effective, presents significant drawbacks:

  • Corrosivity and Safety: The use of large quantities of strong acids requires specialized equipment and handling procedures.[1][2]

  • Environmental Concerns: The process generates substantial acidic waste, which is costly to neutralize and dispose of properly.[3]

  • Poor Selectivity: The aggressive nature of the reaction can lead to over-nitration and the formation of unwanted isomers, complicating purification.[3][4]

  • Difficult Workup: The separation of the product from the large volume of acid can be cumbersome.

Alternative catalysts aim to address these issues by offering milder reaction conditions, improved selectivity, and easier separation and reuse.

Section 2: Alternative Catalytic Systems

Modern synthetic strategies focus on heterogeneous solid acid catalysts, which can generate the necessary nitronium ion electrophile from nitric acid without the need for bulk sulfuric acid.[5][6]

Zeolites: Shape-Selective Catalysis

Zeolites are crystalline microporous aluminosilicates with a well-defined pore structure. Their acidity and shape-selective properties make them excellent catalysts for aromatic nitration.[7] Zeolite Beta (H-β) is particularly effective.[5][8]

  • Mechanism of Action: The Brønsted acid sites within the zeolite pores protonate nitric acid, facilitating the formation of the nitronium ion.[5][9] The confined space within the pores can sterically hinder the formation of bulkier transition states, thereby enhancing the selectivity for a specific isomer.[5][8]

  • Advantages: High selectivity, reusability after simple filtration and regeneration, and reduced corrosive waste.[10]

Supported Acid Catalysts

This approach involves immobilizing a strong acid onto a solid support, such as silica gel. A common example is sulfuric acid supported on silica gel.

  • Mechanism of Action: The supported acid provides the necessary protons to generate the nitronium ion from nitric acid, similar to the mixed-acid method, but in a localized, heterogeneous fashion.[6]

  • Advantages: These catalysts are often inexpensive, easy to prepare, and reusable. They offer a significant reduction in liquid acid waste compared to the conventional method.[6]

Other Novel Systems
  • Metal Oxides: Mixed-metal oxides, such as Mo(VI)-supported TiO₂-ZrO₂, have been developed as robust solid acid catalysts for continuous-flow nitration reactions, demonstrating high yields and long-term stability.[11]

  • Acyl Nitrates: Using a combination of nitric acid and acetic anhydride generates acetyl nitrate in situ. This reagent can perform nitration under milder conditions, often with high regioselectivity, especially when paired with a zeolite catalyst.[10][12]

Section 3: Data & Protocol Deep Dive

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalytic systems for nitration reactions on similar aromatic substrates. This data provides a baseline for selecting a catalyst for the synthesis of this compound.

Catalyst SystemNitrating AgentSubstrate ExampleKey AdvantagesTypical YieldReference
Conventional HNO₃ / H₂SO₄Benzene, TolueneWell-established, powerfulVariable, often high[2][13]
Zeolite H-β HNO₃ / Ac₂OTolueneHigh para-selectivity, reusable>95%[10]
H₂SO₄ on Silica Gel HNO₃BenzaldehydeInexpensive, reusable, reduced wasteGood to excellent[6]
Mo(VI)/TiO₂-ZrO₂ conc. HNO₃TolueneSuitable for continuous flow, stable>90%[11]
Detailed Protocol: Zeolite H-β Catalyzed Nitration

This protocol provides a step-by-step guide for the nitration of Methyl 4-ethylbenzoate using Zeolite H-β as a reusable solid acid catalyst.

Materials:

  • Methyl 4-ethylbenzoate

  • Zeolite H-β (activated by heating at 500°C for 4 hours under a stream of dry air)

  • Concentrated Nitric Acid (68-70%)

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add activated Zeolite H-β (approx. 1g per 10 mmol of substrate).

  • Reagent Addition: Add anhydrous DCM to the flask, followed by Methyl 4-ethylbenzoate. Cool the resulting slurry to 0°C in an ice bath.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid to acetic anhydride at 0°C. Caution: This mixture is highly reactive. Allow the mixture to stir for 10 minutes before use.

  • Reaction: Slowly add the prepared nitrating agent (e.g., acetyl nitrate solution) dropwise to the cooled slurry of the substrate and catalyst over 30 minutes. Maintain the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Zeolite H-β catalyst. The catalyst can be washed with DCM, dried, and stored for regeneration and reuse.

  • Workup - Quenching: Transfer the filtrate to a separatory funnel. Carefully wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction shows very low conversion or is not starting. What should I do?

  • A1: Catalyst Activity: Ensure your solid acid catalyst is properly activated. Zeolites, for instance, must be dehydrated at high temperatures to expose the acid sites. If you are reusing the catalyst, it may need regeneration (see Q4).

  • A2: Temperature: While nitrations are exothermic, a temperature that is too low can significantly slow the reaction rate. If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while carefully monitoring for any excessive exotherm.[4]

  • A3: Purity of Reagents: Water can inhibit the reaction by competing for the acid sites and reacting with the nitrating agent. Ensure you are using anhydrous solvents and that your nitric acid is concentrated.

Q2: I'm getting a significant amount of the 2-nitro isomer impurity. How can I improve selectivity?

  • A1: Choice of Catalyst: Shape-selective catalysts like Zeolite H-β are specifically designed to minimize the formation of sterically hindered isomers.[5][8] The pore structure disfavors the transition state leading to the 2-nitro product.

  • A2: Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of minor isomers. Running the reaction at the lowest possible temperature that still affords a reasonable rate is crucial.

  • A3: Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate generated in situ, can often provide better control and selectivity compared to harsher conditions.[10]

Q3: The workup is difficult, and I'm losing product. Any suggestions?

  • A1: Catalyst Separation: For solid catalysts, ensure complete removal by filtration. Using a filter aid like Celite can prevent fine catalyst particles from passing through.

  • A2: Emulsion Formation: During the aqueous wash, emulsions can form. To break them, try adding more brine to the separatory funnel or allowing the mixture to stand for an extended period.

  • A3: Product Solubility: Ensure you are using an appropriate organic solvent in sufficient volume to fully dissolve your product during extraction and washing steps.

Q4: My solid acid catalyst has lost activity after a few runs. Can it be regenerated?

  • A1: Yes. Catalyst deactivation is common and is often caused by the deposition of carbonaceous materials (coke) on the active sites or strong adsorption of byproducts.[14][15]

  • A2: Regeneration Protocol: For zeolites and other solid acids, a common regeneration procedure is calcination. This involves heating the catalyst to a high temperature (e.g., 500-550°C) under a controlled flow of air or oxygen. This process burns off the organic residues, restoring the catalyst's activity.[14] Alternatively, washing with specific solvents or dilute acid solutions can sometimes remove poisons without requiring high-temperature treatment.[16][17]

Section 5: Visual Workflows

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products SM Methyl 4-ethylbenzoate Catalyst Zeolite H-β (Solid Acid Catalyst) SM->Catalyst Adsorption NA HNO₃ / Ac₂O NA->Catalyst NO₂⁺ Generation Product This compound (Desired Product) Catalyst->Product Selective Nitration SideProduct Methyl 4-ethyl-2-nitrobenzoate (Minor Isomer) Catalyst->SideProduct Disfavored

Caption: Catalytic pathway for the selective nitration of Methyl 4-ethylbenzoate.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Low Yield? Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Impure Product? Catalyst_Deactivation Catalyst Deactivation (After Reuse) Start->Catalyst_Deactivation Catalyst Ineffective? Check_Catalyst Is Catalyst Activated? Low_Conversion->Check_Catalyst Check Check_Catalyst_Type Using Shape-Selective Catalyst? Poor_Selectivity->Check_Catalyst_Type Check Regenerate Regenerate by Calcination (500-550°C, Air Flow) Catalyst_Deactivation->Regenerate Action Check_Temp Is Temp Too Low? Check_Catalyst->Check_Temp Yes Activate_Catalyst Action: Activate/Regenerate Catalyst Check_Catalyst->Activate_Catalyst No Check_Reagents Are Reagents Anhydrous? Check_Temp->Check_Reagents No Increase_Temp Action: Warm to RT Slowly Check_Temp->Increase_Temp Yes Check_Reagents->Low_Conversion Use_Anhydrous Action: Use Dry Solvents/Reagents Check_Reagents->Use_Anhydrous No Check_Selectivity_Temp Is Temp Too High? Check_Catalyst_Type->Check_Selectivity_Temp Yes Change_Catalyst Action: Switch to Zeolite H-β Check_Catalyst_Type->Change_Catalyst No Check_Selectivity_Temp->Poor_Selectivity Decrease_Temp Action: Maintain Lower Temp (e.g., 0°C) Check_Selectivity_Temp->Decrease_Temp Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Koteswara Rao, K. (2000). Selective nitration of aromatic compounds by solid acid catalysts. Green Chemistry, 2(2), 67-70. [Link]

  • Riego, J., Sedin, Z., Zaldívar, J. M., & Tortato, C. (2007). Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]

  • Prakash, A. S., et al. (2014). Liquid phase nitration of aromatics using solid acid catalyst.
  • Paul, B. C., & Das, P. J. (2001). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 113(2), 111-117. [Link]

  • Dagade, S. P. (2003). Nitration of aromatic compounds over solid acid catalysts. National Chemical Laboratory, Pune. [Link]

  • Ota, Y., et al. (2022). Liquid-phase Catalytic Continuous-Flow Aromatic Nitration Reactions with Conc. HNO₃ on Modified Mixed-Metal Oxide. ACS Omega, 7(48), 44021-44033. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(23), 8448-8454. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Li, H., et al. (2024). Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene. Langmuir, 40(52), 27546-27557. [Link]

  • Khan Academy. (n.d.). Nitration. Khan Academy. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
  • Smith, K., et al. (2002). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. ResearchGate. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • ChemTube3D. (2019). Nitration of aromatic compounds. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wang, C., et al. (2019). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. International Journal of Environmental Research and Public Health, 16(19), 3584. [Link]

  • The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]

  • Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. [Link]

  • Smith, K., & El-Hiti, G. A. (2016). Nitration of aromatic compounds.
  • ResearchGate. (n.d.). Scheme of heterogeneous catalytic nitration over solid acids. ResearchGate. [Link]

  • Sun, X., et al. (2021). Modified mesoporous Y zeolite catalyzed nitration of azobenzene using NO2 as the nitro source combined with density functional theory studies. New Journal of Chemistry, 45(34), 15463-15470. [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-262. [Link]

  • Epps, A. K., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Molecules, 20(5), 8430-8439.
  • Wang, C., et al. (2019). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. PubMed. [Link]

  • Dynamit Nobel Ag. (1992). Process for the preparation of alkyl nitrobenzoates.
  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]

  • ResearchGate. (2023). Scheme of heterogeneous catalytic nitration over solid acids. ResearchGate. [Link]

  • Epps, A. K., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. ResearchGate. [Link]

  • Li, Y., et al. (2021). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. Catalysis Science & Technology, 11(2), 566-575. [Link]

  • Viger-Gravel, J., & Beran, G. J. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(3), 1675-1682. [Link]

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

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Sources

minimizing side reactions in the nitration of methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for minimizing side reactions in the nitration of methyl 4-ethylbenzoate.

Welcome to the technical support guide for the nitration of methyl 4-ethylbenzoate. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target product, methyl 4-ethyl-3-nitrobenzoate.

Section 1: Understanding the Core Chemistry

Before troubleshooting, it's crucial to understand the reaction's fundamentals. The nitration of methyl 4-ethylbenzoate is a classic electrophilic aromatic substitution (EAS), but the substrate presents a unique challenge due to competing directing effects.

Q1: Why is regioselectivity a primary concern in this specific nitration?

The regiochemical outcome is determined by the two substituents on the aromatic ring: the ethyl group (-CH₂CH₃) and the methyl ester group (-COOCH₃).

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through an inductive effect. It is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2 and 6, relative to the ethyl group).[1][2]

  • Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing due to resonance and induction. It is a deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5, relative to the ester).[3][4]

The conflict is that the activating ethyl group directs nitration to position 3 (ortho to it), while the deactivating ester group also directs to position 3 (meta to it). While this reinforcement favors the desired product, the activating nature of the ethyl group can also promote substitution at its other ortho position (position 5), leading to the primary isomeric byproduct, methyl 4-ethyl-2-nitrobenzoate.[5][6]

Caption: Competing and reinforcing directing effects.
Q2: What are the primary side reactions I should expect, and what causes them?

Beyond the formation of regioisomers, there are three other major classes of side reactions:

  • Oxidation: The benzylic protons on the ethyl group are susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This is highly temperature-dependent and can lead to byproducts like methyl 4-acetylbenzoate.[7]

  • Polynitration: The introduction of a second nitro group is possible under harsh conditions (high temperatures, high concentration of nitrating agent).[8] However, since the first nitro group is strongly deactivating, this is generally less of a concern than selectivity and oxidation if conditions are controlled.[9]

  • Thermal Runaway/Decomposition: Nitration is a highly exothermic reaction. Poor temperature control can lead to a rapid, uncontrolled temperature increase, causing decomposition of the starting material, product, and reagents, resulting in low yields and the formation of dark, tarry substances.[10][11]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem 1: My final product is a mixture of isomers (poor regioselectivity).
  • Root Cause: This is the most common issue. It typically arises from reaction conditions that favor the formation of the thermodynamically controlled product or are simply not selective enough. Higher temperatures provide more energy for the electrophile to overcome the activation barrier at the less-favored position 5.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The single most critical parameter. The reaction should be maintained at a low temperature (0–10°C) during the addition of the nitrating mixture.[3][12] Exceeding 15°C significantly increases the formation of byproducts.[11] Use an ice-salt bath for more robust cooling if necessary.

    • Slow Rate of Addition: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of methyl 4-ethylbenzoate in sulfuric acid. A slow addition rate (e.g., over 15-30 minutes) prevents localized temperature spikes that can compromise selectivity.[3][13]

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain thermal and compositional homogeneity. This prevents localized "hot spots" where side reactions can occur.

Problem 2: I'm observing byproducts consistent with oxidation of the ethyl group.
  • Root Cause: Oxidation occurs when the reaction temperature is too high or if there's an excess of nitric acid. The presence of nitrous acid (HNO₂), an impurity in nitric acid, can also catalyze oxidative processes.

  • Troubleshooting & Optimization:

    • Verify Temperature: As with selectivity, low and stable temperatures are key to preventing oxidation.

    • Control Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.3 equivalents). A large excess will increase the rate of oxidation.

    • Consider a Nitrous Acid Scavenger: While not always necessary, adding a small amount of urea to the sulfuric acid solution before nitration can help remove any trace nitrous acid, which can initiate radical oxidation pathways.

Problem 3: My analysis shows evidence of dinitration.
  • Root Cause: This indicates the reaction conditions were too harsh. The mono-nitrated product, while deactivated, can undergo a second nitration at very high temperatures, long reaction times, or with a large excess of the nitrating agent.

  • Troubleshooting & Optimization:

    • Milder Conditions: Reduce the reaction temperature and/or reaction time.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is gone, the reaction should be promptly quenched by pouring it onto ice. This prevents the product from sitting in the strongly acidic and oxidizing medium, which could lead to further reaction.[5]

Problem 4: The reaction turned dark brown/black, and my yield was very low.
  • Root Cause: This is a classic sign of a thermal runaway and subsequent decomposition. It happens when the rate of heat generation from the exothermic nitration exceeds the rate of heat removal by the cooling bath.

  • Troubleshooting & Optimization:

    • Pre-cool All Reagents: Ensure the substrate solution and the nitrating mixture are thoroughly cooled before mixing.[14]

    • Scale-Appropriate Cooling: Use a cooling bath with sufficient thermal mass for the scale of your reaction. A simple ice-water bath may not be adequate for larger-scale reactions.

    • Never Add the Substrate to the Nitrating Mixture: The correct order of addition is crucial. Always add the nitrating mixture slowly to the substrate solution. Adding the substrate to the full volume of the potent nitrating mix can lead to an uncontrollable exotherm.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • Methyl 4-ethylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Prepare the Substrate Solution: In a flask equipped with a magnetic stirrer and a thermometer, add methyl 4-ethylbenzoate (1.0 eq). Place the flask in an ice-water bath and begin stirring. Slowly and carefully add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate). Continue stirring in the ice bath until the temperature is stable at 0–5°C.

  • Prepare the Nitrating Mixture: In a separate flask, cooled in an ice bath, carefully add concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (1 volume equivalent to the HNO₃). Caution: This mixing is exothermic. Add slowly and allow the mixture to cool to 0–5°C before proceeding.

  • Perform the Nitration: Using a dropping funnel or a pipette, add the cold nitrating mixture dropwise to the stirring substrate solution over 20–30 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [14]

  • Reaction Hold: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction by TLC if desired.

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (approx. 10 times the reaction volume) in a beaker with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Isolation: Allow all the ice to melt. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the final product.[13]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is concentrated sulfuric acid essential?

    • A: Sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[15][16] Second, it acts as the solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[11]

  • Q: How can I effectively monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[5] Use a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting material spot. The product will be more polar and have a lower Rf value.

  • Q: What is the best way to purify the final product from its main regioisomer?

    • A: Recrystallization is typically effective. The desired this compound and the isomeric byproduct often have different solubilities in solvents like methanol or ethanol, allowing for separation. If recrystallization is insufficient, column chromatography may be required for very high purity applications.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale / Impact on Side Reactions
Temperature 0–10°CMost critical parameter. Higher temps increase isomer formation, oxidation, and risk of thermal runaway.[12]
Rate of Addition Slow, dropwise (over 20-30 min)Prevents localized exotherms, ensuring uniform low temperature and improving selectivity.[3]
Nitric Acid Stoichiometry 1.1–1.3 equivalentsSufficient for complete reaction without a large excess that promotes oxidation and dinitration.[10]
Stirring Vigorous and constantEnsures thermal and chemical homogeneity, preventing hot spots.
Reaction Quenching Pour onto crushed iceImmediately stops the reaction by dilution and cooling, preventing over-reaction or degradation of the product.[13]

Section 6: Visual Workflow and Logic Diagrams

G cluster_0 Reaction Setup & Execution cluster_1 Troubleshooting Logic start start add_nitrating Add pre-cooled HNO₃/H₂SO₄ dropwise start->add_nitrating monitor_temp monitor_temp add_nitrating->monitor_temp CONSTANTLY monitor_tlc Monitor by TLC add_nitrating->monitor_tlc monitor_temp->add_nitrating quench Quench on Ice Post-Reaction monitor_tlc->quench issue Problem Detected Isomers Oxidation Dinitration Tar cause Primary Cause High Temp Excess HNO₃ Harsh Conditions Runaway issue:p->cause:p solution Corrective Action Lower Temp & Slow Addition Control Stoichiometry Use TLC & Milder Conditions Pre-cool & Improve Mixing cause:p->solution:p

Caption: Experimental workflow and troubleshooting logic.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Nascete, P. A. S., et al. (2014). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Study.com. (n.d.). Draw the resonance hybrid structure for Ethylbenzene. Explain the positions where nitration...[Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Study.com. (n.d.). Explain why polynitration is not favored in this experimental procedure (microscale nitration of...[Link]

  • Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?[Link]

  • ScienceMadness.org. (2009). nitration vs oxidation using HNO3. [Link]

  • ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • University of California, Irvine. (n.d.). Experiment 7: Nitration of Methyl Benzoate. [Link]

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Validation & Comparative

comparing the reactivity of Methyl 4-ethyl-3-nitrobenzoate with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

As Senior Application Scientists, we understand that a nuanced comprehension of structure-activity relationships is paramount to modern chemical research. The reactivity of a substituted aromatic compound is not merely an academic curiosity; it is a critical parameter that dictates its synthetic accessibility, metabolic stability, and potential for further functionalization. This guide provides an in-depth analysis of the reactivity of Methyl 4-ethyl-3-nitrobenzoate, comparing it with structurally similar analogs to illuminate the subtle interplay of electronic and steric effects that govern its chemical behavior.

Understanding the Electronic Landscape of this compound

The reactivity of an aromatic ring is fundamentally controlled by the nature of its substituents, which can either donate or withdraw electron density from the π-system.[1][2] In this compound, three distinct groups modulate the ring's susceptibility to chemical attack:

  • The Nitro Group (-NO₂): Positioned at C-3, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M).[3] This significantly reduces the ring's nucleophilicity, making it less reactive towards electrophilic aromatic substitution (EAS).[4] The resonance structures show that the ortho and para positions relative to the nitro group bear a partial positive charge, making the meta positions (relative to -NO₂) the least deactivated sites for electrophilic attack.[5][6]

  • The Methyl Ester Group (-COOCH₃): Located at C-1, the methyl ester is also a deactivating group due to its carbonyl functionality. It primarily exerts a deactivating inductive (-I) and resonance (-M) effect.[7] Like the nitro group, it directs incoming electrophiles to the meta position.[7][8]

  • The Ethyl Group (-CH₂CH₃): Situated at C-4, the ethyl group is a weak activating group. It donates electron density to the ring via a positive inductive effect (+I) and hyperconjugation.[9] Activating groups are typically ortho, para-directors.[10]

The overall reactivity of the ring is a composite of these competing influences. The two strong deactivating groups (-NO₂ and -COOCH₃) dominate, rendering the ring significantly electron-deficient and generally unreactive towards electrophiles compared to benzene.

Comparative Reactivity in Key Transformation Classes

To provide a clear, quantitative comparison, we will analyze the predicted reactivity of this compound against a curated set of analogs in three common reaction classes. The Hammett equation provides a theoretical framework for quantifying these substituent effects on reaction rates and equilibria.[11][12][13]

Electrophilic Aromatic Substitution (EAS)

Due to the presence of two strong deactivating groups, this compound will undergo EAS, such as further nitration or halogenation, only under harsh conditions. The directing effects of the substituents are crucial. The -COOCH₃ group directs meta to itself (positions 3 and 5). The -NO₂ group also directs meta to itself (positions 1 and 5). The activating -C₂H₅ group directs ortho and para to itself (positions 3 and 5). All three groups, therefore, direct an incoming electrophile to the C-5 position.

Table 1: Predicted Relative Rates of Electrophilic Aromatic Substitution (e.g., Nitration)

CompoundKey Substituent DifferencePredicted Relative RateRationale
Methyl BenzoateReference (Deactivated)1The ester group deactivates the ring.[7]
Methyl 3-NitrobenzoateAddition of 3-NO₂<< 1The additional strong deactivating nitro group drastically reduces ring nucleophilicity.[3]
This compound Target Compound > Methyl 3-nitrobenzoate The electron-donating ethyl group slightly activates the ring compared to having only deactivating groups.[9]
Methyl 4-ethylbenzoateRemoval of 3-NO₂>> 1The ring is activated by the ethyl group and only deactivated by the ester, making it much more reactive than the nitro-containing analogs.
Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring in molecules containing ortho or para nitro groups makes them susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group.[14][15] While our target molecule lacks a conventional leaving group like a halide, the principle of ring activation towards nucleophilic attack remains. The presence of the nitro group is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[14] For a comparative context, let's consider an analog with a leaving group.

Table 2: Predicted Relative Rates of Nucleophilic Aromatic Substitution (e.g., with NaOCH₃ on a 1-Chloro analog)

CompoundKey Substituent DifferencePredicted Relative RateRationale
1-Chloro-4-ethylbenzeneNo activating EWGVery SlowThe ring is not sufficiently electron-deficient to be attacked by nucleophiles.
1-Chloro-4-ethyl-3-nitrobenzeneAddition of 3-NO₂1The nitro group is ortho to the leaving group, strongly activating the ring for SNAr by stabilizing the Meisenheimer complex.[14][16]
Methyl 1-chloro-4-ethyl-3-nitrobenzoate Addition of 5-COOCH₃ > 1 The additional electron-withdrawing ester group (para to the leaving group) further stabilizes the negative charge in the intermediate, increasing the reaction rate.
1-Chloro-2-ethyl-3-nitrobenzeneSteric Hindrance< 1The ethyl group is now ortho to the site of attack, sterically hindering the approach of the nucleophile.[17][18]
Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in synthetic chemistry, often employed in the synthesis of pharmaceuticals and dyes. This reaction is typically achieved via catalytic hydrogenation (e.g., H₂ over Pd/C) or with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[19][20] The electronic nature of other ring substituents can influence the rate of this reduction, although the effect is generally less pronounced than in reactions involving the aromatic ring itself.

Table 3: Predicted Relative Ease of Nitro Group Reduction

CompoundKey Substituent DifferencePredicted Relative RateRationale
NitrobenzeneReference1Standard substrate for nitro reduction.
This compound Target Compound ~ 1 Electron-donating groups can slightly increase electron density at the nitro group, potentially slowing the reduction slightly. Conversely, electron-withdrawing groups may facilitate it. The effects are often minor and highly dependent on the specific reagent and mechanism.[21]
Methyl 4-nitrobenzoate-ethyl vs -H~ 1The para-ester group is electron-withdrawing, which might slightly accelerate the reduction compared to nitrobenzene.
1-Ethyl-2-nitrobenzeneSteric Hindrance< 1The ethyl group ortho to the nitro group may sterically hinder the coordination of the nitro group to the catalyst surface, potentially slowing the reaction rate.[22]

Experimental Protocols

To facilitate the empirical validation of these principles, we provide the following generalized experimental workflows.

Workflow: Comparative Nitration

This protocol outlines a method to compare the reactivity of different benzoate esters towards electrophilic nitration.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Substrate (e.g., 0.1 mol Methyl 4-ethylbenzoate) in conc. H₂SO₄ at 0°C C Slowly add Nitrating Mixture to Substrate Solution (maintain T < 10°C) A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) and cool to 0°C B->C D Monitor Reaction by TLC (vs. Starting Material) C->D Take aliquots over time E Pour onto Ice & Filter Precipitate D->E F Wash with H₂O & NaHCO₃(aq) E->F G Recrystallize from Ethanol/Water F->G H Characterize Product (¹H NMR, M.P.) & Calculate Yield G->H

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 4-ethyl-3-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectral characteristics of Methyl 4-ethyl-3-nitrobenzoate and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental spectroscopic techniques.

The structural nuances of these isomers present a compelling analytical challenge. The interplay of the electron-donating ethyl group and the electron-withdrawing nitro and methoxycarbonyl groups on the benzene ring gives rise to distinct electronic environments for the constituent atoms. These differences are manifested in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, providing a unique fingerprint for each molecule. This guide will delve into the theoretical underpinnings and present experimental and predicted data to illuminate these differences.

The Isomeric Landscape

For the purpose of this guide, we will focus on the spectral comparison of this compound with two of its closely related isomers: Methyl 3-ethyl-4-nitrobenzoate and Methyl 2-ethyl-5-nitrobenzoate. The varied placement of the ethyl and nitro groups relative to the methyl ester functionality is the primary determinant of their distinct spectral signatures.

isomers cluster_main This compound cluster_iso1 Methyl 3-ethyl-4-nitrobenzoate cluster_iso2 Methyl 2-ethyl-5-nitrobenzoate M4E3N This compound (Predicted Data) M3E4N Methyl 3-ethyl-4-nitrobenzoate M2E5N Methyl 2-ethyl-5-nitrobenzoate

Caption: Molecular structures of the isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, allowing for the differentiation of protons (¹H NMR) and carbons (¹³C NMR) within a molecule.

¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is particularly informative for distinguishing between these isomers. The substitution pattern on the benzene ring dictates the multiplicity (splitting pattern) and chemical shifts of the aromatic protons.

Table 1: Comparison of ¹H NMR Spectral Data (Aromatic Region)

CompoundAromatic ProtonsPredicted/Observed Chemical Shifts (ppm) and Multiplicities
This compound H-2, H-5, H-6Predicted: H-2: ~8.2 (d), H-5: ~7.5 (d), H-6: ~8.0 (dd)
Methyl 3-ethyl-4-nitrobenzoate H-2, H-5, H-6H-2: 8.04-7.98 (m), H-5: 8.04-7.98 (m), H-6: 8.04-7.98 (m)[1]
Methyl 2-ethyl-5-nitrobenzoate H-3, H-4, H-6Predicted: H-3: ~7.4 (d), H-4: ~8.2 (dd), H-6: ~8.5 (d)

Note: Predicted values are based on established substituent effects and analysis of related compounds.

Analysis:

  • This compound (Predicted): The proton at C-2 is expected to be the most deshielded due to its ortho position to the electron-withdrawing nitro group, appearing as a doublet. The proton at C-6 will be influenced by both the adjacent ester and the meta nitro group, likely resulting in a doublet of doublets. The proton at C-5, being ortho to the electron-donating ethyl group, will be the most shielded.

  • Methyl 3-ethyl-4-nitrobenzoate: The reported spectrum shows a complex multiplet for the aromatic protons, suggesting overlapping signals.[1] This highlights the importance of higher field NMR for resolving such complexities.

  • Methyl 2-ethyl-5-nitrobenzoate (Predicted): The proton at C-6, being ortho to the nitro group, is predicted to be the most deshielded. The ethyl group at C-2 will shield the adjacent H-3 proton.

The aliphatic region will also show distinct patterns for the ethyl and methyl groups, although these are generally less informative for distinguishing positional isomers of the aromatic ring.

¹³C NMR Spectral Comparison

The chemical shifts of the aromatic carbons are also highly dependent on the substituent pattern.

Table 2: Comparison of ¹³C NMR Spectral Data (Aromatic Carbons)

CompoundPredicted/Observed Chemical Shifts (ppm)
This compound Predicted: ~125-150
Methyl 3-ethyl-4-nitrobenzoate No experimental data found.
Methyl 2-ethyl-5-nitrobenzoate No experimental data found.

Analysis:

Predicting the precise ¹³C NMR shifts is more complex than for ¹H NMR. However, the carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded, while the carbon attached to the ethyl group (C-ethyl) will be shielded relative to an unsubstituted benzene ring. The quaternary carbons (C-1, C-3, and C-4 for this compound) will generally have lower intensities in a standard proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrations to consider for these isomers are the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-H stretches of the aromatic and aliphatic moieties.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1720 - 1740
NO₂ (Asymmetric Stretch)1500 - 1560
NO₂ (Symmetric Stretch)1345 - 1385
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

While the general positions of these bands will be similar for all isomers, subtle shifts can be observed due to the electronic effects of the substituents. For instance, conjugation of the carbonyl group with the aromatic ring can slightly lower its stretching frequency.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For these isomers, the molecular ion peak (M⁺) will be the same (m/z = 209.07). However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments.

Predicted Fragmentation Pathways:

A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), leading to a fragment at m/z 178. Another likely fragmentation is the loss of the nitro group (-NO₂), resulting in a fragment at m/z 163. The relative stability of the resulting carbocations will be influenced by the position of the ethyl group, potentially leading to different fragmentation patterns for the isomers.

fragmentation M [M]⁺˙ m/z = 209 M_minus_OCH3 [M-OCH₃]⁺ m/z = 178 M->M_minus_OCH3 -OCH₃ M_minus_NO2 [M-NO₂]⁺ m/z = 163 M->M_minus_NO2 -NO₂

Caption: Predicted major fragmentation pathways.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Technique: Proton-decoupled.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Use a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Conclusion

The differentiation of this compound and its isomers is a task that can be confidently addressed through a multi-technique spectroscopic approach. ¹H NMR spectroscopy provides the most definitive information for distinguishing these positional isomers due to the sensitivity of proton chemical shifts and coupling patterns to the substituent arrangement on the aromatic ring. While IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry provides the molecular weight and fragmentation clues, it is the detailed analysis of the NMR spectra that allows for unambiguous structural assignment. This guide provides a foundational understanding and practical data to aid researchers in this analytical endeavor. It is important to note that the spectral data for this compound is predicted and awaits experimental verification.

References

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(10), 5103-5106.
  • PubChem. (n.d.). Ethyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

comparative study of different synthetic routes to Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the compound Methyl 4-ethyl-3-nitrobenzoate serves as a valuable intermediate. Its substituted benzene ring, featuring strategically placed functional groups, makes it a versatile building block for more complex molecular architectures. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this molecule, offering researchers the critical insights needed to select the most appropriate route based on laboratory scale, available resources, and desired purity.

We will explore two principal and chemically distinct pathways:

  • Route 1: Electrophilic Aromatic Substitution: The direct nitration of a readily available precursor, Methyl 4-ethylbenzoate.

  • Route 2: Esterification of a Precursor Acid: The formation of the methyl ester from 4-ethyl-3-nitrobenzoic acid.

Each route will be evaluated on its chemical principles, procedural intricacies, yield, safety, and scalability, supported by detailed experimental protocols and mechanistic insights.

Route 1: Direct Nitration of Methyl 4-ethylbenzoate

This approach is often the most direct, leveraging the principles of electrophilic aromatic substitution (EAS) to introduce the nitro group onto the aromatic ring of Methyl 4-ethylbenzoate.

Reaction Scheme & Mechanism

The reaction proceeds by treating Methyl 4-ethylbenzoate with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1]

The core of this route's success lies in understanding the regiochemical control exerted by the substituents already on the ring. The ethyl group (-CH₂CH₃) is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

When both are present, their directing effects are considered. The position ortho to the ethyl group (C3) is also conveniently meta to the ester group. This alignment of directing influences strongly favors the formation of the desired product, this compound, over other potential isomers. The strong deactivating nature of the ester group also helps to prevent polysubstitution, provided the reaction temperature is carefully controlled.[2]

Experimental Protocol: Nitration

Disclaimer: This protocol involves highly corrosive and reactive acids. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add Methyl 4-ethylbenzoate (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid (approx. 3-4 eq) to the flask, ensuring the temperature does not exceed 10-15 °C.[3]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (1.1-1.2 eq), also cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature between 5-15 °C.[3] An uncontrolled exotherm can lead to the formation of dinitro byproducts and reduced yield.[4]

  • Quenching: After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes. Then, very carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This will cause the crude product to precipitate as a solid.[5][6]

  • Isolation & Purification: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. A subsequent wash with a small amount of ice-cold methanol can help remove certain impurities.[3] The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture to yield the final product.[4][7]

Advantages & Disadvantages of Route 1
  • Advantages:

    • Atom Economy: A direct, one-step synthesis from a likely commercial starting material.

    • Convergent Directing Effects: The substituents on the ring work cooperatively to favor the desired isomer, leading to good regioselectivity.

  • Disadvantages:

    • Safety Hazards: The use of large quantities of concentrated, corrosive acids requires stringent safety protocols. The reaction is highly exothermic and requires careful temperature management.

    • Byproduct Formation: Potential for minor ortho/para isomers and dinitrated products if conditions are not optimal.

    • Workup: The quenching and neutralization steps can be cumbersome on a larger scale.

Route 2: Esterification of 4-ethyl-3-nitrobenzoic Acid

This alternative strategy involves the classic Fischer esterification, where the carboxylic acid precursor is reacted with methanol in the presence of an acid catalyst. This route is contingent on the availability or prior synthesis of 4-ethyl-3-nitrobenzoic acid.

Reaction Scheme & Mechanism

The reaction involves heating a solution of 4-ethyl-3-nitrobenzoic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the protonated ester. Deprotonation by a weak base (like methanol) regenerates the acid catalyst and provides the final ester product. As this is an equilibrium reaction, using a large excess of methanol helps drive the reaction toward the product side.

Experimental Protocol: Esterification

Disclaimer: This protocol involves flammable solvents and corrosive acids. All work should be performed in a fume hood with appropriate PPE.

  • Setup: To a round-bottom flask, add 4-ethyl-3-nitrobenzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[9]

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Follow with a wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Advantages & Disadvantages of Route 2
  • Advantages:

    • Milder Conditions: Generally safer and easier to handle than the mixed-acid nitration, especially on a larger scale.

    • High Purity: The reaction is typically very clean, with the main impurity being the starting material, which is easily removed by a basic wash.

    • Predictability: Avoids the issue of regioselectivity inherent in the nitration route.

  • Disadvantages:

    • Longer Route: Requires the synthesis of the starting material, 4-ethyl-3-nitrobenzoic acid, adding at least one step to the overall sequence.

    • Equilibrium: As an equilibrium process, the reaction may not go to completion without effective removal of water or use of a large excess of alcohol.

Comparative Summary & Data

ParameterRoute 1: NitrationRoute 2: Esterification
Starting Material Methyl 4-ethylbenzoate4-ethyl-3-nitrobenzoic acid
Number of Steps 1 (from ester)1 (from acid), >1 (from simpler precursors)
Key Reagents Conc. HNO₃, Conc. H₂SO₄Methanol, H₂SO₄ (cat.)
Primary Hazard Highly corrosive, exothermic reactionFlammable solvent, corrosive catalyst
Key Challenge Temperature control, regioselectivityReaction equilibrium, precursor synthesis
Typical Yield 75-85% (literature for similar nitrations)[3]90-95% (literature for similar esterifications)[10][11]
Scalability Challenging due to exothermicityMore straightforward
Purification Recrystallization from solventExtraction followed by recrystallization/distillation

Workflow Visualizations

The two synthetic pathways can be visualized as distinct workflows.

G cluster_0 Route 1: Nitration cluster_1 Route 2: Esterification M4EB Methyl 4-ethylbenzoate Nitration Nitration (HNO₃ / H₂SO₄) M4EB->Nitration Product1 This compound Nitration->Product1 Acid 4-ethyl-3-nitrobenzoic acid Esterification Esterification (MeOH / H⁺) Acid->Esterification Product2 This compound Esterification->Product2

Caption: High-level comparison of the two primary synthetic routes.

G start1 Start: Methyl 4-ethylbenzoate step1_1 1. Cool to 0-5 °C 2. Add conc. H₂SO₄ start1->step1_1 step1_2 3. Add Nitrating Mix (HNO₃/H₂SO₄) < 15 °C step1_1->step1_2 step1_3 4. Quench on Ice step1_2->step1_3 step1_4 5. Vacuum Filter step1_3->step1_4 step1_5 6. Recrystallize step1_4->step1_5 end1 Final Product step1_5->end1 caption Detailed Workflow for Route 1 (Nitration)

Caption: Detailed Workflow for Route 1 (Nitration).

Conclusion and Recommendation

The choice between these two synthetic routes is ultimately dictated by the specific context of the research or production campaign.

Route 1 (Nitration) is the more direct and atom-economical choice if Methyl 4-ethylbenzoate is the readily available starting material. Its primary drawback is the hazardous nature of the mixed-acid conditions, which requires excellent experimental control and makes large-scale synthesis challenging. However, for small-scale laboratory preparations where speed and step-count are paramount, this is often the preferred method.

Route 2 (Esterification) is the superior option when safety, purity, and ease of scale-up are the primary concerns. While it necessitates the availability of 4-ethyl-3-nitrobenzoic acid, the reaction conditions are significantly milder and the purification is more straightforward. For process development and manufacturing, this route would be highly favored due to its greater control and predictability.

For most drug development professionals and researchers focused on producing high-quality material for further studies, developing a robust synthesis of the precursor acid followed by the esterification (Route 2) represents a more reliable and scalable long-term strategy.

References

  • ChemicalBook. (n.d.). ETHYL 3-METHYL-4-NITROBENZOATE | 30650-90-9.
  • University of Colorado, Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry and Biochemistry.
  • University of Massachusetts Lowell. (n.d.).
  • Sardarian, A., Zandi, M., & Motevally, S. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
  • Organic Chemistry II Lab. (2020, August 5).
  • Gogolidze, N., et al. (2018).
  • Nuts, B. (n.d.).
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Scribd. (n.d.).
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PrepChem.com. (n.d.).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Google Patents. (n.d.).
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
  • Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

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A Comparative Guide to Confirming the Purity of Synthesized Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. Methyl 4-ethyl-3-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients, is no exception. Ensuring its purity is paramount to avoid the introduction of potentially harmful impurities that could derail a development program.

This guide provides a comprehensive, multi-technique comparison for researchers to rigorously validate the purity of synthesized this compound. We will move beyond simple procedural lists to explain the rationale behind each method, creating a self-validating system for confident purity assessment.

Synthesis Overview and Potential Impurities

This compound is typically synthesized via the electrophilic nitration of methyl 4-ethylbenzoate. The reaction involves treating the starting ester with a mixture of concentrated nitric and sulfuric acids. While effective, this process can lead to several impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: Incomplete reaction leaving residual methyl 4-ethylbenzoate.

  • Regioisomers: Formation of Methyl 4-ethyl-2-nitrobenzoate due to nitration at the alternative ortho position.

  • Dinitrated Products: Over-reaction leading to dinitro derivatives on the aromatic ring.

  • Side-Products: Oxidation or other side reactions can introduce additional impurities.[1]

A robust analytical strategy must be capable of separating and identifying these closely related compounds.

An Integrated Strategy for Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A scientifically sound approach relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy purity profile.[] We will compare chromatographic, spectroscopic, and physical techniques.

Section 1: Chromatographic Purity Assessment

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3]

TLC is a rapid, qualitative, and cost-effective technique ideal for monitoring the progress of a reaction and for preliminary purity checks.[4][5][6] It involves spotting the sample on a plate coated with a stationary phase (typically silica gel) and developing it in a solvent chamber.[3][4]

Experimental Protocol: Reaction Monitoring by TLC

  • Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.[7]

  • Spotting: Using a capillary tube, apply a small spot of the dissolved starting material to the "S" and "C" lanes.[3][6][7] Apply a spot of the reaction mixture to the "R" and "C" lanes.[7] The co-spot lane is crucial for resolving compounds with similar retention factors (Rf).[7]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spotting line.[3][5] Allow the solvent to ascend the plate until it is ~1 cm from the top.[7]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds will appear as dark spots.[4][6] Circle the observed spots with a pencil.

Interpretation: A pure product will show a single spot in the "R" lane that is distinct from the starting material spot in the "S" lane. The presence of multiple spots in the "R" lane indicates impurities.

HPLC is a powerful quantitative technique that offers high resolution and sensitivity, making it the gold standard for purity determination.[] It is particularly effective for separating nitroaromatic compounds.[8][9]

Experimental Protocol: HPLC Purity Analysis

  • Instrument: HPLC system with a UV detector.[10]

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a gradient starting from a lower concentration of acetonitrile and increasing over time.[11]

  • Detection: UV detection at 254 nm is suitable for nitroaromatic compounds.[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.[10]

  • Analysis: Inject the sample and record the chromatogram. The area of each peak is proportional to the concentration of the corresponding component.

Data Presentation: Comparative Analysis of TLC and HPLC

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a planar stationary phase.Separation in a packed column under high pressure.
Output Qualitative (Rf values, spot presence).Quantitative (Peak area, retention time).
Speed Fast (5-20 minutes per run).[6]Slower (15-60 minutes per run).
Cost Low cost, minimal equipment.High cost, requires specialized instrumentation.
Primary Use Reaction monitoring, rapid purity screening.[3][4]Definitive purity determination, impurity quantification.[]

Purity Calculation from HPLC Data: The percentage purity can be calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a sample to be considered highly pure (typically >95% for research compounds), the chromatogram should show one major peak with minimal contributions from other peaks.[12]

Section 2: Spectroscopic Confirmation

Spectroscopy provides information about a molecule's structure and is essential for confirming the identity of the synthesized compound and detecting structural isomers.[13]

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[14] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[15] The integration of the peaks corresponds to the relative number of protons.[15][16]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Expected ¹H NMR Spectrum for this compound:

  • Aromatic protons will appear in the downfield region (~7.5-8.5 ppm). Due to the substitution pattern, three distinct signals are expected in this region.

  • The quartet for the -CH₂- group of the ethyl substituent will be around 2.8-3.0 ppm.

  • The singlet for the methyl ester (-OCH₃) will be around 3.9 ppm.

  • The triplet for the -CH₃ group of the ethyl substituent will be the most upfield signal, around 1.3 ppm.

Expected ¹³C NMR Spectrum for this compound:

  • The carbonyl carbon of the ester will be the most downfield signal (~165 ppm).

  • Aromatic carbons will appear between ~120-150 ppm.[17] The carbon attached to the nitro group will be significantly deshielded.[17]

  • The methyl ester carbon (-OCH₃) will be around 52 ppm.

  • The carbons of the ethyl group (-CH₂- and -CH₃) will appear in the upfield region (~25 ppm and ~15 ppm, respectively).

Interpretation: The presence of unexpected peaks in the NMR spectra indicates impurities. For example, the presence of signals corresponding to the starting material or a different regioisomer would be clear evidence of an impure sample. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the compound against a certified internal standard.[12]

MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[13]

Interpretation: For this compound (C₁₀H₁₁NO₄), the expected molecular weight is approximately 209.20 g/mol .[18][19] A mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related ion like [M+H]⁺ or [M+Na]⁺, depending on the ionization technique used. The absence of this peak or the presence of significant peaks at other m/z values would suggest impurities or degradation.

Section 3: Physical Property Verification

A simple yet effective method for assessing purity is melting point determination.[20] Pure crystalline compounds have a sharp, well-defined melting point range (typically < 2°C).[20] Impurities tend to depress and broaden the melting point range.[20]

Experimental Protocol: Melting Point Determination

  • Place a small amount of the dry, crystalline product into a capillary tube.

  • Use a calibrated melting point apparatus to slowly heat the sample.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid.

Interpretation: Compare the observed melting point range to the literature value for the target compound. A broad or depressed melting point is a strong indication of impurities.

Integrated Workflow for Purity Confirmation

A logical and efficient workflow is essential for a comprehensive purity assessment. The following diagram illustrates a recommended workflow that integrates the compared techniques.

Purity_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification Synthesized_Product Crude Synthesized Product TLC_Check TLC Analysis Synthesized_Product->TLC_Check Quick Screen Purification Purification (e.g., Recrystallization, Column Chromatography) TLC_Check->Purification If impure HPLC Quantitative HPLC Purification->HPLC Primary Quantitative Test NMR ¹H & ¹³C NMR Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS MW Confirmation MP Melting Point Purification->MP Physical Check Final_Purity Final Purity Assessment (>95%) HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity MP->Final_Purity

Caption: Integrated workflow for the purification and validation of this compound.

Conclusion

Confirming the purity of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful combination of analytical techniques. While rapid methods like TLC and melting point analysis are invaluable for initial checks, they must be complemented by high-resolution, quantitative methods like HPLC and definitive structural elucidation techniques like NMR and Mass Spectrometry. By employing this comparative and orthogonal approach, researchers can establish a self-validating system that ensures the highest degree of confidence in the purity of their material, safeguarding the integrity of their subsequent research and development efforts.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. website: [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from Diplomata Comercial website: [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • Wikipedia. (2024). Thin-layer chromatography. Retrieved from Wikipedia: [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Department of Chemistry website: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from UCLA Chemistry website: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from Royal Society of Chemistry website: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from Technology Networks website: [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Retrieved from ReAgent website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA website: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from MicroSolv website: [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from Chemistry Stack Exchange: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics website: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from EPA website: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from NIH website: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from Agilent Technologies website: [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from Waters Corporation website: [Link]

  • SMT. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives. Retrieved from SMT website: [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from Quora: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from Royal Society of Chemistry website: [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. Retrieved from PubChem: [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-methyl-4-nitrobenzoate. Retrieved from PubChem: [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from University of Colorado Boulder Department of Chemistry website: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from HMDB website: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from Royal Society of Chemistry website: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses website: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from PrepChem.com: [Link]

  • National Institutes of Health. (n.d.). 4-Ethyl-3-nitrobenzoate. Retrieved from PubChem: [Link]

  • brainly.com. (2023). Perform an NMR Analysis: Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from brainly.com: [Link]

  • University of Massachusetts. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from University of Massachusetts website: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from NIST WebBook: [Link]

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The Synthetic Versatility of Substituted Nitrobenzoates: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel bioactive compounds. Among the myriad of available starting materials, substituted nitrobenzoate esters stand out as exceptionally versatile intermediates. Their utility stems from the presence of two key functional groups on a stable aromatic scaffold: an electron-withdrawing nitro group, which can be readily transformed into a nucleophilic amine, and an ester moiety that can be tailored for desired reactivity and physical properties. This guide provides an in-depth technical comparison of Methyl 4-ethyl-3-nitrobenzoate and its structural isomers, offering field-proven insights into their synthesis and strategic application in the development of pharmaceutical agents.

Introduction to Substituted Nitrobenzoates as Key Synthetic Intermediates

Substituted nitrobenzoates are foundational scaffolds in organic synthesis, primarily serving as precursors to a wide array of aminobenzoate derivatives. The interplay between the positions of the nitro, ester, and other substituents on the benzene ring dictates the molecule's reactivity and, consequently, its suitability for specific synthetic pathways. The general structure, characterized by a benzene ring bearing a nitro group, an ester, and an alkyl group, offers multiple avenues for chemical modification.

The primary application of these molecules lies in their conversion to the corresponding anilines through the reduction of the nitro group. These anilines are crucial components in the synthesis of a diverse range of pharmaceuticals, including local anesthetics like benzocaine and its derivatives, as well as various antimicrobial and anticancer agents.[1][2] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of the resulting molecule's biological activity.

Synthesis of this compound: A Proposed Protocol

While direct literature on the synthesis of this compound is scarce, a reliable synthetic route can be confidently proposed based on well-established organic chemistry principles and analogous preparations of similar compounds. The synthesis is a two-step process starting from the commercially available 4-ethylbenzoic acid.

Step 1: Nitration of 4-Ethylbenzoic Acid

The first step involves the electrophilic aromatic substitution of 4-ethylbenzoic acid to introduce a nitro group. The ethyl group is an ortho-, para-director. Due to the steric hindrance from the ethyl group, nitration is expected to occur predominantly at the position ortho to the ethyl group and meta to the carboxylic acid, yielding 4-ethyl-3-nitrobenzoic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 4-ethylbenzoic acid (1 equivalent) to concentrated sulfuric acid.

  • While maintaining the temperature at 0°C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirring suspension.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-ethyl-3-nitrobenzoic acid. A typical yield for this type of reaction is high, often exceeding 95%.[3]

Step 2: Fischer Esterification of 4-ethyl-3-nitrobenzoic acid

The second step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-ethyl-3-nitrobenzoic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start 4-Ethylbenzoic Acid Intermediate 4-Ethyl-3-nitrobenzoic Acid Start->Intermediate HNO₃, H₂SO₄ 0°C, 1.5h Product This compound Intermediate->Product CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Proposed two-step synthesis of this compound.

Comparative Analysis of Substituted Nitrobenzoates in Organic Synthesis

The utility of a substituted nitrobenzoate as a synthetic intermediate is largely dictated by the relative positions of its functional groups. Here, we compare this compound with its hypothetical isomers to illustrate the impact of substituent placement on reactivity.

Influence of Substituent Position on Reactivity

The electronic and steric effects of the substituents play a crucial role in the reactivity of the aromatic ring and the functional groups.

  • Electron-withdrawing Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution and a meta-director.[4] This deactivation makes further substitution on the ring challenging but also allows for selective reactions at other positions.

  • Electron-donating Ethyl Group: The ethyl group is a weak activating group and an ortho-, para-director.

  • Ester Group: The methoxycarbonyl group is a deactivating, meta-directing group.

In This compound , the positions of the groups create a specific electronic environment. The nitro group at position 3 and the ester at position 1 will both direct further electrophilic substitution to position 5. The ethyl group at position 4 will direct to positions 2 and 6. The overall reactivity will be a balance of these directing effects.

In a hypothetical isomer like Methyl 3-ethyl-4-nitrobenzoate , the nitro group at the para position to the ester would have a stronger electron-withdrawing effect on the ester's carbonyl carbon, potentially influencing its reactivity towards hydrolysis.

Reduction of the Nitro Group: A Comparative Overview of Reagents

The conversion of the nitro group to an amine is the most common and critical transformation for this class of compounds. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.

Reducing Agent/SystemTypical ConditionsReaction TimeTypical Yield (%)Functional Group Tolerance
H₂/Pd/C 1 atm H₂, RT, EtOH/EtOAc1-12 h>95Reduces alkenes, alkynes, carbonyls
Fe/HCl or Fe/NH₄Cl Reflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, nitriles[5]
SnCl₂·2H₂O RT to reflux in EtOH or EtOAc1-4 h85-95Good; tolerates many functional groups
Indium/NH₄Cl Reflux in EtOH/H₂O2.5 h~90Good; tolerates esters

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and highest-yielding method. However, its lack of chemoselectivity can be a drawback if other reducible functional groups are present. For a simple molecule like this compound, this would be a highly efficient method.

  • Metal/Acid Systems (Fe/HCl): This is a classic, cost-effective method. The reaction is robust and generally tolerant of ester groups, making it a suitable choice for the reduction of nitrobenzoates.[5]

  • Tin(II) Chloride (SnCl₂·2H₂O): This reagent offers excellent chemoselectivity and is particularly useful for substrates with sensitive functional groups. The reaction conditions are generally mild.

For the reduction of This compound to Methyl 3-amino-4-ethylbenzoate , all the above methods are viable. A researcher might choose Fe/HCl for a large-scale, cost-effective synthesis, while SnCl₂·2H₂O might be preferred for a smaller-scale reaction where ease of workup and high purity are prioritized.

Diagram of the Reduction Workflow:

Reduction_Workflow cluster_reagents Reducing Agents Start This compound Product Methyl 3-amino-4-ethylbenzoate Start->Product Reduction H2_PdC H₂/Pd-C Fe_HCl Fe/HCl SnCl2 SnCl₂·2H₂O

Sources

A Comparative Guide for Synthetic Strategy: Methyl vs. Ethyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Choice with Significant Consequences

In the intricate pathways of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of a protecting group or a reactive handle can profoundly influence the efficiency, yield, and purity of the final product. The selection between two homologous esters, Methyl 4-ethyl-3-nitrobenzoate and Ethyl 4-ethyl-3-nitrobenzoate, appears trivial at first glance. However, this seemingly minor difference—a single methylene unit—introduces subtle variations in physical properties and chemical reactivity that a discerning chemist must leverage to their advantage.

This guide provides an in-depth comparison of these two critical synthetic intermediates. We will dissect their synthesis, compare their properties, and analyze their performance in key downstream transformations. The insights and data presented herein are designed to equip researchers, chemists, and drug development professionals with the necessary framework to make an informed, strategic decision based on the specific demands of their synthetic route.

Part 1: Synthetic Pathways and Preparation

The primary route to both target esters involves the nitration of 4-ethylbenzoic acid followed by a Fischer esterification. The choice of ester is determined in the final step by the alcohol used (methanol or ethanol).

General Synthetic Workflow

The synthesis is a straightforward two-step process. First, the commercially available 4-ethylbenzoic acid undergoes electrophilic aromatic substitution to introduce a nitro group at the 3-position, directed by the deactivating, meta-directing carboxylic acid group. The resulting 4-ethyl-3-nitrobenzoic acid is then esterified.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Fischer Esterification 4-EBA 4-Ethylbenzoic Acid Reagents1 HNO₃ / H₂SO₄ 4-EBA->Reagents1 4E3NBA 4-Ethyl-3-nitrobenzoic Acid Reagents1->4E3NBA Reagents_Me Methanol (MeOH) H₂SO₄ (cat.) 4E3NBA->Reagents_Me Path A Reagents_Et Ethanol (EtOH) H₂SO₄ (cat.) 4E3NBA->Reagents_Et Path B Product_Me This compound Reagents_Me->Product_Me Product_Et Ethyl 4-ethyl-3-nitrobenzoate Reagents_Et->Product_Et

Caption: General synthetic pathways to the target esters.

Experimental Protocol: Fischer Esterification

This protocol is adaptable for both esters by selecting the appropriate alcohol.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyl-3-nitrobenzoic acid (1.0 eq).

  • Reagents: Add an excess of the desired alcohol, either anhydrous methanol (for the methyl ester) or anhydrous ethanol (for the ethyl ester). The alcohol typically serves as both the reactant and the solvent (approx. 10-20 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the stirring suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.[1]

  • Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: The Fischer esterification is an equilibrium-limited reaction. Using the alcohol as the solvent shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.[2]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3]

Part 2: A Comparative Analysis of Physicochemical Properties

The choice between the methyl and ethyl ester can influence downstream processing, including purification and handling, due to differences in their physical properties. While direct experimental data for these specific isomers is scarce, we can infer properties based on well-documented analogs like methyl and ethyl 4-nitrobenzoate.

PropertyThis compound (Predicted)Ethyl 4-ethyl-3-nitrobenzoate (Predicted)Rationale & Impact on Synthesis
Molecular Weight 209.19 g/mol 223.22 g/mol The ethyl ester is heavier, a factor to consider for reaction stoichiometry and cost-analysis on an industrial scale.
Physical State Likely a low-melting solid or oilLikely a low-melting solid or oilAnalogous compounds like ethyl 4-nitrobenzoate are solids with a melting point of 55-59 °C.[4] The methyl version is a solid melting at 94-96 °C.
Boiling Point Lower than the ethyl esterHigher than the methyl esterThe higher boiling point of the ethyl ester can be advantageous for reactions requiring high temperatures, reducing evaporative loss.
Polarity & Solubility Slightly more polarSlightly less polarThe additional nonpolar ethyl group in the ethyl ester decreases its overall polarity. This affects solubility and elution profiles in chromatography (the ethyl ester will elute faster on normal phase silica gel).
Hydrolytic Stability Less stableMore stableThe bulkier ethyl group provides greater steric hindrance to the carbonyl carbon, slightly slowing the rate of both acid- and base-catalyzed hydrolysis compared to the methyl ester.[5][6]

Part 3: Reactivity in Key Downstream Reactions

The most critical distinction between the methyl and ethyl esters lies in their reactivity, particularly their stability towards hydrolysis during subsequent synthetic transformations.

Core Transformation: Reduction of the Nitro Group

A primary use for these molecules is as precursors to the corresponding anilines (4-ethyl-3-aminobenzoates), which are valuable building blocks in medicinal chemistry. The choice of ester is paramount as the conditions for nitro group reduction can inadvertently hydrolyze the ester.

Common Reduction Methods and Ester Choice:

  • Catalytic Hydrogenation (e.g., H₂, Pd/C):

    • Conditions: Typically performed in an alcohol solvent (ethanol or methanol) under a hydrogen atmosphere with a palladium on carbon catalyst. These conditions are neutral and mild.[7]

    • Performance: Both methyl and ethyl esters are generally stable under these conditions. This is the preferred method when ester integrity is crucial. The choice between methyl and ethyl ester is less critical here and can be based on other factors like cost or desired physical properties.

  • Metal-Acid Reduction (e.g., Sn/HCl, Fe/HCl, Fe/AcOH):

    • Conditions: These methods involve a metal in a strongly acidic medium.[8] They are robust and inexpensive but harsh.

    • Performance: These conditions pose a significant risk of concomitant ester hydrolysis to the carboxylic acid. This compound is more susceptible to acid-catalyzed hydrolysis than its ethyl counterpart. [5] Therefore, if a metal-acid reduction is unavoidable, the Ethyl ester is the superior choice to maximize the yield of the desired amino ester. Choosing the methyl ester in this scenario risks forming a mixture of the desired product and the hydrolyzed amino acid, complicating purification.[9]

  • Transfer Hydrogenation (e.g., Ammonium formate, Indium/NH₄Cl):

    • Conditions: These methods use a hydrogen donor in the presence of a catalyst and are generally milder than metal-acid systems.[10]

    • Performance: While milder, the presence of water and varying pH can still promote some hydrolysis. The ethyl ester remains the more robust option, providing a higher degree of certainty that the ester will remain intact.[10]

Decision-Making Workflow: Choosing the Optimal Ester

This workflow guides the selection process based on the planned downstream reaction chemistry.

Decision_Workflow cluster_mild Mild/Neutral Conditions cluster_harsh Harsh/Acidic Conditions start Start: Need 4-ethyl-3-aminobenzoate intermediate q1 What is the planned nitro reduction method? start->q1 mild_methods Catalytic Hydrogenation (H₂/Pd-C) or other neutral methods q1->mild_methods Mild harsh_methods Metal/Acid Reduction (Sn/HCl, Fe/HCl) or other hydrolytic conditions q1->harsh_methods Harsh choose_methyl Choose Methyl Ester (Potentially faster kinetics, lower cost) mild_methods->choose_methyl choose_either Choice based on cost, boiling point, or purification preference. mild_methods->choose_either q2 Is rapid saponification a desired subsequent step? choose_methyl->q2 choose_ethyl Choose Ethyl Ester (Greater hydrolytic stability) harsh_methods->choose_ethyl choose_ethyl->q2 sapon_yes Choose Methyl Ester (Faster hydrolysis rate) q2->sapon_yes Yes sapon_no Choose Ethyl Ester (Greater process stability) q2->sapon_no No

Caption: Decision workflow for selecting the appropriate ester.

Part 4: Case Study: Saponification for Deprotection

If the ultimate goal is the synthesis of 4-ethyl-3-aminobenzoic acid, the ester group serves as a temporary protecting group for the carboxylic acid. In this context, the ease of removal (hydrolysis) becomes the key consideration.

  • Methyl Ester Advantage: The methyl ester undergoes saponification (base-catalyzed hydrolysis) at a faster rate than the ethyl ester.[5] If a rapid, efficient deprotection is the final step after the nitro reduction, choosing the This compound from the outset can shorten reaction times and improve throughput.

  • Ethyl Ester Consideration: While slower to hydrolyze, the ethyl ester provides greater stability throughout the preceding steps. The trade-off is a potentially longer or more forcing final deprotection step.[11]

Experimental Protocol: Reduction followed by Saponification (Example with Ethyl Ester)
  • Reduction: Reduce Ethyl 4-ethyl-3-nitrobenzoate (1.0 eq) using catalytic hydrogenation (H₂ over 10% Pd/C) in ethanol to yield Ethyl 4-ethyl-3-aminobenzoate. Filter off the catalyst and concentrate the solvent.

  • Saponification: Dissolve the crude amino ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, ~2-3 eq) and heat the mixture to reflux until TLC analysis confirms the disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4. The 4-ethyl-3-aminobenzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Recommendation

The decision between using this compound and Ethyl 4-ethyl-3-nitrobenzoate is a strategic one that hinges on the planned synthetic sequence.

  • Choose Ethyl 4-ethyl-3-nitrobenzoate when the synthetic route involves harsh, particularly acidic, conditions where ester stability is paramount. Its enhanced resistance to hydrolysis makes it the robust and safe choice to prevent unwanted side reactions and simplify purification.

  • Choose this compound when the subsequent reaction steps are mild and non-hydrolytic (e.g., catalytic hydrogenation) or when the ester is intended as a protecting group that needs to be removed efficiently via saponification in a later step.

By carefully considering the interplay between the ester's structure and the reaction conditions of the entire synthetic pathway, researchers can optimize their approach, minimize side-product formation, and improve the overall efficiency of their synthesis.

References

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A Comparative Guide to the Stability of Methyl 4-ethyl-3-nitrobenzoate: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of robust formulation development and regulatory compliance. This guide provides an in-depth technical assessment of Methyl 4-ethyl-3-nitrobenzoate, a key building block in many synthetic pathways. We will explore its stability profile under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating methodologies, and compares the stability of this compound with structurally similar analogues: Methyl 4-methyl-3-nitrobenzoate (Analogue A) and Ethyl 4-ethyl-3-nitrobenzoate (Analogue B). By understanding how minor structural modifications—a methyl vs. ethyl group on the aromatic ring or the ester—impact stability, researchers can make more informed decisions in their development pipeline.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[3] Its purpose is multifaceted:

  • To Identify Degradation Products: It helps in identifying potential degradants that could arise during storage and handling.[1][4]

  • To Elucidate Degradation Pathways: Understanding the mechanisms of degradation (e.g., hydrolysis, photolysis, oxidation) is crucial for developing stable formulations and defining appropriate storage conditions.[2][4]

  • To Validate Analytical Methods: Stress testing is essential for developing and validating stability-indicating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—ensuring that all degradation products can be separated from the parent compound.[3]

The ICH Q1A(R2) guideline recommends targeting 5-20% degradation of the drug substance.[1][5] This range is optimal because it is significant enough to allow for the detection and characterization of degradation products without being so extensive that it leads to complex secondary degradation pathways.

G cluster_setup Study Setup cluster_analysis Analysis Workflow Compound This compound (in appropriate solvent) Stress Apply Stress Condition (Heat, Light, pH, etc.) Compound->Stress Quench Quench Reaction (Neutralize/Cool) Stress->Quench At defined time points HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Data Data Interpretation (Peak Purity, % Degradation, Identify Degradants) HPLC->Data Conclusion Conclusion Data->Conclusion Assess Stability Profile

Caption: General workflow for forced degradation studies.

pH Stability: Susceptibility to Hydrolysis

The ester functional group in this compound is a primary site for hydrolytic degradation. The rate of this reaction is highly dependent on pH.[2][6] Both acid-catalyzed and base-promoted pathways must be investigated.

Scientific Rationale

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[7] This reaction is typically reversible.[6][8] Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction, often termed saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol leaving group.[6][9] The electron-withdrawing nitro group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to non-nitrated analogues.

Experimental Protocol: Hydrolytic Stability
  • Preparation: Prepare stock solutions (e.g., 1 mg/mL) of this compound and its analogues in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Add a small aliquot of the stock solution to a larger volume of 0.1 N HCl to achieve a final concentration of ~50 µg/mL.

    • Incubate the solution in a controlled temperature bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH to quench the reaction.

  • Base Hydrolysis:

    • Add a small aliquot of the stock solution to a larger volume of 0.1 N NaOH.

    • Incubate at room temperature (25 °C), as base-catalyzed hydrolysis is typically much faster.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Add a small aliquot of the stock solution to purified water.

    • Incubate at 60 °C and sample at the same time points as the acid hydrolysis study.

  • Analysis: Analyze all quenched samples using a validated stability-indicating HPLC-UV method. Quantify the percentage of the parent compound remaining.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by H₂O A1->A2 A3 Tetrahedral Intermediate A2->A3 A4 Proton Transfer A3->A4 A5 Elimination of Alcohol (CH₃OH) A4->A5 A6 Carboxylic Acid + H₃O⁺ (Catalyst Regen.) A5->A6 A6->A1 Reversible B1 Nucleophilic Attack by OH⁻ B2 Tetrahedral Intermediate B1->B2 B3 Elimination of Alkoxide (⁻OCH₃) B2->B3 B4 Carboxylic Acid B3->B4 B5 Irreversible Deprotonation B4->B5 B6 Carboxylate Anion + CH₃OH B5->B6 G Parent Aromatic Nitro Compound (Ar-NO₂) Excited Excited State (Ar-NO₂) Parent->Excited hν (UV Light) Path1 Pathway 1: Photoreduction Excited->Path1 Path2 Pathway 2: Nitro-Nitrite Rearrangement Excited->Path2 Nitroso Nitroso Compound (Ar-NO) Path1->Nitroso Nitrite Aryl-Nitrite (Ar-O-N=O) Path2->Nitrite Phenol Nitrophenol (HO-Ar-NO₂) Nitrite->Phenol Rearrangement

Caption: Potential photodegradation pathways for nitroaromatic compounds.

Thermal Stability: The Impact of Heat

Thermal stress testing helps determine the intrinsic stability of the molecule and can predict its shelf-life under various temperature conditions. [4][5]

Scientific Rationale

At elevated temperatures, molecules have sufficient energy to overcome activation barriers for decomposition. For this compound, potential thermal degradation pathways could include decarboxylation, though this is less common for aromatic esters, or reactions involving the nitro group. The stability will largely depend on the bond dissociation energies within the molecule.

Experimental Protocol: Thermal Stability
  • Sample Preparation: Place accurately weighed amounts of the solid compounds in separate, loosely capped glass vials.

  • Temperature Conditions: Place the vials in a calibrated oven at an elevated temperature (e.g., 80 °C). [5]3. Time Points: Store the samples for a defined period (e.g., 7 days).

  • Analysis: At the end of the study, remove the samples, allow them to cool, and dissolve them in a suitable solvent. Analyze by HPLC to quantify any degradation.

Comparative Data: Thermal Stability
CompoundStress Condition% Degradation (Illustrative)
This compound 80°C for 7 days < 1%
Analogue A (Methyl 4-methyl)80°C for 7 days< 1%
Analogue B (Ethyl 4-ethyl)80°C for 7 days< 1%

Interpretation: Nitrobenzoate esters are generally crystalline solids with relatively high thermal stability. Significant degradation is not expected under these conditions, indicating good stability in the solid state with respect to heat.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is critical for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [10][11]

Example HPLC Method
  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 150mm [12]* Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 25% B to 65% B over 10 minutes, then re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm [12]* Injection Volume: 5 µL

Rationale: A phenyl-based column is chosen for its alternative selectivity for aromatic and nitro-containing compounds. [12]The gradient elution ensures that both the relatively nonpolar parent compound and any more polar degradants (e.g., the hydrolyzed carboxylic acid) are well-resolved. This method must be validated to demonstrate it is "stability-indicating," meaning it can resolve all degradation products from the parent peak and from each other.

Overall Stability Comparison and Conclusion

Based on the analysis of its functional groups and comparison with close analogues, this compound exhibits a predictable stability profile.

  • Primary Liability: The molecule is most susceptible to degradation via base-promoted hydrolysis of the methyl ester group. Care should be taken to avoid exposure to alkaline conditions.

  • Secondary Liability: The compound is moderately sensitive to photodegradation , a common trait for nitroaromatic compounds. Protection from light, particularly UV, is recommended for long-term storage and during processing.

  • High Stability: The compound demonstrates excellent thermal stability in its solid form.

When compared to its analogues, the stability differences are subtle. The ethyl ester (Analogue B) offers a slight advantage in resisting hydrolysis due to steric hindrance. The difference between a 4-methyl and a 4-ethyl substituent on the ring has a negligible impact on the overall stability profile.

For researchers and drug development professionals, this guide underscores the importance of a systematic, mechanistically informed approach to stability testing. The protocols and comparative logic outlined here provide a robust framework for assessing not only this compound but also other novel intermediates, ensuring the development of safe, effective, and stable pharmaceutical products.

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A Comparative Guide to Methyl 4-ethyl-3-nitrobenzoate and Its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Methyl 4-ethyl-3-nitrobenzoate and its key structural isomers: Ethyl 3-methyl-4-nitrobenzoate, Methyl 4-methyl-3-nitrobenzoate, and Methyl 3-methyl-4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and spectroscopic characterization of these compounds, offering a comparative analysis based on available experimental data.

Introduction

Substituted nitrobenzoic acid esters are pivotal building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of substituents on the benzene ring profoundly influences the chemical reactivity and physical properties of these molecules. This guide focuses on this compound, a compound of interest for which detailed peer-reviewed studies are not abundant, and compares it with three of its structural isomers. By examining the subtle yet significant differences in their synthesis and properties, this guide aims to provide a valuable resource for selecting the appropriate building block for specific research and development applications.

Synthesis and Mechanistic Insights

The synthesis of these nitrobenzoate esters typically involves a two-step process: the nitration of a substituted benzoic acid followed by esterification. The regioselectivity of the nitration step is a critical consideration, governed by the directing effects of the substituents on the aromatic ring.

Synthesis of this compound

The synthesis of this compound proceeds via the nitration of 4-ethylbenzoic acid to yield 4-ethyl-3-nitrobenzoic acid, followed by a Fischer esterification with methanol.

Step 1: Nitration of 4-ethylbenzoic acid

The nitration of 4-ethylbenzoic acid is achieved using a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature. The ethyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. In this case, the directing effects of both groups influence the position of nitration. The reaction yields 4-ethyl-3-nitrobenzoic acid as the major product[1][2].

Nitration_of_4_ethylbenzoic_acid 4-ethylbenzoic_acid 4-ethylbenzoic acid Reagents HNO₃, H₂SO₄ 0 °C 4-ethylbenzoic_acid->Reagents 4-ethyl-3-nitrobenzoic_acid 4-ethyl-3-nitrobenzoic acid Reagents->4-ethyl-3-nitrobenzoic_acid

Figure 1: Nitration of 4-ethylbenzoic acid.

Step 2: Fischer Esterification

The resulting 4-ethyl-3-nitrobenzoic acid is then esterified using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions to yield this compound[3][4].

Fischer_Esterification_M4E3NB 4-ethyl-3-nitrobenzoic_acid 4-ethyl-3-nitrobenzoic acid Reagents Methanol, H₂SO₄ (cat.) Reflux 4-ethyl-3-nitrobenzoic_acid->Reagents M4E3NB This compound Reagents->M4E3NB

Figure 2: Fischer Esterification to this compound.

Comparative Analysis of Structural Isomers

This section provides a comparative overview of the synthesis and properties of three structural isomers of this compound.

Ethyl 3-methyl-4-nitrobenzoate

Synthesis: A common route to Ethyl 3-methyl-4-nitrobenzoate involves the esterification of 3-methyl-4-nitrobenzoic acid with ethyl iodide in the presence of a base like sodium bicarbonate[2].

Properties: This compound is an off-white solid with a melting point of 51-52.5°C[2].

Methyl 4-methyl-3-nitrobenzoate

Synthesis: The synthesis of Methyl 4-methyl-3-nitrobenzoate is typically achieved through the Fischer esterification of 4-methyl-3-nitrobenzoic acid with methanol[3].

Properties: It is a solid with a molecular weight of 195.17 g/mol [5].

Methyl 3-methyl-4-nitrobenzoate

Synthesis: Similar to its isomers, Methyl 3-methyl-4-nitrobenzoate can be synthesized via Fischer esterification of 3-methyl-4-nitrobenzoic acid using methanol and a catalytic amount of sulfuric acid[3].

Properties: This compound is a solid with a molecular weight of 195.17 g/mol [3].

Physicochemical Property Comparison

The table below summarizes the key physicochemical properties of this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₀H₁₁NO₄209.20157.5-158.3 (for the acid)[2]
Ethyl 3-methyl-4-nitrobenzoateC₁₀H₁₁NO₄209.2051-52.5[2]
Methyl 4-methyl-3-nitrobenzoateC₉H₉NO₄195.17Not explicitly found
Methyl 3-methyl-4-nitrobenzoateC₉H₉NO₄195.17Not explicitly found

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are expected to show distinct patterns in the aromatic region due to the different substitution patterns.

  • This compound: The precursor acid, 4-ethyl-3-nitrobenzoic acid, exhibits characteristic signals in its ¹H NMR spectrum (400 MHz, DMSO-d6): δ 1.23 (t, 3H), 2.88 (q, 2H), 7.67 (d, 1H), 8.15 (dd, 1H), 8.36 (d, 1H)[1]. The ester would show an additional singlet for the methyl ester protons.

  • Ethyl 3-methyl-4-nitrobenzoate: The ¹H NMR spectrum (CDCl₃) shows signals at δ 8.04-7.98 (m, 3H), 4.42 (q, 2H), 2.63 (s, 3H), and 1.42 (t, 3H)[2].

¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectra are also highly sensitive to the electronic environment of the carbon atoms, providing further structural confirmation. For instance, the ¹³C NMR spectrum of ethyl 3-nitrobenzoate shows distinct peaks for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons[1].

Infrared (IR) Spectroscopy

The IR spectra of these compounds will all display characteristic absorption bands for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹). However, the fingerprint region will show differences that can be used to distinguish between the isomers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For example, the mass spectrum of Ethyl 3-methyl-4-nitrobenzoate shows a molecular ion peak (M+H)⁺ at m/z 210[2].

Experimental Protocols

General Protocol for Fischer Esterification

Fischer_Esterification_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Dissolve carboxylic acid in excess alcohol Add_Catalyst Add catalytic amount of strong acid (e.g., H₂SO₄) Start->Add_Catalyst Reflux Reflux the reaction mixture Add_Catalyst->Reflux Cool Cool the reaction mixture Reflux->Cool Neutralize Neutralize with a weak base (e.g., NaHCO₃ solution) Cool->Neutralize Extract Extract with an organic solvent Neutralize->Extract Dry Dry the organic layer (e.g., over Na₂SO₄) Extract->Dry Evaporate Evaporate the solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify Characterize Characterize the product (NMR, IR, MS) Purify->Characterize

Figure 3: General workflow for Fischer Esterification.

Procedure:

  • Dissolve the substituted nitrobenzoic acid (1 equivalent) in a large excess of the corresponding alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Conclusion

This comparative guide highlights the synthesis and properties of this compound and its structural isomers. While direct experimental data for the target compound is limited, a reliable synthetic route can be inferred from its precursor. The comparative analysis of its isomers reveals that subtle changes in substituent positions lead to distinct physicochemical and spectroscopic properties. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these important synthetic building blocks.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-ethyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the proper disposal procedures for Methyl 4-ethyl-3-nitrobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle, including their safe and compliant disposal.

Understanding the Compound: Hazard Identification and Properties

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information. Lacking a specific SDS for this compound, we will proceed with caution, treating it as a potentially hazardous substance.

Key Physicochemical Properties (Predicted/Analogous Compounds):

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄PubChem[1]
Molecular Weight209.20 g/mol PubChem[1]
AppearanceWhite to off-white solid (based on similar compounds)ChemicalBook[2]
Melting Point53-55 °C (for Ethyl 3-methyl-4-nitrobenzoate)ChemicalBook[2]
Boiling Point331.3±30.0 °C (Predicted for Ethyl 3-methyl-4-nitrobenzoate)ChemicalBook[2]
SolubilityInsoluble in water (for Methyl 3-nitrobenzoate)ECHEMI[3]

Prerequisite for Disposal: Laboratory Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste[5][6][7]. The fundamental principle is that generators of chemical waste are responsible for its safe disposal[7].

Step 1: Waste Identification and Segregation

  • Is it Hazardous? All generators of waste must determine if their waste is hazardous[7]. Given the nitroaromatic nature of this compound, it is prudent to manage it as hazardous waste unless determined otherwise by analytical testing.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.

Step 2: Containerization and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: On-Site Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The accumulation area should be secure and away from sources of ignition or incompatible chemicals.

  • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of chemical waste. They will provide specific instructions and arrange for pickup by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

Disposal Decision Workflow

DisposalWorkflow Start Waste this compound Generated Assess Assess Hazards (Consult SDS & Regulations) Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous Segregate Segregate from other waste streams IsHazardous->Segregate  Yes NonHazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) IsHazardous->NonHazardous  No Containerize Use designated, labeled, sealed container Segregate->Containerize Accumulate Store in Satellite Accumulation Area Containerize->Accumulate ContactEHS Contact EHS for Pickup Accumulate->ContactEHS

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposure

Accidents can happen. Being prepared is crucial for mitigating risks.

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your colleagues and your institution's EHS office immediately.

  • Control: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Clean-up: Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The Rationale Behind the Rigor: Why This Matters

The procedures outlined above are not arbitrary. They are based on a deep understanding of chemical hazards and a commitment to safety and environmental stewardship. Nitroaromatic compounds, as a class, can pose significant health and environmental risks. Improper disposal can lead to the contamination of soil and water, with long-lasting ecological consequences. By adhering to these protocols, we ensure that our scientific pursuits do not come at the cost of our planet's health or our own.

References

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Retrosynthesis Analysis

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Methyl 4-ethyl-3-nitrobenzoate
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Methyl 4-ethyl-3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.